Teneligliptin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997419 | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-92-6 | |
| Record name | Teneligliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teneligliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teneligliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENELIGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Teneligliptin on DPP-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1] Its efficacy is rooted in a highly specific and sustained inhibition of the DPP-4 enzyme, which plays a pivotal role in glucose homeostasis. This guide provides a comprehensive technical overview of the molecular interactions, binding kinetics, and thermodynamic profile that define the mechanism of action of this compound on the DPP-4 enzyme. Detailed experimental methodologies for key analytical techniques are provided, alongside a quantitative summary of binding parameters and visual representations of the associated signaling pathways and experimental workflows.
Introduction to DPP-4 Inhibition and the Role of this compound
Dipeptidyl peptidase-4 is a serine protease that is ubiquitously expressed on the surface of various cell types and exists in a soluble form in plasma.[2][3] Its primary physiological role in glucose metabolism is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[4][6] The enzymatic action of DPP-4 rapidly degrades active GLP-1 and GIP, thereby attenuating their insulinotropic effects.[5]
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that competitively and reversibly bind to the active site of the DPP-4 enzyme, preventing the degradation of incretins.[7][8] This leads to elevated levels of active GLP-1 and GIP, which in turn enhances the body's natural ability to regulate blood glucose levels, particularly in the postprandial state.[4][6]
This compound distinguishes itself through its unique chemical structure, characterized by a "J-shaped" conformation and an "anchor-lock domain," which contributes to its potent and long-lasting inhibitory activity.[1][2] It is classified as a Class 3 DPP-4 inhibitor, signifying its interaction with the S1, S2, and S2 extensive subsites of the enzyme's active site.[9][10][11]
Molecular Mechanism of this compound-DPP-4 Interaction
Binding Site and Key Interactions
The crystal structure of the human DPP-4 enzyme in complex with this compound (PDB ID: 3VJK) reveals the precise molecular interactions that underpin its inhibitory function.[3] this compound binds to the active site of DPP-4, which is a large cavity composed of several subsites.[2] The key interactions are summarized below:
-
S1 Subsite: This hydrophobic pocket accommodates the pyrrolidine ring of this compound. The pyrrolidine ring forms hydrogen bonds with the side chains of Glutamic acid residues Glu205 and Glu206.[2]
-
S2 Subsite: This subsite is also largely hydrophobic.
-
S2 Extensive Subsite: The phenyl-pyrazole moiety of this compound occupies the S2 extensive subsite, forming a crucial π-π stacking interaction with the side chain of Phenylalanine residue Phe357.[2][3] This interaction is a key contributor to the high potency of this compound.[2]
The unique "anchor-lock" binding mechanism of this compound contributes to its prolonged inhibition of DPP-4.[1][2]
Signaling Pathway of DPP-4 Inhibition
The inhibition of DPP-4 by this compound initiates a cascade of physiological events that ultimately lead to improved glycemic control. This signaling pathway is depicted in the diagram below.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. ichorlifesciences.com [ichorlifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. physics.byu.edu [physics.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. medium.com [medium.com]
- 9. benchchem.com [benchchem.com]
- 10. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
Teneligliptin's Crucial Role in Glucose-Dependent Insulin Secretion: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, with a specific focus on its role in glucose-dependent insulin secretion. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of key biological pathways.
Core Mechanism of Action: Enhancing the Incretin Effect
This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism of action is the potent and sustained inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4][5] DPP-4 is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][5]
By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[1][2][3] This enhancement of the incretin effect leads to two key physiological responses in a glucose-dependent manner:
-
Increased Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to synthesize and release insulin in response to rising blood glucose levels, particularly after a meal.[1][2][3]
-
Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[2][3]
This glucose-dependent action is a critical feature of this compound, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[1][5]
Quantitative Impact on Glycemic Control and Pancreatic Function
Clinical studies have consistently demonstrated the efficacy of this compound in improving glycemic control in patients with T2DM.
Table 1: Summary of this compound's Efficacy on Glycemic and Pancreatic Beta-Cell Function Parameters
| Parameter | Dosage | Study Population | Key Findings | Reference |
| Glycated Hemoglobin (HbA1c) | 20 mg/day | T2DM patients | Significant reduction of 0.82% compared to placebo. | [6][7] |
| 20 mg/day (add-on to metformin) | T2DM patients | Adjusted mean change of -0.90% from baseline. | [8] | |
| 10, 20, 40 mg/day | T2DM patients | Dose-dependent reductions of -0.77%, -0.80%, and -0.91% respectively at 12 weeks. | [9] | |
| Fasting Plasma Glucose (FPG) | 20 mg/day | T2DM patients | Weighted mean difference of -18.32 mg/dL compared to placebo. | [6][7] |
| 20 mg/day (add-on to metformin) | T2DM patients | Adjusted mean change of -0.93 mmol/L from baseline. | [8] | |
| Postprandial Glucose (PPG) | 10 and 20 mg/day | T2DM patients | Significant reductions in 2-hour PPG after breakfast, lunch, and dinner. | [9] |
| 20 mg/day | T2DM patients | Weighted mean difference of -46.94 mg/dL in 2h PPG compared to placebo. | [7] | |
| Active GLP-1 Levels | 20 mg | Healthy and T2DM subjects | Significant increase in plasma active GLP-1 concentrations. | [10] |
| Insulin Secretion (Insulinogenic Index) | 20 mg/day | Drug-naïve T2DM patients | Significant increase from 0.16 ± 0.05 to 0.28 ± 0.06. | [3] |
| Beta-Cell Function (HOMA-β) | 20 mg/day | T2DM patients | Significant improvement compared to placebo. | [6] |
| Disposition Index | 20 mg/day | T2DM patients | Significant improvement after 26 weeks of treatment. | [8][11] |
Signaling Pathways of this compound-Mediated Insulin Secretion
The binding of active GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular signaling events that culminate in insulin exocytosis. This compound, by preserving active GLP-1, facilitates this process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Heralding Change in Type 2 Diabetes [scirp.org]
- 3. This compound, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of protective effects of this compound and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound via GLP-1 quantification in plasma. [wisdomlib.org]
- 11. Frontiers | Comparison of protective effects of this compound and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) [frontiersin.org]
The Genesis of a Third-Generation DPP-4 Inhibitor: A Technical Guide to the Discovery and Development of Teneligliptin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin, a third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Its discovery and development have been driven by the pursuit of a potent, selective, and long-acting agent with a favorable safety profile. This technical guide provides an in-depth exploration of the core scientific principles and methodologies that underpinned the journey of this compound from a promising chemical entity to a clinically effective therapeutic. Key aspects covered include its unique molecular structure, the intricacies of its binding to the DPP-4 enzyme, detailed experimental protocols for its evaluation, a comprehensive summary of its clinical efficacy and safety, and an overview of its chemical synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of diabetology and pharmaceutical sciences.
Introduction: The Rationale for a Third-Generation DPP-4 Inhibitor
The inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme has emerged as a cornerstone of T2DM therapy. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a vital role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release. By inhibiting DPP-4, gliptins prolong the action of endogenous incretins, leading to improved glycemic control with a low risk of hypoglycemia.[1]
The development of third-generation DPP-4 inhibitors like this compound was motivated by the desire to enhance potency, prolong the duration of action, and improve the safety and tolerability profile compared to earlier agents. This compound, developed by Mitsubishi Tanabe Pharma Corporation, is distinguished by its unique chemical structure and pharmacokinetic properties.[2]
The Molecular Discovery of this compound: A Unique "J-Shaped" Structure
A defining feature of this compound is its rigid, "J-shaped" molecular structure, formed by five contiguous rings.[3] This unique conformation is crucial for its high-potency and sustained inhibition of the DPP-4 enzyme. The structure facilitates a strong and extensive interaction with the enzyme's active site.
This compound is classified as a class 3 DPP-4 inhibitor, meaning it binds to the S1, S2, and S2 extensive subsites of the DPP-4 enzyme.[4] This multi-point interaction, particularly the engagement with the S2 extensive subsite, contributes to a more stable and effective inhibition compared to some other gliptins.[4][5] This "anchor-lock domain" mechanism results in a potent and long-lasting action.[4]
Mechanism of Action: Potentiating the Incretin Pathway
This compound's therapeutic effect is mediated through the potentiation of the endogenous incretin system. By competitively and reversibly inhibiting the DPP-4 enzyme, it prevents the breakdown of GLP-1 and GIP. The resulting increase in active incretin levels leads to several beneficial downstream effects for glucose control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.[1]
-
Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose by promoting hepatic glucose production.[1]
-
Improved β-Cell Function: Studies have suggested that this compound can help preserve and improve the function of pancreatic β-cells over time.[1]
The glucose-dependent nature of these actions is a key advantage, as it minimizes the risk of hypoglycemia, a common side effect of some other antidiabetic medications.[1]
Figure 1: Signaling pathway of this compound's action.
Data Presentation: Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the efficacy and safety of this compound in patients with T2DM. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound Monotherapy (20 mg/day) vs. Placebo
| Parameter | This compound (Mean Change from Baseline) | Placebo (Mean Change from Baseline) | Mean Difference (95% CI) |
| HbA1c (%) | -0.82% to -0.95% | -0.12% to -0.14% | -0.78% to -0.82% (-0.91 to -0.72)[6][7][8] |
| Fasting Plasma Glucose (FPG) (mg/dL) | -16.79 to -21.9 mg/dL | +1.4 to +5.69 mg/dL | -18.32 mg/dL (-21.05 to -15.60)[6][7][8][9] |
| 2-hour Postprandial Glucose (PPG) (mg/dL) | -46.94 mg/dL | Not reported in meta-analysis | -46.94 mg/dL (-51.58 to -42.30)[6][9] |
Data compiled from meta-analyses of randomized controlled trials.[6][7][8][9]
Table 2: Efficacy of this compound at Different Doses vs. Placebo (Change in HbA1c)
| This compound Dose | Mean Difference vs. Placebo (95% CI) |
| 5 mg | -0.49% (-0.73 to -0.26)[10] |
| 10 mg | -0.66% (-0.86 to -0.48)[10] |
| 20 mg | -0.78% (-0.86 to -0.70)[10] |
| 40 mg | -0.84% (-1.03 to -0.65)[10] |
Data from a Bayesian network meta-analysis.[10] A dose increase from 20 mg to 40 mg in patients with inadequate glycemic control resulted in a mean HbA1c reduction of 0.50 ± 0.44%.[11]
Table 3: Safety Profile of this compound vs. Placebo
| Adverse Event | This compound (Incidence) | Placebo (Incidence) | Risk Ratio (95% CI) |
| Overall Adverse Events | Similar to placebo | Similar to this compound | 0.96 (0.87 to 1.06)[6] |
| Hypoglycemia | Low incidence, similar to placebo | Low incidence, similar to this compound | 1.16 (0.59 to 2.26)[6] |
| Gastrointestinal Adverse Events | No significant difference | No significant difference | 1.48 (0.78 to 2.98) (for 20 mg)[12] |
Data compiled from meta-analyses of randomized controlled trials.[6][12]
Experimental Protocols
This section details the methodologies for key experiments cited in the development and evaluation of this compound.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the DPP-4 enzyme.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their working concentrations in cold assay buffer.
-
Assay Setup:
-
Blank wells: Add assay buffer only.
-
Negative control (100% activity): Add DPP-4 enzyme solution and assay buffer.
-
Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of this compound.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13][14]
Figure 2: Workflow for the in vitro DPP-4 inhibition assay.
In Vivo Animal Studies in a Diabetic Model
Objective: To evaluate the anti-diabetic effects of this compound in a chemically-induced model of diabetes.
Animal Model:
-
Induction of Diabetes: Diabetes is induced in rodents (e.g., rats or mice) by intraperitoneal injection of alloxan or streptozotocin (STZ).[15][16][17] A consistent fasting blood glucose level above a predetermined threshold (e.g., 250-300 mg/dL) confirms the diabetic state.[15]
Experimental Design:
-
Animal Groups:
-
Non-diabetic control group
-
Diabetic control group (vehicle-treated)
-
This compound-treated group (diabetic animals receiving this compound)
-
-
Drug Administration: this compound is administered orally at the desired dose (e.g., 30 mg/kg).
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points before and after drug administration to measure blood glucose levels.
-
Parameters Measured:
-
Fasting blood glucose (FBG)
-
Postprandial glucose (PPG) after an oral glucose tolerance test (OGTT)
-
HbA1c levels over a longer treatment period
-
-
Data Analysis: The changes in blood glucose parameters are compared between the different experimental groups to assess the efficacy of this compound.[16]
Pharmacokinetic Studies in Humans
Objective: To determine the pharmacokinetic profile of this compound in healthy human subjects.
Study Design:
-
A typical study design is an open-label, single-dose or multiple-dose, crossover, or parallel-group study.[18][19]
Procedure:
-
Subject Enrollment: Healthy volunteers are enrolled after providing informed consent.
-
Drug Administration: A single oral dose of this compound (e.g., 20 mg) is administered.
-
Blood Sampling: Serial blood samples are collected at predefined time points over a 24- to 72-hour period.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). A deuterated internal standard (this compound D8) is often used for accurate quantification.[15]
-
Pharmacokinetic Parameters Calculated:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Apparent volume of distribution (Vd/F)
-
Total clearance (CL/F)
-
-
Data Analysis: The pharmacokinetic parameters are calculated using non-compartmental analysis.[18][20]
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process. A common synthetic route is outlined below:
-
Synthesis of Key Intermediates: The synthesis typically starts with the preparation of two key intermediates:
-
Reductive Amination: The two intermediates are coupled via reductive amination to form the core structure of this compound. This step often utilizes a reducing agent like sodium triacetoxyborohydride.[22]
-
Deprotection: The protecting group on the pyrrolidine ring (e.g., tert-butoxycarbonyl) is removed, typically using an acid such as trifluoroacetic acid.[23]
-
Purification and Salt Formation: The final product is purified, often by column chromatography, and may be converted to a pharmaceutically acceptable salt, such as the hydrobromide hydrate, for improved stability and handling.[23][24][25]
Figure 3: A simplified workflow for the chemical synthesis of this compound.
Conclusion: A Promising Therapeutic Option
The discovery and development of this compound exemplify a rational approach to drug design, resulting in a third-generation DPP-4 inhibitor with a distinct pharmacological profile. Its unique "J-shaped" structure confers high potency and a prolonged duration of action, allowing for once-daily dosing. Extensive clinical data have established its efficacy in improving glycemic control and its favorable safety profile, with a low risk of hypoglycemia. The dual elimination pathways of this compound, involving both hepatic metabolism and renal excretion, are a notable advantage, as they may not require dose adjustments in patients with renal impairment.[2] This in-depth technical guide has provided a comprehensive overview of the key scientific and methodological aspects of this compound's journey from concept to clinical application, offering valuable insights for professionals in the field of drug discovery and development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. bluecrosslabs.com [bluecrosslabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of switching to this compound from other dipeptidyl peptidase‐4 inhibitors on glucose control and renoprotection in type 2 diabetes patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound, a dipeptidyl peptidase‐4 inhibitor, combined with metformin in Korean patients with type 2 diabetes mellitus: a 16‐week, randomized, double‐blind, placebo‐controlled phase III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bluecrosslabs.com [bluecrosslabs.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Frontiers | Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. A Randomized, Open-Label, Crossover Trial to Assess Bioequivalence of this compound 10 mg Twice-Daily with this compound 20 mg Once-Daily [gavinpublishers.com]
- 20. Pharmacokinetics and safety of this compound in subjects with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Process For The Preparation Of this compound [quickcompany.in]
- 22. CN105294673A - this compound synthesis method - Google Patents [patents.google.com]
- 23. This compound synthesis - chemicalbook [chemicalbook.com]
- 24. WO2014041560A2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 25. US9518048B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
Teneligliptin: A Comprehensive Technical Guide on its Pharmacological Properties and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the management of type 2 diabetes mellitus. This technical guide provides an in-depth review of the pharmacological properties and oral bioavailability of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and factors influencing its oral absorption. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to facilitate a comprehensive understanding of this important therapeutic agent.
Introduction
This compound is an oral hypoglycemic agent that belongs to the gliptin class of drugs.[1] It exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.[2][3] By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), this compound enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels.[2][3][4] Its unique "J-shaped" structure contributes to its high potency and long-lasting inhibitory effect on the DPP-4 enzyme.[1] This guide delves into the core pharmacological attributes and bioavailability of this compound, presenting key data and methodologies for the scientific community.
Pharmacological Properties
Mechanism of Action
This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[5] DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake.[4] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[3] This leads to several downstream effects that contribute to improved glycemic control:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner.[2]
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels also act on pancreatic α-cells to inhibit the secretion of glucagon, a hormone that raises blood glucose levels.[2]
-
Delayed Gastric Emptying: GLP-1 is also known to slow down the rate of gastric emptying, which helps to reduce postprandial glucose excursions.[6]
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Pharmacodynamics
The pharmacodynamic effect of this compound is characterized by its potent and sustained inhibition of the DPP-4 enzyme. In vitro studies have demonstrated that this compound is a highly potent inhibitor of both recombinant human DPP-4 and human plasma DPP-4.[7][8] Clinical studies in patients with type 2 diabetes have shown that a 20 mg once-daily dose of this compound leads to a significant and prolonged inhibition of plasma DPP-4 activity, exceeding 60% even at 24 hours post-dose.[6][9]
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| IC₅₀ for recombinant human DPP-4 | 0.889 nmol/L | [7][8] |
| IC₅₀ for human plasma DPP-4 | 1.75 nmol/L | [7][8] |
| Plasma DPP-4 Inhibition (20 mg dose) | 89.7% (at 2 hours) | [4][6] |
| >60% (at 24 hours) | [6][9] |
Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile characterized by rapid absorption, a relatively long half-life allowing for once-daily dosing, and dual routes of elimination.[7][10]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value (for 20 mg single oral dose) | Reference |
| Tmax (Time to peak plasma concentration) | 1.0 - 1.8 hours | [4][6] |
| t₁/₂ (Elimination half-life) | 18.9 - 24.2 hours | [4][6][7] |
| Cmax (Maximum plasma concentration) | 187.2 ng/mL | [4] |
| AUC₀-inf (Area under the plasma concentration-time curve) | 2,028.9 ng.hr/mL | [4] |
| Plasma Protein Binding | 77.6 - 82.2% | [11] |
Metabolism and Excretion:
This compound is metabolized to a moderate extent, primarily by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[7][9] The major metabolite identified in plasma is a thiazolidine-1-oxide derivative (M1).[7][12] Elimination of this compound occurs through both hepatic metabolism and renal excretion of the unchanged drug.[7][9] Approximately 34% of the drug is excreted unchanged in the urine.[9] This dual elimination pathway is clinically significant as it means no dose adjustment is required for patients with renal impairment.[7][10]
Oral Bioavailability
The oral bioavailability of this compound is reported to be high, with one source stating it as 87%.[13] This indicates that a substantial fraction of the orally administered dose reaches the systemic circulation in an unchanged form. The high oral bioavailability contributes to its predictable pharmacokinetic profile and therapeutic efficacy.
Table 3: Oral Bioavailability of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 87% | [13] |
Factors that could potentially influence the oral bioavailability of a drug include food effects, first-pass metabolism, and drug-drug interactions. For this compound, co-administration with food does not significantly affect its overall exposure (AUC), although it may slightly delay the time to reach peak plasma concentration.[3] Its metabolism by CYP3A4 suggests a potential for drug interactions with strong inhibitors or inducers of this enzyme; however, studies have shown that even potent CYP3A4 inhibitors like ketoconazole do not cause clinically significant increases in this compound exposure.[8]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for determining the inhibitory potency (IC₅₀) of this compound against the DPP-4 enzyme using a fluorometric assay.
Objective: To quantify the concentration of this compound required to inhibit 50% of DPP-4 activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer to obtain a range of test concentrations.
-
Assay Setup:
-
Blank wells: Add assay buffer only.
-
Enzyme control wells (100% activity): Add DPP-4 enzyme solution and assay buffer.
-
Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of this compound.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[14]
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.[14]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[14]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each this compound concentration relative to the enzyme control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[14]
Oral Bioavailability Study in Humans
This protocol outlines a typical clinical trial design for determining the oral bioavailability and pharmacokinetic profile of this compound in healthy human subjects.
Objective: To determine the rate and extent of absorption of orally administered this compound.
Study Design: A single-center, open-label, single-dose, crossover study.
Participants: Healthy adult volunteers.
Procedure:
-
Dosing: After an overnight fast, subjects receive a single oral dose of this compound (e.g., 20 mg) with a standardized volume of water.[13][15]
-
Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant at pre-defined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[13]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.[9]
-
Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][12]
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t₁/₂.
-
Bioavailability Calculation: Absolute oral bioavailability can be determined by comparing the AUC after oral administration with the AUC after intravenous administration of a known dose of this compound.
Conclusion
This compound is a potent and selective DPP-4 inhibitor with a well-characterized pharmacological profile. Its mechanism of action, leading to enhanced incretin hormone levels, provides effective glycemic control in patients with type 2 diabetes mellitus. The favorable pharmacokinetic properties of this compound, including rapid absorption, a long elimination half-life enabling once-daily administration, and high oral bioavailability, make it a valuable therapeutic option. Furthermore, its dual elimination pathway simplifies its use in patients with renal impairment. The experimental methodologies detailed in this guide provide a framework for the continued investigation and understanding of this compound and other DPP-4 inhibitors in drug discovery and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. "RP-HPLC Method for this compound in Rabbit Plasma: Development and Validation" [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Randomized, Open-Label, Crossover Trial to Assess Bioequivalence of this compound 10 mg Twice-Daily with this compound 20 mg Once-Daily [gavinpublishers.com]
- 10. benchchem.com [benchchem.com]
- 11. 20.198.91.3:8080 [20.198.91.3:8080]
- 12. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of a Fixed-Dose Combination of this compound Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Teneligliptin's Effect on Incretin Hormones GLP-1 and GIP: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the pharmacological effects of teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). It details the mechanism of action, summarizes quantitative data from clinical and preclinical studies, outlines common experimental protocols, and visualizes key pathways and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.
Introduction: The Role of Incretins and DPP-4 Inhibition
Incretin hormones, primarily GLP-1 and GIP, are released by enteroendocrine cells in the gut in response to nutrient intake.[1] These hormones are crucial for maintaining glucose homeostasis by stimulating glucose-dependent insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells.[2][3] However, the enzymatic activity of dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP, limiting their physiological effects.[1][4]
This compound is a potent and selective DPP-4 inhibitor used for the management of type 2 diabetes mellitus (T2DM).[1][2] By inhibiting the DPP-4 enzyme, this compound prevents the degradation of incretin hormones, thereby increasing the circulating levels of their active forms.[2][3] This enhancement of the incretin system leads to improved glycemic control, particularly in the postprandial state, with a low risk of hypoglycemia.[1][2] this compound exhibits a unique chemical structure that contributes to its high potency and long-lasting effect.[1][2]
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[5] This inhibition prevents the cleavage of GLP-1 and GIP, leading to a two- to threefold increase in their active concentrations.[6] The elevated levels of active GLP-1 and GIP then potentiate insulin secretion and inhibit glucagon secretion in a glucose-dependent manner, ultimately lowering blood glucose levels.[2][3][7]
Incretin Hormone Signaling Pathway
Both GLP-1 and GIP exert their effects by binding to specific G protein-coupled receptors (GPCRs), namely GLP-1R and GIPR, on the surface of pancreatic β-cells.[8] Activation of these receptors initiates downstream signaling cascades, primarily through the activation of adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP-2 (Epac2), which collectively enhance glucose-dependent insulin exocytosis.[9]
Quantitative Effects on GLP-1 and GIP Levels
Clinical studies have consistently demonstrated that this compound administration leads to significant increases in active GLP-1 and GIP concentrations.
Studies in Patients with Type 2 Diabetes
A study involving ten T2DM patients treated with this compound (20 mg/day) for three days showed significant elevations in both fasting and postprandial active incretin levels.[10]
| Hormone | Time Point | Pre-Treatment (pmol/L) | Post-Teneligliptin (pmol/L) | Fold Increase |
| Active GLP-1 | Fasting | 1.1 ± 0.2 | 2.1 ± 0.3 | ~1.9x |
| Postprandial (AUC 0-180 min) | 121.2 ± 30.0 | 288.6 ± 60.0 | ~2.4x | |
| Active GIP | Fasting | 1.8 ± 0.3 | 2.5 ± 0.4 | ~1.4x |
| Postprandial (AUC 0-180 min) | 1080.0 ± 240.0 | 2580.0 ± 480.0 | ~2.4x | |
| Table 1: Effect of 3-day this compound (20 mg/day) treatment on active incretin levels in T2DM patients. Data adapted from Eto et al., 2015.[10] |
Studies in Non-Diabetic Obese Individuals
A 48-week, randomized, placebo-controlled study in 150 non-diabetic obese subjects investigated the effect of this compound (20 mg twice daily). The results showed a significant improvement in GLP-1 levels in the treatment group.[11][12]
| Parameter | Group | Baseline | End of Study (48 Weeks) | Mean Difference |
| GLP-1 (pg/mL) | This compound (n=75) | 45.2 ± 15.1 | 121.6 ± 30.2 | +76.42 |
| Placebo (n=75) | 44.8 ± 14.9 | 46.5 ± 15.3 | +1.7 | |
| Table 2: Effect of 48-week this compound treatment on GLP-1 levels in non-diabetic obese individuals. Data adapted from a 2024 study.[11] |
Preclinical and Pharmacodynamic Studies
-
In Zucker fatty rats, a single administration of this compound (≥ 0.1 mg/kg) increased the maximum plasma concentration of GLP-1 during an oral carbohydrate-loading test.[13]
-
A study quantifying active GLP-1 via liquid chromatography-tandem mass spectrometry (LC-MS/MS) found that a 20 mg dose of this compound resulted in a maximum active GLP-1 concentration of 331 ± 28.0 fg/ml at 1.05 hours post-dose.[14]
Experimental Protocols and Methodologies
The assessment of this compound's effect on incretin hormones involves specific clinical and analytical protocols.
Clinical Study Design
A common approach is a randomized, double-blind, placebo-controlled trial.[11][15]
-
Participants: Subjects are typically patients with T2DM or other relevant populations (e.g., obese individuals), often with specific inclusion/exclusion criteria such as age, HbA1c levels, and medication history.[10][11][15]
-
Intervention: Participants are randomized to receive a specific dose of this compound (e.g., 20 mg once daily) or a placebo for a defined period, ranging from a few days to several weeks or months.[10][11][15]
-
Assessments: Blood samples are collected at baseline and at various time points after the intervention, typically in both fasting and postprandial (after a standardized meal or oral glucose tolerance test) states.[6][10] Continuous glucose monitoring (CGM) may also be used to assess glycemic fluctuations.[10][15]
Analytical Methods for Incretin Measurement
Accurate quantification of active GLP-1 and GIP is critical due to their low circulating concentrations and rapid degradation.
-
Sample Collection and Handling: Blood samples must be collected in tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and a protease inhibitor cocktail to prevent ex vivo degradation of the active hormones.[16]
-
Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) and radioimmunoassays (RIAs) are commonly used.[17] These methods utilize specific antibodies to detect either the total or the active (intact) forms of GLP-1 and GIP.[17][18] For instance, measuring active GLP-1 requires a sandwich assay that specifically targets the N-terminal portion of GLP-1 (7-36) amide.[17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is an advanced and highly specific method for quantifying peptides like GLP-1.[14] It offers high sensitivity and can distinguish between different isoforms of the hormone, providing a precise measurement of the active form.[14]
Conclusion
This compound effectively enhances the incretin system by inhibiting the DPP-4 enzyme, leading to clinically and statistically significant increases in the circulating levels of active GLP-1 and GIP. This mechanism of action directly translates to improved glucose-dependent insulin secretion, suppression of glucagon, and better overall glycemic control in both diabetic and non-diabetic individuals. The quantitative data from diverse studies consistently support this compound's role in potentiating the beneficial effects of these crucial metabolic hormones. Rigorous experimental design and advanced analytical techniques are paramount for accurately elucidating the pharmacodynamic effects of this compound on the incretin axis.
References
- 1. This compound: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Dipeptidyl Peptidase-4 Inhibitor, Improves Early-Phase Insulin Secretion in Drug-Naïve Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpscr.info [ijpscr.info]
- 8. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound improves glycemic control with the reduction of postprandial insulin requirement in Japanese diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound 20 mg Twice Daily on Glucagon-Like Peptide-1 Levels and Its Influence on Non-Glycemic Components in Non-Diabetic Obese Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A novel, potent, and long-lasting dipeptidyl peptidase-4 inhibitor, this compound, improves postprandial hyperglycemia and dyslipidemia after single and repeated administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of this compound via GLP-1 quantification in plasma. [wisdomlib.org]
- 15. Effects of this compound on HbA1c levels, Continuous Glucose Monitoring-Derived Time in Range and Glycemic Variability in Elderly Patients with T2DM (TEDDY Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mercodia.com [mercodia.com]
- 17. GIP Does Not Potentiate the Antidiabetic Effects of GLP-1 in Hyperglycemic Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diagenics.co.uk [diagenics.co.uk]
A Deep Dive into Gliptins: A Structural and Functional Comparison of Teneligliptin and its Contemporaries
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin hormones, they enhance glucose-dependent insulin secretion and suppress glucagon release. Teneligliptin, a potent and selective DPP-4 inhibitor, exhibits a unique structural and pharmacokinetic profile compared to other members of its class. This technical guide provides a comprehensive structural and functional comparison of this compound with other widely used gliptins, including Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. We delve into their chemical structures, binding interactions with the DPP-4 enzyme, pharmacokinetic and pharmacodynamic properties, and clinical efficacy. Detailed experimental protocols for assessing DPP-4 inhibition are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of antidiabetic agents.
Introduction: The Role of DPP-4 Inhibition in Type 2 Diabetes
Type 2 diabetes is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in glucose homeostasis. They are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon secretion from α-cells. However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).
DPP-4 inhibitors, a class of oral hypoglycemic agents, competitively and reversibly inhibit the DPP-4 enzyme, thereby increasing the circulating levels of active GLP-1 and GIP. This leads to enhanced incretin-mediated effects, resulting in improved glycemic control with a low risk of hypoglycemia. This compound is a notable member of this class, distinguished by its unique chemical structure and potent, sustained DPP-4 inhibition.
Structural Comparison of Gliptins
The chemical structures of gliptins are diverse, leading to differences in their binding modes to the DPP-4 enzyme and their pharmacokinetic profiles.
Chemical Structures
The following table summarizes the chemical structures of this compound and other prominent gliptins.
| Gliptin | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | [(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone[1] | C₂₂H₃₀N₆OS[1] | 426.58[2] |
| Sitagliptin | (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[3][6] | C₁₆H₁₅F₆N₅O[6][7] | 407.31[6][7] |
| Vildagliptin | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[8] | C₁₇H₂₅N₃O₂[8][9] | 303.40[10] |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[11][12] | C₁₈H₂₅N₃O₂[4][11] | 315.41[12] |
| Linagliptin | 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione[5][13] | C₂₅H₂₈N₈O₂[13][14] | 472.54[14] |
| Alogliptin | 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile[15][16] | C₁₈H₂₁N₅O₂[16] | 339.39 |
Binding to the DPP-4 Enzyme
Gliptins are classified into different classes based on their binding interactions with the subsites of the DPP-4 active site. The primary binding pockets are S1 and S2, with some inhibitors also interacting with S1' and S2' subsites or an "S2 extensive" subsite.[4][17]
-
Class 1 (e.g., Vildagliptin, Saxagliptin): These are substrate-like inhibitors that form a covalent but reversible bond with the catalytic serine residue (Ser630) in the S1 pocket.[4]
-
Class 2 (e.g., Alogliptin, Linagliptin): These are non-substrate-like inhibitors that bind non-covalently to the active site, interacting with the S1, S2, and S1'/S2' subsites.[4]
-
Class 3 (e.g., this compound, Sitagliptin): These inhibitors also bind non-covalently but interact with the S1, S2, and the S2 extensive subsite.[4][12]
This compound possesses a unique, rigid, 'J-shaped' structure formed by five contiguous rings.[18] This structure contributes to its potent and sustained inhibition of the DPP-4 enzyme. The phenyl ring on the pyrazole moiety of this compound has a key interaction with the S2 extensive subsite, which enhances its potency and selectivity.[19][20]
The following table details the key amino acid interactions for each gliptin within the DPP-4 active site.
| Gliptin | Key Interacting Residues in DPP-4 Active Site |
| This compound | Glu205, Glu206 (S2 subsite), and interactions with the S2 extensive subsite.[12][21] |
| Sitagliptin | Glu205, Glu206, Tyr662, Phe357, Arg358.[1][4] |
| Vildagliptin | Covalent interaction with Ser630; hydrogen bonds with Glu205, Glu206, Tyr662. |
| Saxagliptin | Covalent interaction with Ser630; hydrogen bonds with Glu205, Glu206, Tyr662, Asn710, and Tyr547.[22] |
| Linagliptin | Glu205, Glu206, Tyr662, Tyr547, Trp629.[5] |
| Alogliptin | Glu205, Glu206, Tyr547.[23] |
Functional Comparison of Gliptins
The structural differences among gliptins translate into distinct functional characteristics, including their in vitro potency, pharmacokinetic profiles, and clinical efficacy.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 value indicates greater potency.
| Gliptin | IC50 for DPP-4 (nM) |
| This compound | 0.889 (recombinant human DPP-4), 1.75 (human plasma DPP-4)[24] |
| Sitagliptin | 6.74 (recombinant human DPP-4), 4.88 (human plasma DPP-4)[24] |
| Vildagliptin | 10.5 (recombinant human DPP-4), 7.67 (human plasma DPP-4)[24] |
| Saxagliptin | ~1.3 (Ki) |
| Linagliptin | ~1 |
| Alogliptin | <10 |
Pharmacokinetic Properties
The pharmacokinetic profiles of gliptins vary significantly, particularly in their metabolism and routes of elimination, which has implications for dosing in patients with renal or hepatic impairment.
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| Bioavailability | ~60-70% | ~87% | ~85% | ~75% | ~30% | ~75% |
| Tmax (hours) | 1-2 | 1-4 | 1.5 | 0.5 | 1.5 | 1-2 |
| Half-life (hours) | ~24.2 | ~12.4 | ~2-3 | ~2.5 (parent), ~3.1 (active metabolite) | >100 | ~21 |
| Metabolism | CYP3A4, FMO1, FMO3 | Minimal | Hydrolysis | CYP3A4/5 | Minimal | Minimal |
| Excretion | Renal and Hepatic | Primarily Renal | Primarily Renal | Renal and Hepatic | Primarily Biliary/Fecal | Primarily Renal |
| Dose Adjustment in Renal Impairment | No | Yes | Yes | Yes | No | Yes |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of all gliptins in improving glycemic control in patients with T2DM. Head-to-head comparative trials are limited, but meta-analyses provide insights into their relative effectiveness.
| Parameter | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Linagliptin | Alogliptin |
| HbA1c Reduction (as monotherapy) | -0.8% to -0.9% | -0.6% to -0.8% | -0.7% to -0.9% | -0.5% to -0.7% | -0.5% to -0.7% | -0.5% to -0.6% |
| Fasting Plasma Glucose Reduction (mg/dL) | ~18 | ~15-20 | ~15-20 | ~15-20 | ~10-15 | ~15-20 |
Studies have shown that switching from other DPP-4 inhibitors to this compound can lead to further improvements in glycemic control in some patients.[7][22]
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of gliptins against the DPP-4 enzyme.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for DPP-4 enzyme activity.
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of the fluorescent AMC moiety is proportional to the enzyme activity and is monitored using a fluorescence plate reader.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Gly-Pro-AMC substrate
-
Test compound (e.g., this compound) and other gliptins for comparison
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator (37°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference gliptins in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in Assay Buffer to obtain a range of concentrations.
-
Dilute the DPP-4 enzyme and Gly-Pro-AMC substrate to their working concentrations in Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Blank wells: Add Assay Buffer only.
-
Enzyme control wells (100% activity): Add DPP-4 enzyme solution and Assay Buffer.
-
Inhibitor wells: Add DPP-4 enzyme solution and the various concentrations of the test compound.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of enzyme control well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Workflows
DPP-4 Inhibition and Incretin Signaling Pathway
Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.
Experimental Workflow for In Vitro DPP-4 Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesonthenet.com [diabetesonthenet.com]
- 3. Mechanism of molecular interaction of sitagliptin with human DPP4 enzyme - New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swlimo.southwestlondon.icb.nhs.uk [swlimo.southwestlondon.icb.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. Choosing a Gliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Review on Chemistry, Analysis and Pharmacology of this compound: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. DPP-4 Inhibitors and Combined Treatment in Type 2 Diabetes: Re-evaluation of Clinical Success and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. rcsb.org [rcsb.org]
- 21. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Inhibition of Human Plasma DPP-4 by Teneligliptin
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The DPP-4 enzyme is a key regulator of glucose homeostasis, responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] By inhibiting DPP-4, this compound prolongs the activity of these incretins, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[5][6][7]
This technical guide provides a detailed overview of the in vitro inhibition of human plasma DPP-4 by this compound, presenting quantitative binding data, a comprehensive experimental protocol for assessing inhibitory activity, and visualizations of the underlying biochemical pathways and experimental workflows. This compound is distinguished by its unique, rigid 'J-shaped' structure, composed of five contiguous rings, which contributes to its high potency and sustained inhibitory action.[3][5]
Mechanism of Action
This compound functions as a competitive and reversible inhibitor of the serine protease DPP-4.[1] This inhibition prevents the degradation of active incretin hormones (GLP-1 and GIP), which are released by the gut in response to food intake.[1] The prolonged activity of these hormones enhances the body's natural glucose-regulating mechanisms. The key downstream effects include increased insulin synthesis and release from pancreatic β-cells and decreased glucagon secretion from pancreatic α-cells, both occurring in a glucose-dependent manner.[1][8] This targeted action leads to improved glycemic control with a minimal risk of hypoglycemia.[1][2] this compound is classified as a class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites of the enzyme, which is a key factor in its high potency.[3][9]
Incretin Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound's inhibition of DPP-4.
Quantitative Analysis of Binding Affinity
The potency of a DPP-4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound demonstrates superior potency against both recombinant human DPP-4 and human plasma-derived DPP-4 when compared to other gliptins like sitagliptin and vildagliptin.[3][10]
| Inhibitor | Enzyme Source | IC50 (nmol/L) | Reference |
| This compound | Recombinant Human DPP-4 | 0.889 | [3][5][10] |
| This compound | Human Plasma DPP-4 | 1.75 | [3][5][10] |
| Sitagliptin | Recombinant Human DPP-4 | 6.74 | [3][10] |
| Sitagliptin | Human Plasma DPP-4 | 4.88 | [3][10] |
| Vildagliptin | Recombinant Human DPP-4 | 10.5 | [3][10] |
| Vildagliptin | Human Plasma DPP-4 | 7.67 | [3][10] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of this compound's IC50 value is typically performed using a fluorometric in vitro DPP-4 inhibitor screening assay.[3] This method measures the enzymatic activity of DPP-4 by detecting the fluorescence of a product released from a fluorogenic substrate.
Objective: To determine the concentration of this compound required to inhibit 50% of DPP-4 enzyme activity in vitro.
Materials:
-
Recombinant human DPP-4 enzyme or human plasma
-
DPP-4 fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
This compound
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Solvent (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 nM to 1 µM).[1]
-
Dilute the DPP-4 enzyme (recombinant or plasma) to the desired working concentration in cold Assay Buffer.
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
-
Assay Setup (96-well plate):
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.[1][3]
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[1][3] The rate of increase in fluorescence is proportional to DPP-4 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence rate (from blank wells) from all other measurements.
-
Determine the percentage of inhibition for each this compound concentration relative to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.[3]
-
Experimental Workflow Visualization
The following diagram provides a logical workflow for the in vitro DPP-4 inhibition assay.
Conclusion
This compound is a highly potent inhibitor of human plasma DPP-4, as demonstrated by its low nanomolar IC50 values in vitro.[3][5][10] Its efficacy stems from a unique chemical structure that facilitates strong and sustained binding to the DPP-4 enzyme.[3] The standardized fluorometric assay provides a reliable and reproducible method for quantifying this inhibitory activity, which is crucial for both preclinical research and quality control. A thorough understanding of its mechanism, involving the potentiation of the incretin signaling pathway, underpins its therapeutic value in managing type 2 diabetes.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a DPP-4 inhibitor for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Review on Chemistry, Analysis and Pharmacology of this compound: A Novel DPP-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Metabolism of Teneligliptin by Cytochrome P450 3A4 and Flavin-Containing Monooxygenases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, undergoes significant metabolism primarily mediated by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), with a minor contribution from FMO1. The principal metabolic pathway is the oxidation of the thiazolidine ring, leading to the formation of this compound sulfoxide (M1). This biotransformation is a critical determinant of the drug's pharmacokinetic profile and disposition. This guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, detailing the roles of CYP3A4 and FMOs. It includes a summary of quantitative metabolic data, detailed experimental protocols for key in vitro assays, and visual representations of the metabolic pathways and experimental workflows.
Introduction
This compound is an oral hypoglycemic agent utilized in the management of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of DPP-4, an enzyme that inactivates incretin hormones, thereby enhancing glucose-dependent insulin secretion. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in clinical response. The liver is the primary site of this compound metabolism, where it is converted to various metabolites.
Metabolic Pathways and Key Enzymes
The metabolism of this compound is characterized by the involvement of both CYP and FMO enzyme systems.
-
Primary Metabolic Pathway: The main metabolic transformation is the S-oxidation of the thiazolidine moiety to form this compound sulfoxide (M1). A subsequent oxidation can lead to the formation of this compound sulfone (M2).
-
Key Enzymes:
-
Cytochrome P450 3A4 (CYP3A4): A major contributor to the hepatic metabolism of this compound.
-
Flavin-Containing Monooxygenase 3 (FMO3): Plays an equally important role in the S-oxidation of this compound. FMO3 is the predominant FMO isoform in the human liver.
-
Flavin-Containing Monooxygenase 1 (FMO1): While primarily found in the kidneys, FMO1 also contributes to a lesser extent to this compound metabolism.
-
The dual metabolic pathways involving both CYP3A4 and FMOs contribute to the balanced elimination of this compound, potentially reducing the impact of genetic polymorphisms or drug-drug interactions affecting a single enzyme.
Metabolic pathway of this compound.
Quantitative Metabolic Data
The following tables summarize the key quantitative data related to the metabolism and disposition of this compound.
Table 1: Contribution of Metabolism to this compound Clearance
| Parameter | Value | Reference |
| Contribution of Metabolism to Total Body Clearance | 65.6% | [1] |
| Contribution of Renal Excretion to Total Body Clearance | 34.4% | [1] |
Table 2: Relative Abundance of this compound and its Major Metabolite in Plasma
| Component | Percentage of Total Radioactivity in Plasma (AUC) | Reference |
| Unchanged this compound | 71.1% | [1] |
| This compound Sulfoxide (M1) | 14.7% | [1] |
Table 3: Excretion of this compound and Metabolites
| Excretion Route | Component | Percentage of Administered Dose | Reference |
| Urine | Unchanged this compound | 14.8% | [2] |
| This compound Sulfoxide (M1) | 17.7% | [2] | |
| Feces | Unchanged this compound | 26.1% | [2] |
| This compound Sulfoxide (M1) | 4.0% | [2] |
Table 4: In Vitro Inhibition of this compound Metabolism in Human Liver Microsomes
| Inhibitor | Target Enzyme | Inhibition | Reference |
| Ketoconazole | CYP3A4 | 47.0% | [3] |
| Methimazole | FMO | 67.2% | [3] |
Experimental Protocols
This section outlines the detailed methodologies for key in vitro experiments used to characterize the metabolism of this compound.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to determine the metabolic stability and identify the metabolites of this compound in a pooled HLM system.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing HLM (final protein concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at various concentrations, e.g., 1-100 µM) and the NADPH regenerating system to the pre-incubated HLM mixture. The final volume of the incubation is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new tube and analyze for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.
Workflow for in vitro metabolism assay.
Reaction Phenotyping using Recombinant Human Enzymes
This protocol aims to identify the specific CYP and FMO isoforms responsible for this compound metabolism.
Materials:
-
This compound
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)
-
Appropriate buffers and cofactor systems for CYPs (NADPH regenerating system) and FMOs (NADPH)
-
Control microsomes (from the same expression system without the enzyme)
Procedure:
-
Incubation Setup: Prepare separate incubation mixtures for each recombinant enzyme and the control. Each mixture should contain the enzyme (e.g., 10-50 pmol/mL), buffer, and cofactors.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Add this compound to each mixture to start the reaction.
-
Incubation: Incubate at 37°C for a fixed time (e.g., 30 minutes).
-
Reaction Termination and Sample Processing: Follow the same procedure as described in the HLM assay (Section 4.1).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the formation of metabolites. The rate of metabolite formation by each enzyme is compared to determine the relative contribution of each isoform.
Chemical Inhibition Assay
This assay confirms the involvement of specific enzyme families in this compound metabolism using selective chemical inhibitors.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Selective chemical inhibitors (e.g., ketoconazole for CYP3A4, methimazole for FMOs)
-
NADPH Regenerating System
-
Solvents for inhibitors (e.g., DMSO, methanol)
Procedure:
-
Pre-incubation with Inhibitor: Pre-incubate HLM with the selective inhibitor (or vehicle control) and the NADPH regenerating system at 37°C for a specified time (e.g., 10-15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add this compound to the pre-incubated mixture.
-
Incubation: Incubate at 37°C for a fixed time.
-
Reaction Termination and Sample Processing: Follow the same procedure as in the HLM assay.
-
Analysis: Analyze the samples by LC-MS/MS. The percentage of inhibition is calculated by comparing the rate of metabolite formation in the presence of the inhibitor to the vehicle control.
Workflow for chemical inhibition assay.
Conclusion
The metabolism of this compound is a well-characterized process involving both CYP3A4 and FMOs, primarily FMO3. The formation of this compound sulfoxide (M1) is the major metabolic pathway. The dual nature of its metabolic clearance suggests a lower susceptibility to clinically significant drug-drug interactions compared to drugs metabolized by a single pathway. The provided experimental protocols offer a framework for researchers to further investigate the metabolism of this compound and other novel chemical entities. A thorough understanding of these metabolic pathways is essential for the safe and effective clinical use of this compound.
References
- 1. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of FMO3 and CYP3A4 Polymorphisms on the Pharmacokinetics of this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Teneligliptin in Bulk Drug
Introduction
Teneligliptin is an oral anti-diabetic drug that belongs to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for the management of type 2 diabetes mellitus.[1][2] Accurate and reliable analytical methods are crucial for the quality control and quantification of this compound in bulk drug substances and pharmaceutical formulations. This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the estimation of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[3]
Principle
The method utilizes reversed-phase chromatography to separate this compound from any potential impurities or degradation products. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength.
Experimental Protocols
1. Materials and Reagents
-
This compound bulk drug (API)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Instrumentation
A high-performance liquid chromatograph equipped with:
-
UV-Visible or Photodiode Array (PDA) detector
-
Gradient or isocratic pump
-
Autosampler
-
Column oven
-
Data acquisition and processing software
3. Chromatographic Conditions
The following chromatographic conditions are optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., Kromasil, Zodiac, Inertsil, Grace Smart) (250 mm x 4.6 mm, 5 µm)[1][4][5][6] |
| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v) |
| Buffer Preparation | 0.1% Orthophosphoric acid in water[4] or 0.05M Potassium dihydrogen phosphate pH 4.0[6] |
| Flow Rate | 1.0 mL/min[1][4][6][7] |
| Detection Wavelength | 245 nm[8] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 30°C[4][5] |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound working standard and transfer it into a 10 mL volumetric flask. Add about 7 mL of diluent (Methanol and Acetonitrile in a 90:10 v/v ratio), sonicate to dissolve, and make up the volume with the same solvent.[1]
-
Working Standard Solution (100 µg/mL): From the standard stock solution, pipette out an appropriate volume and dilute with the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the bulk drug equivalent to 10 mg of this compound and prepare the solution as described for the standard stock solution.
Method Validation
The developed RP-HPLC method was validated as per ICH guidelines for the following parameters:
1. System Suitability
System suitability parameters were evaluated by injecting the standard solution six times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | NMT 2.0 |
| Theoretical Plates | NLT 2000 |
| % RSD of Peak Areas | NMT 2.0% |
2. Linearity
The linearity of the method was established by analyzing a series of dilutions of the this compound standard solution in the range of 10-50 µg/mL.[2] A calibration curve was plotted as concentration versus peak area, and the correlation coefficient (r²) was determined.
3. Accuracy
The accuracy of the method was determined by the recovery study at three different concentration levels (e.g., 50%, 100%, and 150%).[6] The percentage recovery was calculated.
4. Precision
-
Method Precision (Repeatability): The precision of the method was evaluated by injecting six individual preparations of a single sample of this compound. The % RSD of the assay values was calculated.
-
Intermediate Precision (Ruggedness): The intermediate precision was assessed by performing the analysis on a different day, with a different analyst, and on a different instrument.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.
6. Robustness
The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Retention Time | ~2.8 min[4] |
Table 2: System Suitability Results
| Parameter | Observed Value | Acceptance Criteria |
| Tailing Factor | < 1.5 | NMT 2.0 |
| Theoretical Plates | > 3000 | NLT 2000 |
| % RSD of Peak Areas | < 1.0% | NMT 2.0% |
Table 3: Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10-50 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | NLT 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Method Precision (% RSD) | < 2.0% | NMT 2.0% |
| Intermediate Precision (% RSD) | < 2.0% | NMT 2.0% |
| LOD | ~0.1 µg/mL[2] | - |
| LOQ | ~0.3 µg/mL[2] | - |
| Robustness | Robust | % RSD < 2.0% |
Visualization
Caption: Experimental workflow for RP-HPLC method development and validation of this compound.
References
- 1. ijrdo.org [ijrdo.org]
- 2. ijtsrd.com [ijtsrd.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpsr.com [ijpsr.com]
- 8. rjptonline.org [rjptonline.org]
Application Note: UV Spectrophotometric Determination of Teneligliptin
Abstract
This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative determination of Teneligliptin in bulk and pharmaceutical dosage forms. The method is based on the measurement of this compound's absorbance in the UV region and has been validated in accordance with International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols, method validation data, and visual representations of the workflow and the drug's mechanism of action to aid researchers, scientists, and drug development professionals in its application.
Introduction
This compound is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1] It works by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to an increase in insulin secretion and a decrease in glucagon secretion in a glucose-dependent manner, thereby improving glycemic control.[1] Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. UV-visible spectrophotometry offers a straightforward and accessible analytical technique for this purpose.[2]
Mechanism of Action
This compound's therapeutic effect is achieved through the inhibition of the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, which play a vital role in glucose homeostasis. The increased levels of active incretins stimulate the pancreas to release insulin and suppress the release of glucagon, particularly after a meal.[1]
Caption: Signaling pathway of this compound's mechanism of action.
Data Summary
The following tables summarize the quantitative data from various developed and validated UV spectrophotometric methods for this compound determination.
Table 1: Method Parameters
| Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Methanol | 246 | 10-50 | 0.9952 | [3] |
| Distilled Water | 244 | 5-70 | 0.999 | [4] |
| 0.1 N Sulphuric Acid | 240 | 10-50 | >0.99 | [5] |
| DMSO | 267.2 | 20-100 | 0.999 | [6] |
| Distilled Water | 243.5 | 10-90 | 0.999 | [7] |
| Distilled Water | 243 | 10-60 | 0.999 | [8] |
Table 2: Method Validation Parameters
| Solvent/Diluent | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Methanol | 101.58 | <2 | 2.25 | 6.83 | [3] |
| Distilled Water | 98.54-101.80 | <2 | - | - | [4] |
| 0.1 N Sulphuric Acid | - | <2 | 5.88 | 17.29 | [5] |
| DMSO | 102-104 | <2 | 4.1987 | 12.7233 | [6] |
| Distilled Water | 98-102 | <2 | 0.17 | 0.56 | [8] |
Note: '-' indicates data not specified in the cited reference.
Experimental Protocols
This section provides a generalized protocol for the UV spectrophotometric determination of this compound. Researchers should optimize and validate the method for their specific instrumentation and sample matrix.
Materials and Reagents
-
This compound pure drug (API)
-
Methanol (AR Grade) or Distilled Water or 0.1 N Sulphuric Acid or DMSO (as per chosen method)
-
This compound tablets (for assay of pharmaceutical formulations)
-
Calibrated glassware (volumetric flasks, pipettes)
-
UV-Visible Spectrophotometer (double beam)
-
Analytical balance
-
Sonicator
-
Whatman filter paper (0.45 µm)
Preparation of Standard Stock Solution (Example using Methanol)
-
Accurately weigh 10 mg of this compound API and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the drug completely.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette out appropriate aliquots into a series of 10 mL volumetric flasks. For a linearity range of 10-50 µg/mL, aliquots of 1, 2, 3, 4, and 5 mL can be taken.
-
Dilute each flask to the mark with methanol to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL.
-
Scan each solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of all working standard solutions at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
Preparation of Sample Solution (from Tablets)
-
Weigh and powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the chosen solvent (e.g., methanol) and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the solvent.
-
Filter the solution through a 0.45 µm Whatman filter paper.
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
-
Measure the absorbance of the sample solution at the λmax.
Determination of this compound Content
The concentration of this compound in the sample solution can be determined from the calibration curve or by using the regression equation derived from the linearity data. The percentage of the labeled claim can then be calculated.
Experimental Workflow
Caption: Workflow for UV spectrophotometric determination of this compound.
Conclusion
The UV spectrophotometric method provides a simple, accurate, and precise means for the routine analysis of this compound in both bulk drug and pharmaceutical formulations. The choice of solvent can influence the wavelength of maximum absorbance and the linearity range, and therefore should be consistently applied. The methods summarized and the protocols provided herein are robust and can be readily implemented in a quality control laboratory.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. wjpls.org [wjpls.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Method development and validation of this compound in pharmaceutical dosage form by UV spectrophotometric methods - Int J Pharm Chem Anal [ijpca.org]
- 5. Quantitative UV-Spectrophotometric Method for the Analysis of this compound HBr and Metformin HCl in Pharmaceutical Dosage form: Development and Validation – Oriental Journal of Chemistry [orientjchem.org]
- 6. scispace.com [scispace.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. jetir.org [jetir.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Teneligliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves preventing the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and consequently, a reduction in blood glucose levels.[1][4][5] Preclinical in vivo studies in animal models are essential to evaluate the efficacy and mechanism of action of this compound. These application notes provide detailed protocols for designing and conducting such studies in rodents.
Mechanism of Action: DPP-4 Inhibition by this compound
This compound competitively and reversibly inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of incretins GLP-1 and GIP.[4][5] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.[3] These incretins then bind to their respective receptors on pancreatic β-cells, initiating a signaling cascade that results in increased insulin synthesis and secretion in a glucose-dependent manner.[1][3]
Figure 1: Mechanism of action of this compound.
In Vivo Study Design: High-Fat Diet and Streptozotocin (HFD-STZ) Induced Diabetic Rodent Model
A widely used and relevant model for type 2 diabetes is the combination of a high-fat diet (HFD) to induce insulin resistance, followed by a low dose of streptozotocin (STZ) to induce partial β-cell dysfunction.[6][7][8] This model mimics the pathophysiology of human type 2 diabetes.[6]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Figure 2: Experimental workflow for this compound efficacy testing.
Data Presentation: Key Experimental Parameters
The following tables summarize the key quantitative data for the experimental design.
Table 1: Animal Model and Diabetes Induction
| Parameter | Mice | Rats |
| Species/Strain | C57BL/6J | Sprague-Dawley or Wistar |
| Age | 6-8 weeks at start | 8-10 weeks at start |
| High-Fat Diet (HFD) | 45-60% kcal from fat | 45-60% kcal from fat |
| HFD Duration | 4-12 weeks[8] | 2-10 weeks[9][10] |
| Streptozotocin (STZ) Dose | Single high dose (95 mg/kg) or multiple low doses[8] | 25-40 mg/kg, single or multiple injections[9][11] |
| STZ Vehicle | Cold citrate buffer (pH 4.5) | Cold citrate buffer (pH 4.5) |
| Confirmation of Diabetes | Fasting blood glucose ≥ 250 mg/dL[9] | Fasting blood glucose ≥ 288 mg/dL[11] |
Table 2: Treatment Protocol
| Parameter | Details |
| Treatment Groups | 1. Normal Control (Normal Diet + Vehicle) 2. Diabetic Control (HFD-STZ + Vehicle) 3. This compound Treatment (HFD-STZ + this compound) |
| Number of Animals/Group | 8-10 |
| This compound Dosage | 1-60 mg/kg body weight, orally[12][13] |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) or sterile saline |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Treatment Duration | 4-10 weeks[13] |
Experimental Protocols
Protocol for High-Fat Diet and Streptozotocin (HFD-STZ) Induced Diabetes
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week with free access to standard chow and water.
-
High-Fat Diet: Switch the experimental group to a high-fat diet (45-60% of calories from fat) for the specified duration (see Table 1). Monitor body weight and food intake regularly.
-
Streptozotocin (STZ) Preparation: Immediately before use, dissolve STZ in cold (4°C) 0.1 M citrate buffer (pH 4.5).
-
STZ Injection: After the HFD period, fast the animals for 4-6 hours. Administer the prepared STZ solution intraperitoneally (IP) at the specified dose.
-
Post-STZ Care: Provide animals with 5-10% sucrose water for the first 24 hours post-injection to prevent hypoglycemia.
-
Diabetes Confirmation: Three days after STZ injection, measure fasting blood glucose from the tail vein. Animals with fasting blood glucose levels above the threshold (see Table 1) are considered diabetic and are included in the study.
Protocol for Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the animals for 4-6 hours with free access to water.[12]
-
Baseline Glucose: At time 0, collect a blood sample from the tail vein to measure baseline blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution orally via gavage.[12]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.[12]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
Protocol for Insulin Tolerance Test (ITT)
-
Fasting: Fast the animals for 4-6 hours.[4]
-
Baseline Glucose: At time 0, measure baseline blood glucose from a tail vein blood sample.
-
Insulin Injection: Administer human insulin (0.75-1.2 U/kg body weight) via intraperitoneal (IP) injection.[4][5]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood samples at 15, 30, 45, 60, and 90 or 120 minutes post-insulin injection.[5][14]
-
Data Analysis: Plot the percentage of initial blood glucose versus time for each group to assess insulin sensitivity.
Biochemical Assays
Table 3: Summary of Biochemical Assays
| Parameter | Sample Type | Method | Key Considerations |
| HbA1c | Whole blood | Commercial ELISA kit or dedicated analyzer[15][16][17] | Follow manufacturer's instructions. |
| Plasma Insulin | Plasma (EDTA) | Commercial ELISA kit[18] | Collect blood in EDTA tubes, centrifuge, and store plasma at -80°C. |
| Plasma GLP-1 (Active) | Plasma (EDTA with DPP-4 inhibitor) | Commercial ELISA kit[19][20] | Collect blood in tubes containing a DPP-4 inhibitor to prevent degradation. |
Signaling Pathway
GLP-1 and GIP Signaling in Pancreatic β-Cells
Upon binding of active GLP-1 and GIP to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells, a signaling cascade is initiated, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][3] This activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which ultimately promotes the exocytosis of insulin-containing granules in a glucose-dependent manner.[3]
Figure 3: GLP-1 and GIP signaling pathway in pancreatic β-cells.
References
- 1. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLP1R and GIPR expression and signaling in pancreatic alpha cells, beta cells and delta cells. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 3. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Tolerance Test in Mouse [protocols.io]
- 5. enamine.net [enamine.net]
- 6. youtube.com [youtube.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Streptozotocin/High Fat Diet-induced Type 2 Diabetes | Bienta [bienta.net]
- 9. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus - Article (Preprint v1) by Akhilesh Mishra et al. | Qeios [qeios.com]
- 10. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. This compound alleviates diabetes-related cognitive impairment by inhibiting the endoplasmic reticulum (ER) stress and NLRP3 inflammasome in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Blood glucose and HbA1c measurement [bio-protocol.org]
- 16. biotnt.com [biotnt.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. Rat GLP-1(Glucagon Like Peptide 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 19. scribd.com [scribd.com]
- 20. Multi Species GLP-1 ELISA Kit measures and quantifies active GLP-1 (7-36 amide and 7-37amide) in 100 μL plasma, serum or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]
Application Note and Protocol for the Quantification of Teneligliptin in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantitative analysis of Teneligliptin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Accurate quantification of this drug in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[1][2] The described method employs a straightforward protein precipitation for sample preparation, followed by rapid and selective analysis, making it suitable for high-throughput applications.[1]
Introduction
This compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin (B1656795) hormones.[1] By inhibiting DPP-4, this compound increases the levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This action stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. A thorough understanding of the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the precise quantification of this compound in human plasma, utilizing this compound-d8 as an internal standard to ensure accuracy and reproducibility.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound and this compound-d8 reference standards (≥98% purity)[2]
-
HPLC-grade acetonitrile (B52724) and methanol[1]
-
Formic acid[1]
-
Ammonium formate[1]
-
Human plasma (with anticoagulant)[1]
-
Ultrapure water[1]
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system[1]
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and this compound-d8 reference standards.[2]
-
Dissolve each standard in a 10 mL volumetric flask with methanol (B129727) to obtain a final concentration of 1 mg/mL.[2]
-
-
Working Standard Solutions:
-
Internal Standard (IS) Working Solution (100 ng/mL):
Sample Preparation (Protein Precipitation)
-
Allow frozen human plasma samples to thaw at room temperature.[1][2]
-
Aliquot 100 µL of the plasma sample into a microcentrifuge tube.[1][4]
-
Add 10 µL of the 100 ng/mL this compound-d8 internal standard working solution.[2][4]
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][2][4]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[1][4]
-
Centrifuge the samples at 10,000-14,000 rpm for 10 minutes at 4°C.[1][2][4]
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[1][2]
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the initial mobile phase.[2][4]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | 0.3 - 0.4 mL/min[3][5] |
| Injection Volume | 5 - 20 µL[2][5] |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min[3] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Source Temperature | 500°C[1] |
| IonSpray Voltage | 5500 V[1] |
| MRM Transitions | This compound: m/z 427.2 → 243.1[6]this compound-d8: m/z 435.2 → 251.3[6]this compound Sulfoxide (B87167) (Metabolite): m/z 443.2 → 68.2[6] |
Data Presentation
Method Validation Summary
The analytical method should be validated according to regulatory guidelines to ensure its reliability.[1] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity (r²) | > 0.99 over a concentration range of 5 to 1000 ng/mL[2][4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[7] |
| Accuracy (%) | Within ±15% of the nominal concentration (85-115%)[7] |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15%[7] |
| Recovery (%) | > 85%[7] |
| Matrix Effect (%) | 88.7% - 94.5%[8] |
Simultaneous Analysis of this compound and its Metabolite
This method can be adapted for the simultaneous determination of this compound and its major active metabolite, this compound sulfoxide.[6]
| Analyte | Linearity Range (ng/mL) |
| This compound | 5 - 1000[6] |
| This compound Sulfoxide | 2.5 - 500[6] |
Visualizations
Caption: Experimental workflow for the analysis of this compound in plasma.
Caption: Key parameters for LC-MS/MS method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of this compound and its active metabolite this compound sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application of Teneligliptin in type 2 diabetes mellitus research models
Application Notes: Teneligliptin in Type 2 Diabetes Mellitus Research
Introduction
This compound is a third-generation, orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By preventing this degradation, this compound increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[3] This leads to improved glycemic control, particularly affecting postprandial glucose levels.[3]
This compound possesses a unique "J-shaped" structure with an "anchor-lock domain," which contributes to its high potency and long duration of action, allowing for once-daily administration.[3][5] In research settings, this compound is a valuable tool for investigating various facets of T2DM. Its applications extend from studying fundamental glycemic control and pancreatic β-cell function to exploring its pleiotropic effects, including anti-inflammatory, cardioprotective, and renoprotective properties.[2][4][6]
Mechanism of Action: DPP-4 Inhibition
The core mechanism of this compound revolves around the enhancement of the incretin system. Following food intake, GLP-1 and GIP are released from the gastrointestinal tract. This compound's inhibition of DPP-4 prolongs the activity of these hormones, leading to a cascade of effects that regulate blood glucose.
Application in Research Models
This compound has been evaluated in a variety of in vitro and in vivo models to elucidate its therapeutic effects and underlying molecular mechanisms.
In Vitro Research Models
-
Human Umbilical Vein Endothelial Cells (HUVECs): In studies mimicking hyperglycemic conditions, this compound has been shown to protect endothelial cells. It reduces DPP-4 activity and expression, decreases apoptosis-related gene expression (BAX, CASP3), and increases cell proliferation, suggesting a role in mitigating endothelial dysfunction in diabetes.[7]
-
Primary Mouse Cardiomyocytes: To investigate its cardioprotective effects, cardiomyocytes are exposed to high glucose. In this model, this compound effectively suppresses the activation of the NLRP3 inflammasome, a key component in inflammatory signaling, thereby reducing cell damage.[6][8] These findings point to its potential in managing diabetic cardiomyopathy.[6]
In Vivo Research Models
-
Streptozotocin (STZ)-Induced Diabetic Rodents: This is a widely used chemically-induced model of diabetes. A single intraperitoneal injection of STZ (e.g., 60 mg/kg in rats) selectively destroys pancreatic β-cells, leading to hyperglycemia.[9] In STZ-induced diabetic mice, this compound treatment (e.g., 30 mg/kg) has been shown to alleviate myocardial hypertrophy and improve cardiac function.[6]
-
db/db Mice: This is a genetic model of obesity, insulin resistance, and T2DM. Long-term administration of this compound in db/db mice has demonstrated beneficial effects on pancreatic health, including the preservation of β-cell mass and improved islet morphology, suggesting potential disease-modifying effects.[10]
Pleiotropic Effects and Signaling Pathways
Beyond glycemic control, research has uncovered that this compound exerts protective effects through multiple signaling pathways, particularly in the context of diabetic complications. In diabetic cardiomyopathy, this compound has been found to inhibit the NLRP3 inflammasome and reduce oxidative stress by activating AMP-activated protein kinase (AMPK).[6][8]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous studies and meta-analyses, demonstrating significant improvements in glycemic control and β-cell function.
Table 1: Efficacy of this compound vs. Placebo (Meta-Analysis Data)
| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Citation |
|---|---|---|---|
| HbA1c (%) | -0.82 | -0.91 to -0.72 | [11][12] |
| Fasting Plasma Glucose (FPG) (mg/dL) | -18.32 | -21.05 to -15.60 | [11] |
| 2h Postprandial Glucose (PPG) (mg/dL) | -46.94 | -51.58 to -42.30 | [11] |
| HOMA-β | 9.31 | 7.78 to 10.85 | [11][12] |
HOMA-β: Homeostasis Model Assessment of β-cell function.
Table 2: Efficacy of this compound as Add-On Therapy (Meta-Analysis Data)
| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | Citation |
|---|---|---|---|
| Fasting Plasma Glucose (FPG) (mg/dL) | -16.75 | -19.38 to -14.13 | [13][14] |
| HOMA-β | 7.91 | 5.38 to 10.45 | [13][14] |
| HOMA-IR | -0.27 | -0.46 to -0.07 | [13][14] |
HOMA-IR: Homeostasis Model Assessment of Insulin Resistance.
Table 3: Effects of this compound on Pancreatic β-cell Function Markers
| Parameter | This compound Group Change | Finding | Citation |
|---|---|---|---|
| Disposition Index (Ln DI) | -0.26 to -0.05 (p=0.01) | Significant improvement | [15][16] |
| Proinsulin/C-peptide ratio (Ln) | 1.70 to 1.90 (p=0.01) | Significant increase | [15][16] |
Data from a 26-week head-to-head study. An increased proinsulin/C-peptide ratio may suggest an increased burden on β-cells during insulin biosynthesis, a point for further investigation.[15]
Experimental Protocols
Detailed protocols are essential for the reproducible application of this compound in research models.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ) in Rats
Objective: To induce a hyperglycemic state in rats that models key aspects of diabetes.
Materials:
-
Streptozotocin (STZ)
-
0.01 M Citrate Buffer (pH 4.5), cold
-
Male Wistar or Sprague-Dawley rats (fasted overnight)
-
Syringes and needles for injection
-
Glucometer and test strips
Procedure:
-
Animal Preparation: Fast rats overnight (12-16 hours) but allow free access to water.[9]
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold 0.01 M citrate buffer (pH 4.5) to a final concentration for a dose of 60 mg/kg body weight.[9] STZ is light-sensitive and unstable in solution, so keep it on ice and protected from light.
-
STZ Administration: Administer the freshly prepared STZ solution via a single intraperitoneal (IP) injection.[9]
-
Post-Injection Care: After injection, provide the rats with 5% sucrose water for the next 24 hours to prevent initial drug-induced hypoglycemia.
-
Confirmation of Diabetes: Monitor blood glucose levels starting 48-72 hours post-injection. Blood samples can be collected from the tail vein. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.[9]
Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
Objective: To evaluate the effect of this compound on glucose tolerance in diabetic mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Diabetic mouse model (e.g., STZ-induced or db/db mice)
-
Glucose solution (for a dose of 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization and Grouping: Acclimatize diabetic mice for at least one week. Randomly assign them to a vehicle control group and a this compound-treated group.[17]
-
Fasting: Fast the mice for 6 hours before the experiment, with free access to water.[17][18]
-
Drug Administration: Administer this compound (e.g., 1-30 mg/kg) or the vehicle orally via gavage.[6][17]
-
Resting Period: Allow a 60-minute interval after drug administration for absorption.[17]
-
Baseline Glucose Measurement (Time 0): Just before the glucose challenge, measure blood glucose from the tail vein. This is the 0-minute time point.[17]
-
Glucose Challenge: Administer the glucose solution (2 g/kg) orally via gavage.[17]
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at subsequent time points: 15, 30, 60, 90, and 120 minutes after the glucose administration.[17][18]
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. The Area Under the Curve (AUC) can be calculated to quantify the overall glucose excursion.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Tissue distribution of this compound in rats and comparisons with data reported for other dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Heralding Change in Type 2 Diabetes [scirp.org]
- 6. This compound: A potential therapeutic approach for diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the beneficial effects of GLP-1 in endothelial cells exposed to hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mitigates diabetic cardiomyopathy by inhibiting activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Co-Infusion Alleviates Morphine Tolerance by Inhibition of Spinal Microglial Cell Activation in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. Frontiers | Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 12. Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic review and meta-analysis of this compound for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic review and meta-analysis of this compound for treatment of type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 15. Frontiers | Comparison of protective effects of this compound and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) [frontiersin.org]
- 16. Comparison of protective effects of this compound and luseogliflozin on pancreatic β-cell function: randomized, parallel-group, multicenter, open-label study (SECRETE-I study) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Forced Degradation Studies of Teneligliptin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for conducting forced degradation studies on Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Understanding the degradation pathways of a drug substance under various stress conditions is a critical component of drug development, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.
Data Summary
The following tables summarize the quantitative data from various forced degradation studies performed on this compound under different stress conditions.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Method | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 N HCl | 60°C | 30 min | 3.66 | |
| 1 N HCl | 60°C | 2 h | Not specified | [1] | |
| 0.1 N HCl | 35°C | 48 h | No degradation | [2] | |
| Alkaline Hydrolysis | 2 N NaOH | 60°C | 30 min | 2.75 | |
| 1 N NaOH | 60°C | 2 h | Not specified | [1] | |
| 0.1 N NaOH | 35°C | 48 h | Significant degradation | [2] | |
| Oxidative Degradation | 20% v/v H₂O₂ | 60°C | 30 min | 1.01 | |
| 3% H₂O₂ | 35°C | 48 h | Significant degradation | [2] | |
| Thermal Degradation | Oven | 105°C | 6 h | Not specified | |
| Refluxing apparatus | 69°C | 48 h | Significant degradation | [2] | |
| Photolytic Degradation | UV light | Not specified | 7 days | Not specified | |
| UV light (365 nm) | Not specified | 48 h | No degradation | [2] | |
| Neutral Hydrolysis | Water | 60°C | 6 h | Not specified | [3] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving the accurately weighed pure drug in a suitable solvent, such as methanol.[1] This stock solution will be used for all subsequent stress studies.
Acidic Degradation
-
Method 1: Transfer a known volume of the this compound stock solution into a flask. Add an equal volume of 2 N hydrochloric acid (HCl). Reflux the mixture at 60°C for 30 minutes.[3]
-
Method 2: Transfer a known volume of the this compound stock solution into a flask. Add an equal volume of 1 N HCl and heat at 60°C for 2 hours.[1]
-
Method 3: Subject the this compound solution to 0.1 N HCl at 35°C for 48 hours.[4][2]
-
Post-Stress Treatment: After the specified duration, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) solution. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[1][4][2]
Alkaline Degradation
-
Method 1: Transfer a known volume of the this compound stock solution into a flask. Add an equal volume of 2 N sodium hydroxide (NaOH). Reflux the mixture at 60°C for 30 minutes.[3]
-
Method 2: Transfer a known volume of the this compound stock solution into a flask. Add an equal volume of 1 N NaOH and heat at 60°C for 2 hours.[1]
-
Method 3: Subject the this compound solution to 0.1 N NaOH at 35°C for 48 hours.[4][2]
-
Post-Stress Treatment: After the specified duration, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid (HCl) solution. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[1][4][2]
Oxidative Degradation
-
Method 1: Transfer a known volume of the this compound stock solution into a flask. Add an equal volume of 20% v/v hydrogen peroxide (H₂O₂). Reflux the mixture at 60°C for 30 minutes.[3]
-
Method 2: Subject the this compound solution to 3% H₂O₂ at 35°C for 48 hours.[4][2]
-
Post-Stress Treatment: After the specified duration, dilute the solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Method 1: Place the solid drug substance in an oven maintained at 105°C for 6 hours.[3]
-
Method 2: Heat a solution of the drug at 69°C for 48 hours in a refluxing apparatus.[4][2]
-
Post-Stress Treatment: For the solid sample, dissolve it in a suitable solvent after exposure. For the solution, cool it to room temperature. Dilute the sample with the mobile phase to a suitable concentration for analysis.
Photolytic Degradation
-
Expose the drug substance (in solid state and in solution) to UV light (e.g., in a UV chamber for 7 days or at 365 nm for 48 hours).[2]
-
Post-Stress Treatment: After exposure, dissolve the solid sample in a suitable solvent. Dilute the samples with the mobile phase to a suitable concentration for analysis.
Neutral Hydrolysis
-
Reflux the drug solution in water at 60°C for 6 hours.[3]
-
Post-Stress Treatment: Cool the solution to room temperature and dilute with the mobile phase to a suitable concentration for analysis.
Analytical Method
The analysis of the stressed samples is typically performed using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method should be validated to ensure it can separate this compound from its degradation products. A common detector used is a UV detector set at an appropriate wavelength (e.g., 246 nm).[4][2]
Visualizations
The following diagrams illustrate the workflow of the forced degradation studies and the logical relationship of the stress conditions.
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Logical Relationship of this compound Degradation under Stress.
References
Application Note & Protocol: Analytical Method Validation of Teneligliptin in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the validation of analytical methods for the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4] The protocols outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the analytical data.[5][6]
Introduction
This compound is an oral anti-diabetic drug that requires accurate and precise quantification in both bulk drug substance and pharmaceutical formulations for quality control and regulatory purposes.[4][7] The validation of the analytical method is a critical step to demonstrate its suitability for its intended purpose.[5][6] This application note details the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound.
Analytical Method Overview
The described RP-HPLC method is simple, sensitive, and accurate for the determination of this compound.[1][2] A typical method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., phosphate buffer).[1][3][8] Detection is commonly performed using a UV detector at the maximum absorbance wavelength (λmax) of this compound, which is around 246-248 nm.[1][2][7]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Potassium dihydrogen orthophosphate
-
Orthophosphoric acid
-
Triethylamine
-
HPLC grade water
-
This compound tablets (for assay of marketed formulation)
Instrumentation
A standard HPLC system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chromatography data station
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filter
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 (e.g., Cosmosil C18, 250mm x 4.6ID, 5 µm)[1] |
| Mobile Phase | Methanol: Phosphate buffer pH 3 (70:30 v/v)[1][2] |
| Flow Rate | 0.8 - 1.0 mL/min[1][3][4] |
| Detection Wavelength | 246 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient or 25-30°C[3][4] |
Preparation of Solutions
-
Phosphate Buffer (pH 3): Dissolve 1.36g of Potassium dihydrogen orthophosphate and 2 ml of triethylamine in 800ml of HPLC water. Adjust the pH to 3 with orthophosphoric acid and make up the volume to 1000ml with HPLC water.[1]
-
Mobile Phase: Mix methanol and phosphate buffer (pH 3) in the ratio of 70:30 (v/v). Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[1]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10-50 µg/mL for linearity studies.[1][7]
-
Sample Solution (for Assay): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 5-25 minutes, and then make up the volume with the mobile phase.[3][9] Filter the solution through a 0.45 µm membrane filter.[9] Further dilute to a suitable concentration (e.g., 30 µg/mL).[1]
Method Validation Parameters (as per ICH Q2(R1))
The following diagram illustrates the workflow for analytical method validation.
System Suitability
Protocol: Inject the standard solution (e.g., 30 µg/mL) in triplicate before starting the validation.[1] Acceptance Criteria:
-
Tailing factor (Asymmetry): ≤ 2
-
Theoretical plates: > 2000
-
%RSD of peak areas: ≤ 2.0%
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Specificity
Protocol: Analyze the blank (mobile phase), placebo, standard solution, and sample solution to demonstrate that there is no interference from excipients at the retention time of this compound. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions can also be performed to show that the method is stability-indicating.[3][10]
Linearity and Range
Protocol: Prepare a series of at least five concentrations of this compound from the stock solution (e.g., 10, 20, 30, 40, 50 µg/mL).[1][7] Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the regression equation and correlation coefficient (r²). Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Regression Equation | Reference |
| 10 - 50 | 0.9968 | y = 54647x - 74133 | [1][11] |
| 5 - 30 | 0.999 | Not Specified | [3][11] |
| 25 - 150 | 0.9991 | Not Specified | [4][11] |
| 2 - 20 | 0.9912 | Not Specified | [10] |
Accuracy (% Recovery)
Protocol: Perform recovery studies by the standard addition method. Add known amounts of this compound standard solution to a pre-analyzed sample solution at three different concentration levels (e.g., 50%, 100%, and 150% of the assay concentration).[7][10] Analyze each level in triplicate. Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
| 50% | 15 | 14.95 | 99.67 | < 2.0 |
| 100% | 30 | 29.89 | 99.63 | < 2.0 |
| 150% | 45 | 44.91 | 99.80 | < 2.0 |
| (Data is representative and may vary between studies) |
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution (e.g., 30 µg/mL) on the same day.[1]
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, or on different equipment. Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[1]
| Precision Type | %RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the regression line) and S is the slope of the calibration curve.[1][3] Acceptance Criteria: The method should be able to detect and quantify low levels of the analyte with acceptable precision and accuracy at the LOQ.
| Parameter | Value (µg/mL) | Reference |
| LOD | 0.109 | [1][2] |
| LOQ | 0.3305 | [1][2] |
| LOD | 0.1756 | [7] |
| LOQ | 0.5321 | [7] |
| LOD | 0.05 | [10] |
| LOQ | 0.18 | [10] |
Robustness
Protocol: Deliberately introduce small variations to the method parameters and evaluate the effect on the results.[4] Examples of variations:
-
Flow rate (e.g., ± 0.1 mL/min)[1]
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Detection wavelength (e.g., ± 2 nm)[1]
-
Column temperature (e.g., ± 5°C) Acceptance Criteria: The %RSD of the results obtained under the varied conditions should be ≤ 2.0%, and the system suitability parameters should remain within the acceptance criteria.
| Parameter Varied | Variation | %RSD |
| Flow Rate (mL/min) | ± 0.1 | < 2.0 |
| Wavelength (nm) | ± 2 | < 2.0 |
Data Presentation and Interpretation
The relationship between key validation parameters is illustrated below.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrdo.org [ijrdo.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ijbpas.com [ijbpas.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. ijfmr.com [ijfmr.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Simultaneous Estimation of Teneligliptin and Metformin by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous estimation of Teneligliptin and Metformin in bulk and pharmaceutical dosage forms using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are based on validated methods to ensure accuracy, precision, and reliability for routine quality control analysis.
Introduction
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor, and Metformin is a biguanide, both of which are used in the management of type-2 diabetes mellitus. The combination of these two drugs provides better glycemic control. A simple, rapid, and reliable analytical method is crucial for the simultaneous quantification of these drugs in a combined dosage form. RP-HPLC is a widely used technique for this purpose due to its high sensitivity and specificity.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the simultaneous analysis of this compound and Metformin.
Materials and Reagents
-
Standards: this compound and Metformin reference standards
-
Solvents: HPLC grade Acetonitrile, Methanol, and water
-
Buffer: Potassium dihydrogen orthophosphate
-
Acids/Bases: Orthophosphoric acid for pH adjustment
-
Sample: Combined dosage form tablets of this compound and Metformin
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible or PDA detector, a C18 column, and data processing software is required.
Chromatographic Conditions
Several methods have been reported for the simultaneous estimation of this compound and Metformin. The following tables summarize the chromatographic conditions from various studies, providing flexibility for laboratory-specific requirements.
Table 1: Chromatographic Conditions
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Column | Kromasil C18 (250x4.6 mm, 5 µm) | Inertsil ODS C8 (250x4.6 mm, 5µm) | Inertsil ODS C18 (150x4.6 mm, 5µ) |
| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v) | Buffer: Acetonitrile (50:50, v/v) | Gradient: Buffer:ACN (85:15) & Methanol:ACN (50:50) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection Wavelength | 254 nm | 240 nm | 249 nm |
| Column Temperature | 30°C | Ambient | Ambient |
| Injection Volume | 10 µL | 10 µL | Not Specified |
| Retention Time (this compound) | 2.842 min | 5.148 min | Not Specified |
| Retention Time (Metformin) | 2.017 min | 3.608 min | Not Specified |
Preparation of Solutions
2.4.1. Preparation of Standard Stock Solution [1]
-
Accurately weigh and transfer 20 mg of this compound and 500 mg of Metformin reference standards into a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase (diluent) and sonicate for 15 minutes to dissolve the standards completely.
-
Make up the volume to 100 mL with the diluent to obtain a standard stock solution containing 200 µg/mL of this compound and 5000 µg/mL of Metformin.
2.4.2. Preparation of Working Standard Solution [1]
-
Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase to get a final concentration of 20 µg/mL of this compound and 500 µg/mL of Metformin.
2.4.3. Preparation of Sample Solution [1]
-
Weigh and powder 20 tablets.
-
Accurately weigh a quantity of the tablet powder equivalent to 20 mg of this compound and 500 mg of Metformin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 25 minutes to ensure complete extraction of the drugs.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
Method Validation Summary
The described analytical methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the validation parameters.
Table 2: System Suitability Parameters
| Parameter | Method 1[5] | Method 2[6] |
| Theoretical Plates (this compound) | 993 | 13534 |
| Theoretical Plates (Metformin) | 5775 | 3466 |
| Tailing Factor (this compound) | 1.23 | < 1.5 |
| Tailing Factor (Metformin) | 1.12 | < 1.5 |
| Resolution | 10.18 | > 2 |
Table 3: Linearity
| Drug | Method 1[1][2] | Method 2[7] | Method 3[4] |
| This compound | 5-30 µg/mL | 2-10 µg/mL | 16-64 µg/mL |
| Metformin | 125-750 µg/mL | 25-125 µg/mL | 400-1600 µg/mL |
| Correlation Coefficient (r²) | 0.999 | > 0.99 | 0.9979 - 1 |
Table 4: Accuracy (% Recovery)
| Drug | Method 1[1] | Method 2[3] | Method 3[4] |
| This compound | 99.35 - 99.94% | 99.96% | 99.89 - 100.34% |
| Metformin | 99.80 - 100.61% | 99.86% | 99.91 - 100.01% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Drug | Method 1[8] | Method 2[6] | Method 3[9] |
| LOD | This compound | 0.05 µg/mL | 0.0029 µg/mL | 8.19 µg/mL |
| Metformin | 0.56 µg/mL | 0.7631 µg/mL | 79.26 µg/mL | |
| LOQ | This compound | 0.18 µg/mL | 0.0084 µg/mL | 27.30 µg/mL |
| Metformin | 1.72 µg/mL | 2.3147 µg/mL | 264.20 µg/mL |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the simultaneous estimation of this compound and Metformin by RP-HPLC.
Caption: Experimental workflow for RP-HPLC analysis.
Conclusion
The RP-HPLC methods described provide a reliable and efficient means for the simultaneous estimation of this compound and Metformin in pharmaceutical formulations. The presented protocols and validation data demonstrate that these methods are accurate, precise, and suitable for routine quality control testing. Researchers can adapt the provided chromatographic conditions based on the availability of columns and laboratory-specific requirements.
References
- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iajpr.com [iajpr.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. ijpsr.com [ijpsr.com]
- 8. ijfmr.com [ijfmr.com]
- 9. hrpub.org [hrpub.org]
In Vitro Experimental Setup for Assessing Teneligliptin's Effect on Beta-Cell Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro assessment of Teneligliptin's effects on pancreatic beta-cell function. Detailed protocols for key experiments are outlined, along with data presentation tables and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the circulating levels of active incretins.[2] In pancreatic beta-cells, elevated GLP-1 levels potentiate glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, contributing to improved glycemic control.[3] Furthermore, studies suggest that this compound may contribute to the preservation and enhancement of beta-cell function over time.[2]
This document outlines a series of in vitro experiments designed to elucidate and quantify the effects of this compound on beta-cell function, covering insulin secretion, intracellular signaling, gene expression, and cell viability.
Mechanism of Action: The Incretin Effect
This compound's primary mechanism involves the inhibition of the DPP-4 enzyme, which prevents the breakdown of GLP-1 and GIP.[3] The subsequent increase in active GLP-1 levels leads to the activation of the GLP-1 receptor (GLP-1R) on pancreatic beta-cells. This initiates a signaling cascade that enhances insulin secretion.[3]
Experimental Workflow
A systematic in vitro evaluation of this compound's effect on beta-cell function involves a series of interconnected experiments. The following workflow provides a logical progression from initial functional assays to more detailed molecular analyses.
References
Application Notes and Protocols for the Use of Deuterated Teneligliptin as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor utilized in the management of type 2 diabetes mellitus.[1] The accurate quantification of this compound in biological matrices is fundamental for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (IS), such as deuterated this compound (this compound-d8), is the gold standard for bioanalytical assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This is due to its ability to compensate for variability in sample processing, matrix effects, and instrument response, ensuring the accuracy and reproducibility of the results.[2] This document provides detailed application notes and protocols for the bioanalysis of this compound in human plasma using this compound-d8 as an internal standard.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, this compound increases the active levels of these incretins.[3] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][3]
Experimental Protocols
Bioanalytical Method Workflow
The general workflow for the quantification of this compound in plasma samples involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Sample Preparation Protocol (Protein Precipitation)
-
Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature.[4]
-
Internal Standard Spiking: To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the this compound-d8 internal standard working solution (e.g., 100 ng/mL in methanol).[4]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate plasma proteins.[4]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[4]
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, avoiding disturbance of the protein pellet.[4]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[4]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[4]
-
Final Vortexing: Vortex the reconstituted sample for 30 seconds to ensure complete dissolution.[4]
-
Transfer for Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound and this compound-d8.
| Parameter | Recommended Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Thermo C18, 4.6 x 100 mm, 5µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate[4] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient Program | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[4] |
| Flow Rate | Optimized for the specific column and system (e.g., 0.4 mL/min) |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: m/z 427.2 → 243.1 This compound-d8: m/z 435.2 → 251.3 |
Method Validation Data
A summary of typical validation parameters for the bioanalytical method is presented below. These parameters should be established in accordance with regulatory guidelines.
| Parameter | Typical Acceptance Criteria/Results |
| Linearity Range | 5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Accuracy (%) | Within ±15% of the nominal concentration[1] |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15%[1] |
| Recovery (%) | > 85%[1] |
| Matrix Effect | Minimized due to co-elution with the deuterated internal standard |
Application in a Pharmacokinetic Study
This validated method is suitable for determining the pharmacokinetic profile of this compound in human subjects.
Example Pharmacokinetic Study Design
-
Study Type: Single-center, open-label, single-dose, 2-way, 2-period crossover study.[5]
-
Subjects: Healthy adult volunteers.[5]
-
Dosing: Oral administration of a single 20 mg dose of this compound.[6]
-
Blood Sampling: Blood samples are collected into EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 48, 72, and 96 hours post-dose.[7]
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.[7]
-
Data Analysis: Plasma concentrations of this compound are determined using the validated LC-MS/MS method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[8]
Data Analysis and Quantification
The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound-d8). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.[9] The concentration of this compound in the unknown samples is then interpolated from this calibration curve.
Conclusion
The described LC-MS/MS method, utilizing deuterated this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantitative analysis of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput pharmacokinetic studies.[9] The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the high quality of data required in drug development and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound: a DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pharmacokinetics of a Fixed-Dose Combination of this compound Hydrochloride Hydrate and Modified-Release Metformin Under Fasting and Fed Conditions in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Teneligliptin Separation in RP-HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of mobile phase for Teneligliptin separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for RP-HPLC method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust RP-HPLC method. Key parameters include its pKa and logP values. This compound is a basic compound with reported pKa values around 7.55 and a stronger basic pKa of 9.38. Its logP value is approximately 1.69. These properties indicate that the retention and peak shape of this compound will be highly dependent on the pH of the mobile phase.
Q2: What is a good starting point for mobile phase selection for this compound analysis?
A2: A common starting point for the separation of this compound is a combination of a phosphate buffer and a polar organic solvent like acetonitrile or methanol. Several published methods have demonstrated good separation using a C18 column with a mobile phase consisting of a buffer (such as potassium dihydrogen phosphate or orthophosphoric acid) and an organic modifier in varying ratios.[1][2][3] The pH of the buffer is a critical parameter to control for optimal peak shape and retention.
Q3: How does the mobile phase pH affect the chromatography of this compound?
A3: As a basic compound, the ionization state of this compound is directly influenced by the mobile phase pH.
-
At low pH (e.g., pH 2-4): this compound will be fully protonated (ionized). This can lead to good solubility in the aqueous mobile phase but may result in reduced retention on a C18 column. However, operating at a low pH can also suppress the ionization of residual silanol groups on the silica-based stationary phase, which helps in minimizing peak tailing.[1][3]
-
At mid-range pH (e.g., pH 5-7): The ionization of this compound will be in a state of flux, which can lead to poor peak shapes and inconsistent retention times. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte.
-
At high pH (e.g., pH > 8): this compound will be in its non-ionized (free base) form, leading to increased hydrophobicity and stronger retention on a C18 column. However, it is essential to use a pH-stable column to avoid degradation of the stationary phase.
Q4: What is the role of the organic modifier in the mobile phase?
A4: The organic modifier (e.g., acetonitrile or methanol) controls the elution strength of the mobile phase.
-
Acetonitrile: Generally provides lower backpressure and better peak efficiency compared to methanol.
-
Methanol: Can offer different selectivity for certain compounds and is a viable alternative. The ratio of the organic modifier to the aqueous buffer will determine the retention time of this compound. Increasing the percentage of the organic modifier will decrease the retention time. Some methods have also reported the use of a combination of acetonitrile and methanol to fine-tune the selectivity.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the RP-HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups: this compound, being a basic compound, can interact with acidic silanol groups on the stationary phase. | - Adjust mobile phase pH: Lower the pH of the mobile phase (e.g., to pH 3-4) to suppress the ionization of silanol groups.[3] - Use an end-capped column: Employ a high-quality, end-capped C18 column to minimize the number of accessible silanol groups. - Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[5] |
| Column overload: Injecting too high a concentration of the sample. | - Reduce sample concentration: Dilute the sample and re-inject. | |
| Inappropriate mobile phase pH: Operating at a pH close to the pKa of this compound. | - Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. | |
| Poor Resolution | Inadequate separation from impurities or other components. | - Optimize organic modifier percentage: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve resolution. - Change the organic modifier: Switch from acetonitrile to methanol or use a combination of both to alter selectivity.[4] - Adjust mobile phase pH: A change in pH can alter the retention times of ionizable compounds differently, potentially improving resolution. |
| Column degradation: Loss of stationary phase or contamination. | - Flush the column: Wash the column with a strong solvent. - Replace the column: If flushing does not resolve the issue, the column may need to be replaced. | |
| Variable Retention Times | Inconsistent mobile phase preparation: Small variations in pH or composition. | - Ensure accurate mobile phase preparation: Use a calibrated pH meter and precise measurements for all components. - Buffer the mobile phase: Use a buffer to maintain a stable pH.[1][3] |
| Fluctuations in column temperature: Inconsistent oven temperature. | - Use a column oven: Maintain a constant and controlled column temperature.[4] | |
| System leaks: Leaks in the pump, injector, or fittings. | - Inspect the HPLC system: Check for any visible leaks and tighten fittings as necessary. | |
| Broad Peaks | Extra-column volume: Large internal diameter or long tubing between the injector, column, and detector. | - Minimize tubing length and diameter: Use shorter, narrower tubing where possible. |
| Column contamination or aging. | - Clean or replace the column: Follow the manufacturer's instructions for column cleaning or replace the column if it is old. | |
| High sample solvent strength: Dissolving the sample in a solvent much stronger than the mobile phase. | - Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol for Mobile Phase Optimization for this compound Separation
Objective: To develop a robust RP-HPLC method with optimal resolution, peak shape, and retention time for this compound.
1. Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water (pH ~2.5-3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 246 nm.
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.
-
Standard Solution: 20 µg/mL of this compound in mobile phase.
2. Optimization Strategy:
-
Step 1: pH Adjustment:
-
Prepare mobile phases with different pH values (e.g., pH 3, 4, and 5) using a suitable buffer like potassium dihydrogen phosphate, adjusting with orthophosphoric acid.
-
Inject the this compound standard and evaluate the peak shape (tailing factor) and retention time.
-
Select the pH that provides the best peak symmetry.
-
-
Step 2: Organic Modifier Optimization:
-
Using the optimal pH determined in Step 1, vary the percentage of acetonitrile (e.g., 20%, 30%, 40%).
-
Analyze the chromatograms for retention time and resolution from any impurities.
-
If resolution is not satisfactory, try methanol as the organic modifier or a combination of acetonitrile and methanol.[4]
-
-
Step 3: Buffer Concentration:
-
Once the pH and organic modifier are optimized, evaluate the effect of buffer concentration (e.g., 10 mM, 25 mM, 50 mM).
-
Higher buffer concentrations can sometimes improve peak shape but may also increase backpressure.
-
3. System Suitability:
-
Once the optimal mobile phase is determined, perform system suitability tests by injecting the standard solution six times.
-
The acceptance criteria should be:
-
Tailing factor: ≤ 1.5
-
Theoretical plates: > 2000
-
%RSD for peak area and retention time: < 2.0%
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.
Caption: Experimental workflow for mobile phase optimization of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrdo.org [ijrdo.org]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting poor peak shape in Teneligliptin chromatogram
Welcome to the technical support center for Teneligliptin chromatography. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the HPLC analysis of this compound, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape (tailing) for this compound?
A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interaction with residual silanol groups on the silica-based column packing.[1] These interactions can be minimized by optimizing the mobile phase pH and selecting an appropriate column.
Q2: What type of HPLC column is recommended for this compound analysis?
A2: A reverse-phase C18 column is the most commonly used stationary phase for this compound analysis.[2][3][4] To mitigate peak tailing, it is advisable to use a modern, end-capped C18 column, which has a reduced number of free silanol groups.[1][5]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in achieving a symmetrical peak for this compound.[1][3] Maintaining a low pH (e.g., around 3.0) ensures that this compound is fully protonated and minimizes interactions with the stationary phase, leading to improved peak shape.[1][2]
Q4: Can the sample solvent affect the peak shape?
A4: Yes, the composition of the sample solvent can impact peak shape. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can lead to peak distortion, such as fronting or broadening.[1] It is recommended to dissolve the sample in the mobile phase or a weaker solvent.[1]
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving issues related to poor peak shape in your this compound chromatogram.
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical with a trailing edge that extends to the right.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Lower Mobile Phase pH: Adjust the mobile phase to a pH of around 3.0 using a suitable buffer like phosphate or orthophosphoric acid.[2][6] - Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize available silanol groups.[5] - Add a Competing Base: Introduce a small amount of a basic additive like triethylamine (TEA) to the mobile phase to block active silanol sites.[5][7] |
| Inappropriate Mobile Phase Buffer | - Ensure Sufficient Buffer Capacity: Use a buffer concentration of at least 10-20 mM to maintain a consistent pH on the column.[8] |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to a lower concentration.[9] - Decrease Injection Volume: Reduce the volume of the sample injected onto the column.[9][10] |
| Column Contamination/Degradation | - Flush the Column: Wash the column with a strong solvent to remove contaminants.[5] - Use a Guard Column: Install a guard column to protect the analytical column from strongly retained impurities.[5] - Replace the Column: If the peak shape does not improve after flushing, the column may be degraded and require replacement.[9] |
Issue 2: Peak Fronting
Symptoms: The peak is asymmetrical with a leading edge that slopes to the left.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Injection Volume or Sample Overload | - Reduce Injection Volume: Decrease the amount of sample injected.[11] - Lower Sample Concentration: Dilute the sample.[11] |
| Incompatible Sample Solvent | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[1] |
| Column Channeling or Voids | - Reverse Flush the Column: Disconnect the column, reverse its direction, and flush with the mobile phase. If this doesn't resolve the issue, the column may be damaged. - Replace the Column: If the column packing has settled and created a void, it will likely need to be replaced.[12] |
Issue 3: Split Peaks
Symptoms: The peak appears as two or more closely eluting peaks.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Partially Clogged Column Frit | - Backflush the Column: Reverse the column and flush it to dislodge any particulate matter.[8] |
| Co-elution with an Impurity or Degradant | - Adjust Mobile Phase Composition: Modify the organic-to-aqueous ratio of the mobile phase to improve the resolution between this compound and the interfering peak.[13][14] |
| Incompatible Sample Solvent | - Dissolve Sample in Mobile Phase: Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Below are examples of established HPLC methods for this compound that have demonstrated good peak shape.
Method 1: RP-HPLC with Phosphate Buffer
| Parameter | Condition |
| Column | C18 (250mm x 4.6mm, 5µm)[2][4] |
| Mobile Phase | Methanol: Phosphate Buffer (pH 3.0) (70:30 v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 246 nm[2] |
| Injection Volume | 20 µL[2] |
-
Phosphate Buffer (pH 3.0) Preparation: Dissolve 1.36g of Potassium dihydrogen orthophosphate and 2 ml of triethylamine in 800ml of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid and make up the volume to 1000ml with HPLC water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[2]
Method 2: RP-HPLC with Acetonitrile
| Parameter | Condition |
| Column | C18 (250mm x 4.6mm, 5µm)[3] |
| Mobile Phase | Methanol: Acetonitrile (90:10 v/v), pH 5.2 adjusted with 0.1% orthophosphoric acid[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 235 nm[3] |
| Column Temperature | 25°C[3] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. ijrdo.org [ijrdo.org]
- 4. ijpar.com [ijpar.com]
- 5. benchchem.com [benchchem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. youtube.com [youtube.com]
- 11. uhplcs.com [uhplcs.com]
- 12. youtube.com [youtube.com]
- 13. impactfactor.org [impactfactor.org]
- 14. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in Teneligliptin formulation for oral administration
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the oral formulation of Teneligliptin.
Frequently Asked Questions (FAQs)
Q1: What is the BCS classification of this compound and why is it challenging for oral formulation?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This means it possesses high permeability but suffers from low aqueous solubility. The primary challenge for its oral formulation is enhancing its dissolution rate to ensure complete absorption and adequate bioavailability.[1][2]
Q2: Which salt form of this compound is commonly used and what are its basic solubility properties?
A2: this compound is often used as this compound Hydrobromide Hydrate.[3][4] It is described as readily soluble in water, sparingly soluble in methanol, and slightly soluble in ethanol.[4] However, its aqueous solubility is still considered low for optimal oral absorption, reported to be around 1.7 mg/mL, and can be influenced by pH and temperature.[3][5]
Q3: What are the key stability concerns for this compound during formulation?
A3: Forced degradation studies have shown that this compound is susceptible to degradation under basic (alkaline), oxidative (peroxide), and thermal stress conditions.[6][7] Conversely, it demonstrates good stability under acidic and photolytic (UV light) conditions.[6][7] Therefore, protecting the formulation from high temperatures, oxidative agents, and alkaline environments is critical.
Q4: Are there any known excipient incompatibilities with this compound?
A4: Compatibility studies using techniques like DSC and isothermal stress testing have indicated potential interactions with certain common excipients. Incompatibilities have been observed with superdisintegrants like croscarmellose sodium (CCS) and sodium starch glycolate (SSG).[8] It is crucial to perform thorough drug-excipient compatibility studies, for example, using FTIR spectroscopy, before finalizing a formulation.[9]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental formulation of this compound.
Issue 1: Poor Dissolution Rate and Low Bioavailability
-
Potential Cause: The primary reason is the inherent low aqueous solubility of this compound, a BCS Class II drug.[1][2] This leads to a dissolution rate-limited absorption.
-
Troubleshooting Strategies:
-
Particle Size Reduction (Nanosuspension): Reducing the particle size to the nanometer range dramatically increases the surface area available for dissolution. The nanoprecipitation technique has been successfully used to prepare stable this compound nanosuspensions with enhanced drug release.[10][11]
-
Solid Dispersions: Amorphous solid dispersions can be formulated to improve the dissolution rate. This involves dispersing this compound in a hydrophilic carrier. Polymers like Hydroxypropylmethylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) have proven effective.[3][5] The kneading method with HPMC (1:2 drug-to-polymer ratio) has shown superior drug release compared to physical mixing.[3][5]
-
Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent (e.g., Propylene Glycol) and adsorbing the solution onto a carrier (e.g., Microcrystalline Cellulose) and coating material (e.g., Aerosil). This converts the liquid medication into a dry, free-flowing, and compressible powder, which has demonstrated significantly improved drug release rates.[9][12]
-
Issue 2: Formulation Instability and Degradation
-
Potential Cause: Exposure to alkaline pH, oxidative agents, or high temperatures during processing or storage.[6][7]
-
Troubleshooting Strategies:
-
pH Control: Use acidic or neutral pH buffers in wet granulation processes. Avoid alkaline excipients.
-
Avoid Oxidizing Agents: Screen excipients for peroxide content and ensure they do not have oxidizing properties.
-
Process Temperature Control: Employ low-temperature processing methods where possible. For instance, in wet granulation, dry the granules at a controlled temperature below 60°C.[13]
-
Packaging: Utilize packaging that protects the final dosage form from heat and atmospheric oxygen.
-
Issue 3: Poor Powder Flowability and Compressibility
-
Potential Cause: The physical properties of the this compound API or the powder blend, such as particle shape, size distribution, moisture content, and electrostatic charges, can lead to poor flow.[14][15][16] This can cause issues like non-uniform tablet weight and content uniformity.
-
Troubleshooting Strategies:
-
Granulation: The wet granulation technique is commonly used to improve the flow properties and compressibility of this compound formulations.[1][13]
-
Incorporate Glidants: Add flow aids like colloidal silicon dioxide (Aerosil) or talc to the powder blend to reduce interparticle friction.[17]
-
Optimize Excipients: Use excipients with good flow characteristics, such as specific grades of microcrystalline cellulose (MCC).
-
Control Moisture: Ensure that the moisture content of the granules is optimized (e.g., 2.0–3.0 %w/w) as excessive moisture can hinder flow while over-drying can lead to static charge buildup.[1][17]
-
Data Presentation
Table 1: Solubility of this compound Hydrobromide Hydrate
| Solvent / Medium | Solubility | Reference |
| Water | ~1.7 mg/mL | [3][5] |
| Water | 2 mg/mL (clear solution) | |
| PBS (pH 7.2) | ~10 mg/mL | [18][19] |
| Ethanol | ~2 mg/mL | [18][19] |
| Dimethylformamide (DMF) | ~30 mg/mL | [18][19] |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [18][19] |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent / Condition | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 2 N HCl, 60°C | 30 min | 3.66% | [20] |
| Acidic Hydrolysis | 0.1 N HCl, 35°C | 48 hours | No Degradation | [6][7] |
| Alkaline Hydrolysis | 2 N NaOH, 60°C | 30 min | 2.75% | [20] |
| Alkaline Hydrolysis | 0.1 N NaOH, 35°C | 48 hours | Significant Degradation | [6] |
| Oxidative | 20% H₂O₂, 60°C | 30 min | 6.80% | [21] |
| Oxidative | 3% H₂O₂, 35°C | 48 hours | Significant Degradation | [6] |
| Thermal | 105°C | 6 hours | 3.25% | [21] |
| Photolytic | UV light (365 nm) | 48 hours | No Degradation | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Kneading Method)
-
Weighing: Accurately weigh this compound and a hydrophilic carrier (e.g., HPMC) in the desired ratio (e.g., 1:2).[3][5]
-
Mixing: Place the carrier in a mortar. Add a small amount of a suitable solvent (e.g., water/ethanol mixture) to form a paste.
-
Incorporation: Gradually add the this compound powder to the paste and knead thoroughly for a specified time (e.g., 30 minutes) to ensure a homogeneous mixture.
-
Drying: The resulting doughy mass is passed through a sieve to produce granules, which are then dried in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: The dried granules are passed through a smaller mesh sieve to obtain a uniform particle size.
-
Characterization: Evaluate the prepared solid dispersion for drug content, micromeritic properties, and in-vitro dissolution rate.
Protocol 2: Preparation of this compound Nanosuspension (Nanoprecipitation)
-
Organic Phase Preparation: Dissolve a specific amount of this compound in a suitable water-miscible organic solvent (e.g., methanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188) and a surfactant (e.g., Tween 80).[10][11]
-
Precipitation: Inject the organic phase into the aqueous phase at a constant rate under high-speed stirring (e.g., using a magnetic stirrer or homogenizer). The rapid solvent diffusion leads to the precipitation of the drug as nanoparticles.
-
Solvent Removal: The organic solvent is removed from the suspension using a method like evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug release profile.[10]
Protocol 3: Wet Granulation for Immediate-Release Tablets
-
Sifting & Dry Mixing: Sift this compound and other intragranular excipients (e.g., diluents like MCC, disintegrants like starch) through an appropriate sieve (#40 mesh) and mix thoroughly in a rapid mixer granulator (RMG) for 15 minutes.[1]
-
Binder Preparation: Prepare a binder solution by dissolving a binder (e.g., starch, PVP K30) in purified water.[1][22]
-
Granulation: Add the binder solution slowly to the dry powder mix in the RMG to form a suitable dough mass.
-
Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a controlled temperature until the loss on drying (LOD) is within the desired range (e.g., 2-3% w/w).[1]
-
Sizing: Sift the dried granules through a suitable sieve (#22 mesh) to obtain uniform granules.[1]
-
Lubrication: Add sifted extragranular excipients (e.g., superdisintegrants like Polyplasdone XL, lubricants like magnesium stearate) to the sized granules and blend in an octagonal blender for a specified time (e.g., 20 minutes for disintegrant, 5 minutes for lubricant).[1]
-
Compression: Compress the final lubricated blend into tablets using a suitable compression machine.
Visualizations
Caption: Workflow for selecting a this compound formulation strategy.
Caption: Logic diagram for troubleshooting this compound formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. asianjpr.com [asianjpr.com]
- 4. makerslabs.com [makerslabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. rjptonline.org [rjptonline.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. jddtonline.info [jddtonline.info]
- 14. ondrugdelivery.com [ondrugdelivery.com]
- 15. pharmasalmanac.com [pharmasalmanac.com]
- 16. tapi.com [tapi.com]
- 17. Poor Flowability of Powders Leading to Encapsulation Issues – Pharma.Tips [pharma.tips]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. This compound (hydrobromide hydrate) | CAS 1572583-29-9 | Cayman Chemical | Biomol.com [biomol.com]
- 20. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. soeagra.com [soeagra.com]
- 22. jddtonline.info [jddtonline.info]
Technical Support Center: Enhancing Teneligliptin Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Teneligliptin detection in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in human plasma?
A1: The LLOQ for this compound in human plasma varies depending on the analytical method. Highly sensitive LC-MS/MS methods can achieve an LLOQ as low as 5 ng/mL, while some HPLC methods report an LLOQ of 7.20 ng/mL.[1][2]
Q2: Which sample preparation technique is most effective for extracting this compound from plasma?
A2: Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are common and effective methods for this compound extraction.[2] LLE has demonstrated high recovery rates, often exceeding 82%.[1][3] The choice between these methods depends on factors like required sample cleanliness, throughput, and the potential for matrix effects.[2]
Q3: What is the primary metabolite of this compound, and can it be analyzed simultaneously?
A3: The major active metabolite of this compound is this compound sulfoxide.[1][4] It is feasible to develop and validate an LC-MS/MS method for the simultaneous determination of both this compound and this compound sulfoxide in plasma samples.[1][4]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d8 recommended for LC-MS/MS analysis?
A4: A SIL-IS, such as this compound-d8, is considered the gold standard for internal standards in LC-MS/MS.[5] It closely mimics the chromatographic behavior and ionization efficiency of the analyte, effectively compensating for variability during sample preparation and analysis.[4][5]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
Question: I am experiencing a low signal for this compound. How can I improve the sensitivity of my assay?
Answer: Low signal intensity can arise from several factors, spanning from sample preparation to mass spectrometer settings. Here are some troubleshooting steps:
-
Optimize Sample Preparation:
-
Extraction Efficiency: Evaluate the efficiency of your protein precipitation or liquid-liquid extraction method. Incomplete protein removal or inefficient extraction will result in a lower concentration of the analyte being injected.[4]
-
Sample Clean-up: If matrix effects are suspected, consider a more rigorous sample clean-up method like solid-phase extraction (SPE) to remove interfering components.[5]
-
-
Refine Chromatographic Conditions:
-
Peak Shape: A broad, tailing peak will lead to a lower signal-to-noise ratio. Optimize the mobile phase composition (e.g., organic modifier, buffer pH) and gradient to achieve a sharp, symmetrical peak.[2]
-
Co-elution: If matrix components co-elute with this compound, it can suppress the signal. Adjust the chromatographic method, such as modifying the gradient or changing the analytical column, to better separate this compound from these interferences.[2][5]
-
-
Optimize Mass Spectrometry Parameters:
-
Ionization Mode: Ensure you are using the optimal ionization mode (positive ESI is common for this compound).
-
Source Parameters: Optimize the source-dependent parameters of your mass spectrometer, including ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).[4]
-
MS/MS Transitions: Confirm that the selected precursor and product ions are specific to this compound and free from interference.[2]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause, and how can I resolve it?
Answer: Peak tailing for a basic compound like this compound often results from secondary interactions with residual silanol groups on the silica-based column packing.[4] Here are several troubleshooting strategies:
-
Mobile Phase pH: Ensure the pH of your mobile phase is sufficiently low (e.g., using 0.1% formic acid) to promote the protonation of this compound, which will minimize interactions with silanol groups.[4]
-
Column Choice: Consider using a column with end-capping or one based on hybrid particle technology to reduce the availability of free silanol groups.[4]
-
Sample Solvent: Dissolve your final extracted sample in a solvent that has a similar or weaker elution strength than your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[4]
Issue 3: High Matrix Effects (Ion Suppression or Enhancement)
Question: I suspect significant matrix effects are impacting my results. How can I confirm and mitigate this?
Answer: Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[5] Here’s a systematic approach to address this issue:
-
Step 1: Confirm the Matrix Effect
-
Calculate the Matrix Factor (MF) by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
-
Step 2: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Step 3: Optimize Sample Preparation
-
If significant matrix effects persist, enhance your sample preparation method to remove interfering components.[5]
-
-
Step 4: Modify Chromatographic Conditions
-
Adjusting the chromatographic method can help separate this compound from co-eluting matrix components.[5]
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS Method (with this compound-d8) | RP-HPLC Method (with Sitagliptin as IS) |
| Linearity Range | 5 - 1000 ng/mL[1] | 7.20 - 470 ng/mL[1] |
| LLOQ | 5 ng/mL[1] | 7.20 ng/mL[1] |
| Accuracy (%) | Within ±15% of nominal concentration[1] | 90 - 110% of nominal concentration[1] |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15%[1] | Inter-day CV < 5%[1] |
| Recovery (%) | > 85%[1] | > 82%[1] |
| Internal Standard | This compound-d8[1] | Sitagliptin[1] |
| Metabolite Quantification | Yes (this compound sulfoxide)[1] | No[1] |
Experimental Protocols
Protocol 1: LC-MS/MS Method for this compound and this compound Sulfoxide in Human Plasma
This method allows for the simultaneous determination of this compound and its major active metabolite.[1]
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound-d8 internal standard working solution.[1]
-
Perform protein precipitation by adding an appropriate volume of a solvent like acetonitrile.
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Transfer the clear supernatant to a new tube.[6]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.[6]
-
Vortex the reconstituted sample for 30 seconds.[6]
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[6]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: A sensitive LC-MS/MS system.
-
Column: A suitable C18 column.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and water with a modifier like 0.1% formic acid.[6]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: m/z 427.2 → 243.1
-
This compound-d8: m/z 435.2 → 251.3
-
-
Protocol 2: RP-HPLC Method for this compound in Rabbit Plasma
This method provides a reliable and cost-effective alternative for the quantification of this compound.[1]
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of the internal standard working solution (Sitagliptin).[1]
-
Precipitate proteins by adding 1.0 mL of acetonitrile.[1]
-
Vortex the mixture for 2 minutes.[1]
-
Centrifuge at 10,000 rpm for 10 minutes.[1]
-
Transfer the supernatant and evaporate to dryness.[1]
-
Reconstitute the residue in the mobile phase.[1]
-
-
Chromatographic Conditions:
Visualizations
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Caption: A generalized workflow for the quantitative analysis of this compound.
References
Optimization of flow rate and column temperature for Teneligliptin analysis
Technical Support Center: Teneligliptin Analysis
Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameters of flow rate and column temperature.
Recommended Experimental Protocol
Below is a typical starting protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound analysis, based on validated methods.[1][2][3][4] This protocol serves as a baseline for the optimization and troubleshooting discussions that follow.
| Parameter | Recommended Condition |
| HPLC System | RP-HPLC with PDA or UV Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2][3] |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., Phosphate Buffer) and an organic solvent (e.g., Acetonitrile/Methanol).[2][3][5][6] |
| Flow Rate | 1.0 mL/min[1][2][4][7] |
| Column Temperature | 25°C - 30°C[1][2][3][4] |
| Detection Wavelength | 246 nm or 254 nm[1][2][5] |
| Injection Volume | 10 - 20 µL[1][2] |
Effects of Flow Rate and Temperature on Chromatography
Optimizing flow rate and temperature is a balancing act between analysis time, resolution, and system pressure. The following table summarizes the general effects of adjusting these parameters on key chromatographic outcomes.
| Parameter Change | Effect on Retention Time (RT) | Effect on Resolution (Rs) | Effect on Backpressure | Effect on Peak Shape (Asymmetry) |
| Increase Flow Rate | Decreases (Shorter analysis time) | Decreases (Less time for separation) | Increases Significantly | May worsen due to reduced mass transfer efficiency. |
| Decrease Flow Rate | Increases (Longer analysis time) | Increases (More time for separation) | Decreases Significantly | Generally improves as analyte has more time to interact with the stationary phase. |
| Increase Temperature | Decreases (Lowers mobile phase viscosity) | Variable (Can improve or reduce selectivity depending on the analytes) | Decreases (Due to lower mobile phase viscosity) | Generally improves due to enhanced mass transfer kinetics. |
| Decrease Temperature | Increases (Higher mobile phase viscosity) | Variable (Can improve or reduce selectivity) | Increases (Due to higher mobile phase viscosity) | May worsen due to slower kinetics. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound analysis in a direct question-and-answer format.
Q1: My system backpressure is excessively high. Should I adjust the flow rate or temperature?
A: High backpressure is a common issue that can risk damaging your column and pump.
-
Immediate Action (Flow Rate): The most direct way to reduce pressure is to lower the flow rate. Halving the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) will roughly halve the system pressure. However, this will significantly increase your run time.
-
Alternative Action (Temperature): Increasing the column temperature (e.g., from 25°C to 35°C or 40°C) will decrease the viscosity of the mobile phase, leading to a noticeable drop in backpressure without changing the flow rate. This is often a preferred method as it can also improve peak shape.
-
Underlying Cause: Before adjusting, ensure there isn't a blockage in the system (e.g., plugged column frit or guard column), which is a more serious problem.[8][9]
Q2: The retention time for my this compound peak is shifting between injections. What is the likely cause?
A: Retention time instability points to an inconsistent system.
-
Temperature Fluctuation: The most common cause is an unstable column temperature. Even small fluctuations in ambient temperature can affect retention time if a column oven is not used or is not functioning correctly. An increase in temperature will decrease retention time, and vice-versa. Robustness studies often check method performance at varied temperatures (e.g., 27°C and 33°C) to assess this effect.[4]
-
Flow Rate Inconsistency: An unstable pump can deliver a fluctuating flow rate, causing the retention time to drift. Ensure your pump is properly primed, degassed, and maintained.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes.[8]
Q3: I'm observing poor resolution between this compound and a known impurity. How can I use flow rate or temperature to improve it?
A: Improving resolution requires enhancing the separation between two peaks.
-
Adjusting Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) gives the analytes more time to interact with the stationary phase, which typically increases resolution. This is a reliable first step if you can tolerate a longer run time.
-
Optimizing Temperature: Temperature has a more complex effect on resolution (selectivity). Changing the temperature can alter the interaction kinetics of this compound and its impurity with the stationary phase differently, potentially increasing or decreasing their separation. You may need to experiment with different temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal selectivity for your specific analyte pair.
Q4: My this compound peak is showing significant tailing. How can flow rate or temperature help?
A: Peak tailing is often caused by secondary interactions or slow mass transfer.
-
Increase Temperature: Increasing the column temperature is often very effective at reducing peak tailing. It improves the diffusion rate and speeds up the kinetics of analyte interaction, resulting in a sharper, more symmetrical peak.
-
Decrease Flow Rate: A slower flow rate can also improve peak shape by allowing more time for interactions to reach equilibrium, but increasing temperature is typically the more powerful tool for this specific issue.
-
Other Causes: If temperature and flow rate adjustments do not resolve the issue, consider other causes such as residual silanol interactions on the column (which can be mitigated by adjusting mobile phase pH) or column contamination.[9]
Q5: What are the validated ranges for flow rate and temperature in robust this compound methods?
A: Method validation and robustness studies define the operational limits. Published methods for this compound have demonstrated robustness by deliberately varying these parameters. For example, a method can be validated with flow rates between 0.9 mL/min and 1.1 mL/min and column temperatures between 27°C and 33°C, with the optimized conditions being 1.0 mL/min and 30°C.[2][4] Staying within such validated ranges ensures reliable and reproducible results.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing flow rate and temperature for this compound analysis.
Caption: A logical workflow for optimizing HPLC flow rate and temperature.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrdo.org [ijrdo.org]
- 4. soeagra.com [soeagra.com]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. realab.ua [realab.ua]
- 9. agilent.com [agilent.com]
Addressing interference in placebo chromatograms for Teneligliptin analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference in placebo chromatograms during the analysis of Teneligliptin.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve issues with placebo interference in your this compound HPLC analysis.
Question: I am observing a peak in my placebo chromatogram at or near the retention time of this compound. What should I do?
Answer:
Observing a peak in the placebo chromatogram that interferes with the analyte peak is a common issue in HPLC analysis. This indicates that one or more of the excipients in your formulation, or a contaminant, is co-eluting with this compound. Follow these steps to identify and eliminate the interference:
Step 1: Initial Verification & System Check
-
Confirm the Interference: Inject the placebo, a standard solution of this compound, and a spiked placebo sample. Compare the retention times to confirm that the placebo peak is indeed interfering with the this compound peak.
-
Blank Injection: Inject the mobile phase (blank) to ensure the peak is not originating from the solvent, system, or column bleed.[1] If a peak is present in the blank, it points to contamination of the mobile phase or a system issue.
-
System Suitability: Ensure that your HPLC system meets the system suitability criteria established during method validation. Check parameters like theoretical plates, tailing factor, and resolution.[2]
Step 2: Investigate the Source of Interference
-
Individual Excipient Analysis: If possible, prepare solutions of each individual excipient used in the placebo formulation and inject them separately. This will help pinpoint the specific excipient causing the interference. Some common excipients that might interfere include polymers or other UV-active substances.[3][4]
-
Excipient Batch Variation: Different batches of the same excipient can have varying impurity profiles. If you have access to a different batch or lot of the suspected excipient, test it to see if the interference persists.[4]
-
Sample Preparation: Review your sample preparation procedure. The interference could be an artifact of the extraction or dilution process. Ensure complete dissolution and check for any potential degradation of excipients during sample preparation.[5]
Step 3: Method Modification to Resolve Interference
If the interfering peak cannot be eliminated by addressing the source, you will need to modify your chromatographic method. The goal is to achieve baseline separation between the this compound peak and the interfering peak.
-
Mobile Phase Composition:
-
Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[2][6] A small change can significantly alter selectivity.
-
Buffer pH: Adjusting the pH of the mobile phase buffer can change the ionization state of this compound and some interfering compounds, thereby affecting their retention times.
-
-
Column Chemistry:
-
If modifications to the mobile phase are unsuccessful, consider trying a column with a different stationary phase (e.g., a different C18 column from another manufacturer, a C8 column, or a phenyl column).[3] Different column selectivities can resolve co-eluting peaks.
-
-
Other Chromatographic Parameters:
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution.
-
Column Temperature: Changing the column temperature can affect the retention behavior of different compounds differently.[6]
-
The following diagram illustrates a logical workflow for troubleshooting placebo interference:
Caption: Troubleshooting workflow for placebo interference.
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to have any peaks in the placebo chromatogram?
A1: Yes, it is acceptable to have peaks in the placebo chromatogram, as many excipients will have some UV absorbance.[4] The critical requirement is that these peaks are well-resolved from the this compound peak and any specified impurity peaks. There should be no significant interference at the retention time of the analyte.[2]
Q2: My method was validated, but now I'm seeing placebo interference. Why?
A2: This can happen for several reasons:
-
Change in Excipient Supplier or Batch: The impurity profile of excipients can vary between suppliers and even between different batches from the same supplier.[4]
-
Column Aging: Over time, the performance of an HPLC column can degrade, leading to loss of resolution.
-
System Contamination: Contamination in the HPLC system, such as in the injector or detector, can lead to extraneous peaks.[1]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer pH, can shift retention times and cause peak co-elution.
Q3: Can I just subtract the placebo peak area from my sample peak area?
A3: No, subtracting the placebo peak area is not an acceptable practice in regulated pharmaceutical analysis.[7] The method must be specific, meaning it can unequivocally assess the analyte in the presence of other components.[2] Co-elution can affect the peak shape and integration of the analyte peak, leading to inaccurate results.
Q4: What should I do if the interference is from a degradation product of an excipient?
A4: If you suspect the interference is from an excipient degradant, you should investigate the stability of the placebo formulation under your sample preparation and storage conditions. You may need to adjust your sample preparation procedure (e.g., use lower temperatures, protect from light) or analyze the samples more quickly after preparation. Forced degradation studies on the placebo can help identify potential degradation products.[8]
Experimental Protocols
Below are examples of typical experimental protocols for this compound analysis. These should be adapted and validated for your specific product and laboratory conditions.
Example 1: RP-HPLC Method for this compound
This protocol is a composite based on several published methods.[2][5][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][5]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a ratio like 65:35 (v/v) of buffer to organic. The pH of the buffer is a critical parameter and may need optimization.[2][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[2]
-
Detection Wavelength: 242 nm or 246 nm are commonly used for this compound.[5][8]
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to get a concentration of 1000 µg/mL. Further dilute as needed to prepare working standard solutions.[6]
-
Placebo Solution Preparation: Accurately weigh a quantity of the placebo powder equivalent to the weight of excipients in a single dosage form. Prepare the solution using the same procedure as for the actual drug product samples.
-
Specificity Experiment:
-
Inject the blank (mobile phase) and record the chromatogram.
-
Inject the placebo solution and record the chromatogram.
-
Inject the this compound standard solution and record the chromatogram.
-
Compare the chromatograms to ensure that no peaks from the blank or placebo interfere with the this compound peak.
-
The following diagram shows a typical experimental workflow for specificity analysis:
Caption: Workflow for specificity analysis.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters found in published methods for this compound analysis. These values can serve as a starting point for method development and troubleshooting.
Table 1: Example Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1[2] | Condition 2[6] | Condition 3[5] |
| Column | Kromasil C18 (250x4.6 mm, 5 µm) | Zodiac C18 (250x4.6 mm, 5 µm) | Grace Smart C18 (250x4.6 mm, 5µm) |
| Mobile Phase | Buffer:ACN:Methanol (65:25:10) | Methanol:Acetonitrile (90:10) | 0.05M KH2PO4 (pH 4.0):ACN (80:20) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Wavelength | 254 nm | 235 nm | 242 nm |
| Temperature | 30°C | 25°C | Not Specified |
Table 2: Reported Retention Times for this compound
| Method Reference | Retention Time (min) |
| Vetapalem et al.[2] | 2.842 |
| IJRDO Journal[6] | Not specified, but runtime is 10 min |
| IJPSRR[5] | 7.443 |
Note: Retention times are highly dependent on the specific HPLC system, column, and exact mobile phase preparation.
References
- 1. youtube.com [youtube.com]
- 2. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interference from placebo - Chromatography Forum [chromforum.org]
- 4. Placebo Intereference - Chromatography Forum [chromforum.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrdo.org [ijrdo.org]
- 7. Placebo peak interference - Chromatography Forum [chromforum.org]
- 8. d-nb.info [d-nb.info]
Strategies for enhancing the stability of Teneligliptin standard solutions
This guide is intended for researchers, scientists, and drug development professionals to provide strategies for enhancing the stability of Teneligliptin standard solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound standard solution is showing unexpected peaks in the chromatogram, suggesting degradation. What are the most common causes?
A1: this compound is susceptible to degradation under specific conditions. The primary factors that can compromise its stability in solution are exposure to basic (alkaline) conditions, oxidative stress, and high temperatures.[1][2][3][4] Degradation has also been observed under acidic and photolytic (UV light) conditions, although some studies report it to be more stable under acid and light stress compared to other conditions.[1][4][5]
Troubleshooting Steps:
-
pH: Verify the pH of your solvent or buffer system. This compound is more stable in neutral or slightly acidic environments. Avoid strongly basic conditions.
-
Oxidizing Agents: Ensure your solvents and reagents are free from peroxides or other oxidizing agents, as these can cause significant degradation.[1][4][5]
-
Temperature: Store your this compound solutions at recommended cool temperatures (e.g., refrigerated or frozen at -20°C) and avoid repeated freeze-thaw cycles.[6] Thermal degradation is a known issue.[1][4][7]
-
Light Exposure: While this compound shows some resistance to photolytic degradation, it is best practice to protect solutions from prolonged exposure to direct UV light by using amber vials or covering containers with aluminum foil.[1][5][8][9]
Q2: What are the recommended solvents and storage conditions for preparing this compound stock solutions?
A2: The choice of solvent and storage temperature is critical for maintaining the stability of this compound.
-
Solvents: Methanol is a commonly used solvent for preparing this compound standard solutions for HPLC analysis.[1][10] Other suitable organic solvents include Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[11] For aqueous-based assays, this compound hydrobromide hydrate has a solubility of about 2 mg/mL in water and is also soluble in phosphate buffers. It is recommended not to store aqueous solutions for more than one day.[11]
-
Storage Temperature: For long-term stability, solid this compound and stock solutions in organic solvents should be stored at -20°C.[6] For solutions in solvent, storage at -80°C can extend stability to 6 months, while at -20°C, it is stable for about one month.[12]
Q3: How can I effectively monitor the stability of my this compound solution over time?
A3: The most effective way to monitor stability is by using a validated stability-indicating analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.[5][11] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent drug. A typical detection wavelength is around 246 nm.[1][7][13]
Q4: What are the known degradation products of this compound?
A4: Forced degradation studies have identified several degradation products. Under basic, oxidative, and thermal stress conditions, various degradants are formed.[1][2][4] For example, under basic and thermal stress, products identified as TENE-D1, TENE-D2, and TENE-D3 have been observed.[2] Characterization using techniques like UPLC-MS/MS is often required to identify the exact structures of these products, with major peaks observed at m/z values such as 375.72, 354.30, and 310.30.[1][4]
Quantitative Data: Forced Degradation Studies
The stability of this compound under various stress conditions has been investigated. The following tables summarize the findings from different studies.
Table 1: Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 2 N HCl | 30 min | 60°C | 3.66% | [5] |
| 0.1 N HCl | 48 hours | 35°C | No significant degradation | [1][4] | |
| Alkaline Hydrolysis | 2 N NaOH | 30 min | 60°C | 2.75% | [5] |
| 0.1 N NaOH | 48 hours | 35°C | Significant degradation | [1][4] | |
| Oxidative Degradation | 20% v/v H₂O₂ | 30 min | 60°C | 1.01% | [5] |
| 3% H₂O₂ | 48 hours | 35°C | Significant degradation | [1][4] | |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | Not specified, but degradation observed | [5] |
| Dry Heat | 48 hours | 69°C | Significant degradation | [1][4] | |
| Photolytic Degradation | UV Light (200 Wh/m²) | 7 days | Ambient | Not specified, but degradation observed | [5] |
| UV Light (365 nm) | 48 hours | Ambient | No significant degradation | [1][4] | |
| Neutral Hydrolysis | Reflux in Water | 6 hours | 60°C | Not specified, but degradation observed | [5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting forced degradation studies to assess the stability of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol and Acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC-UV system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
Basic Degradation:
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at 35°C for 48 hours.[1]
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
Protocol 2: Representative RP-HPLC Method for Stability Testing
This is an example of an HPLC method that can be used to separate this compound from its degradation products.
Chromatographic Conditions:
-
Mobile Phase: Phosphate buffer (pH 6.0) and Acetonitrile (60:40 v/v).[1][3]
-
Detection Wavelength: 246 nm.[1]
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 30°C.[5]
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Key factors impacting this compound stability in solution.
References
- 1. d-nb.info [d-nb.info]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proquest.com [proquest.com]
- 5. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. jpsbr.org [jpsbr.org]
- 8. rwandafda.gov.rw [rwandafda.gov.rw]
- 9. efda.gov.et [efda.gov.et]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. rjptonline.org [rjptonline.org]
Method refinement for Teneligliptin analysis in the presence of impurities
Welcome to the technical support center for the analysis of Teneligliptin and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that I should be aware of during analysis?
A1: The most commonly reported process-related impurities for this compound are Impurity B and Impurity G.[1][2] Additionally, forced degradation studies have shown that this compound can degrade under basic, oxidative, and thermal stress conditions, leading to the formation of various degradation products.[3][4][5] It is crucial to have an analytical method that can effectively separate this compound from these potential impurities and degradants.
Q2: What type of analytical column is best suited for this compound analysis?
A2: Reversed-phase C18 columns are the most frequently used and effective stationary phases for the separation of this compound and its impurities.[1][3][6] Commonly cited dimensions are 250 mm x 4.6 mm with a 5 µm particle size, which provides good resolution and peak shape.[1][2][3]
Q3: What is a typical mobile phase composition for the HPLC analysis of this compound?
A3: A common mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05M potassium dihydrogen phosphate (pH 4.0) and acetonitrile in a ratio of 80:20 v/v has been shown to provide good separation.[1][2] Another reported mobile phase is a pH 6.0 phosphate buffer and acetonitrile in a 60:40 v/v ratio.[3][4][5] The optimal composition may vary depending on the specific column and impurities being analyzed.
Q4: At what wavelength should I monitor the elution of this compound and its impurities?
A4: this compound and its related compounds can be effectively monitored using a UV detector set at approximately 242 nm or 246 nm.[1][3][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Problem 1: Poor resolution between this compound and its impurities (e.g., Impurity B and Impurity G).
-
Possible Cause 1: Inappropriate Mobile Phase Composition. The ratio of the organic solvent to the aqueous buffer may not be optimal for separation.
-
Solution: Methodically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A slight decrease in the organic solvent percentage can increase retention times and improve the resolution between closely eluting peaks.
-
-
Possible Cause 2: Incorrect pH of the Mobile Phase Buffer. The pH of the buffer can significantly affect the ionization state of this compound and its impurities, thereby altering their retention behavior.
-
Possible Cause 3: Column Degradation. Over time, the performance of the analytical column can degrade, leading to a loss of resolution.
-
Solution: If mobile phase optimization does not resolve the issue, try replacing the analytical column with a new one of the same type. Using a guard column can help extend the life of the analytical column.[8]
-
Problem 2: Peak tailing for the this compound peak.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Silanol groups on the silica-based C18 column can interact with basic compounds like this compound, causing peak tailing.
-
Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol groups. Also, ensure the pH of the mobile phase is appropriate.
-
-
Possible Cause 2: Sample Overload. Injecting too much sample can lead to peak distortion, including tailing.
-
Possible Cause 3: Column Contamination or Void. The column may be contaminated with strongly retained compounds, or a void may have formed at the head of the column.
-
Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing it. If a void is suspected, the column may need to be replaced.
-
Problem 3: Inconsistent retention times.
-
Possible Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before starting the analytical run.[8]
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate. Problems with the HPLC pump or improperly mixed mobile phase can cause retention time shifts.
-
Solution: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. It is recommended to freshly prepare and degas the mobile phase daily.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature (e.g., 25°C or 30°C) throughout the analysis.[6]
-
Data Presentation
Table 1: Summary of RP-HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Grace Smart C18 (250mm x 4.6mm, 5µm)[1] | Zodiac C18 (250x4.6 mm I.D., 5µm)[6] | Kromasil 100- 5C18 (250 × 4.6 mm, 5 μm)[3] |
| Mobile Phase | 0.05M KH2PO4 (pH 4.0): Acetonitrile (80:20 v/v)[1] | Methanol: Acetonitrile (90:10 v/v) with pH 5.2 adjusted with 0.10% orthophosphoric acid[6] | pH 6.0 phosphate buffer: Acetonitrile (60:40 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[6] | 1.0 mL/min[3] |
| Detection Wavelength | 242 nm[1] | 235 nm[6] | 246 nm[3] |
| Column Temperature | Not Specified | 25°C[6] | Not Specified |
| Retention Time (this compound) | 7.443 min[1] | 5.843 min[6] | Not Specified |
| Retention Time (Impurity B) | 6.650 min[1] | Not Applicable | Not Applicable |
| Retention Time (Impurity G) | 8.473 min[1] | Not Applicable | Not Applicable |
Experimental Protocols
Refined RP-HPLC Method for the Analysis of this compound and its Impurities
This protocol is a refined method based on a comprehensive review of published literature.
1. Materials and Reagents:
-
This compound reference standard
-
This compound Impurity B and Impurity G reference standards
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: 0.05M Potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and Acetonitrile in the ratio of 80:20 v/v.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 20 µL.
3. Preparation of Solutions:
-
Buffer Preparation (0.05M KH2PO4, pH 4.0): Dissolve 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 4.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase by sonication for 15 minutes.
-
Standard Stock Solution: Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and make up to the volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Impurity Stock Solution: Accurately weigh and transfer 5 mg each of Impurity B and Impurity G into a 50 mL volumetric flask. Dissolve and make up to the volume with the mobile phase to obtain a concentration of 100 µg/mL for each impurity.
-
Working Standard Solution: Prepare a working standard solution containing a known concentration of this compound (e.g., 100 µg/mL) and its impurities (e.g., 1 µg/mL each) by diluting the stock solutions with the mobile phase.
4. System Suitability:
-
Inject the working standard solution six times.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be more than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The resolution between this compound and the nearest eluting impurity peak should be not less than 2.0.
5. Analysis Procedure:
-
Inject the blank (mobile phase), followed by the system suitability injections.
-
Once the system suitability criteria are met, inject the sample solutions.
-
Identify the peaks of this compound and its impurities based on their retention times compared to the standard.
-
Calculate the amount of impurities in the sample.
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. [PDF] Development and Validation of RP-HPLC Method for Estimation of this compound and its Impurity in Tablet | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. ijrdo.org [ijrdo.org]
- 7. ijtsrd.com [ijtsrd.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Adjusting for matrix effects in Teneligliptin bioanalysis
Welcome to the technical support center for the bioanalysis of Teneligliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the quantification of this compound in biological matrices, with a specific focus on adjusting for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS bioanalysis, and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting, undetected compounds from the biological matrix (e.g., plasma, urine).[1][2] These endogenous components can interfere with the analyte's ability to form ions in the mass spectrometer's source, leading to ion suppression (decreased signal) or ion enhancement (increased signal).[3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to erroneous quantification.[4][5]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, considered the gold standard for mitigating matrix effects?
A2: A stable isotope-labeled internal standard like this compound-d8 is theoretically the most suitable choice for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[6] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[1] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to more accurate and precise results.[1][6]
Q3: Can this compound-d8 completely eliminate the impact of matrix effects?
A3: While this compound-d8 is highly effective at compensating for matrix effects, it may not completely eliminate them.[1] In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, which may impact the sensitivity and the lower limit of quantification (LLOQ).[1] Therefore, it is still crucial to develop robust sample preparation and chromatographic methods to minimize matrix effects from the outset.[1]
Q4: My recovery for this compound is low and inconsistent. How can this be improved?
A4: Low and inconsistent recovery is often related to the sample extraction procedure.[2] Consider the following optimization strategies:
-
Optimize Extraction pH: The pH of the sample and the extraction solvent can significantly affect the extraction efficiency of this compound.[1]
-
Change Extraction Solvent/Method: If you are using liquid-liquid extraction (LLE), experimenting with different organic solvents may improve recovery. For more complex matrices, switching from protein precipitation (PPT) to LLE or solid-phase extraction (SPE) can yield a cleaner extract and better recovery.[1][2]
-
Ensure Consistent Procedures: Inconsistent pipetting or variations in vortexing and centrifugation times can lead to variable recovery.[2]
Q5: I am observing poor peak shape (e.g., tailing, broadening) for this compound. What are the likely causes and solutions?
A5: Poor peak shape can negatively impact integration and, consequently, quantification.[2][7] Common causes and solutions include:
-
Column Overload: Dilute the sample or reduce the injection volume.[2]
-
Inappropriate Mobile Phase pH: For this compound, a slightly acidic mobile phase, often containing 0.1% formic acid, is effective.[2]
-
Column Contamination: Flush the column with a strong solvent or, if contamination is severe, replace the column.[2]
-
Secondary Interactions: Residual silanol groups on the column can cause peak tailing. Adding a competing agent like triethylamine to the mobile phase can mitigate this.[2]
Troubleshooting Guide: Adjusting for Matrix Effects
Matrix effects are a primary challenge in LC-MS/MS bioanalysis.[8] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects during this compound analysis.
Step 1: Quantitatively Assess the Matrix Effect
To address matrix effects, you must first confirm and quantify them. This is achieved by calculating the Matrix Factor (MF) .[1][3]
-
Method: The matrix factor is determined by comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the analyte in a neat solution (mobile phase or reconstitution solvent) at the same concentration.[1]
-
Calculation: Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Blank Matrix) / (Peak Area in Neat Solution)
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Step 2: Optimize Sample Preparation for Cleaner Extracts
The most effective way to reduce matrix effects is to remove the interfering endogenous components from the biological matrix.[9][10]
| Method | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[1] | High throughput, simple procedure.[2] | Often results in "dirtier" extracts, leading to more significant matrix effects.[1] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte from the aqueous sample into an immiscible organic solvent based on its solubility.[1] | Provides a cleaner extract than PPT, reducing matrix effects.[2] | Can be more time-consuming and may have lower recovery if not optimized.[10] |
| Solid-Phase Extraction (SPE) | A highly selective method where the analyte is retained on a solid sorbent while matrix interferences are washed away.[1] | Offers the cleanest extracts, significantly minimizing matrix effects.[1] | More complex and costly method development.[10] |
Step 3: Refine Chromatographic Conditions
Chromatographic separation can be optimized to resolve this compound from co-eluting matrix components.[7][8]
-
Adjust the Mobile Phase Gradient: A shallower or modified gradient can improve the resolution between this compound and interfering peaks.[1]
-
Change the Analytical Column: Using a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) can alter selectivity and separate the analyte from interferences.[1]
-
Increase Chromatographic Run Time: A longer run time can provide better separation, though this will reduce throughput.[1]
Step 4: Employ a Stable Isotope-Labeled Internal Standard
Using a SIL-IS like This compound-d8 is the most reliable method to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[1][6] The SIL-IS co-elutes with the analyte and is affected by matrix interferences in the same way, allowing for accurate correction of the signal.[1]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common starting point for this compound bioanalysis due to its simplicity.[11]
-
Sample Aliquoting: Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[11]
-
Internal Standard Spiking: Add 10 µL of the this compound-d8 internal standard working solution (e.g., 100 ng/mL in methanol).[11]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample to precipitate proteins.[11]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[11]
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube.[11]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[11]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[11]
-
Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.[11]
Protocol 2: LC-MS/MS Analytical Method Parameters
The following table summarizes typical starting parameters for the LC-MS/MS analysis of this compound. Optimization is recommended for specific instrumentation and applications.
| Parameter | Typical Value / Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., Agilent C18, Thermo C18)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Formate[13] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold, then re-equilibrate[11] |
| Flow Rate | 0.4 - 1.0 mL/min[12] |
| Injection Volume | 10 µL[13] |
| MS System | Triple quadrupole mass spectrometer[14] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: m/z 427.2 → 243.1; this compound-d8: m/z 435.2 → 251.3 |
Visualizations
This compound's Mechanism of Action
This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[11] By inhibiting the DPP-4 enzyme, it prevents the degradation of incretin hormones like GLP-1 and GIP.[15] This increases active incretin levels, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, leading to improved glycemic control.[11][15]
Caption: Signaling pathway of DPP-4 inhibition by this compound.
General Workflow for this compound Bioanalysis
The diagram below outlines the key steps involved in the quantification of this compound in a biological matrix, from sample receipt to final data analysis.
Caption: General experimental workflow for this compound bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression and cannulation locking solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. benchchem.com [benchchem.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. rjptonline.org [rjptonline.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Clinical Showdown: Teneligliptin vs. Sitagliptin for Type 2 Diabetes
A comprehensive comparison for researchers and drug development professionals.
In the landscape of oral hypoglycemic agents, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus. This guide provides a detailed, data-driven comparison of two prominent DPP-4 inhibitors, Teneligliptin and Sitagliptin (B1680988), based on head-to-head clinical trial data.
Efficacy in Glycemic Control
Multiple head-to-head clinical trials have demonstrated the comparable efficacy of this compound and Sitagliptin in improving glycemic control. These studies, employing rigorous methodologies, provide valuable quantitative data on key diabetic parameters.
Glycated Hemoglobin (HbA1c) Reduction
A randomized, double-blind, non-inferiority trial in Korean patients with type 2 diabetes inadequately controlled with metformin (B114582) and glimepiride (B1671586) showed that this compound (20 mg/day) was non-inferior to Sitagliptin (100 mg/day) in reducing HbA1c levels over 24 weeks.[1][2] Both drugs led to statistically significant reductions from baseline.[1][2] Similarly, a 12-week prospective, open-label, randomized study in Indian patients found significant HbA1c reductions with both drugs.[3][4]
| Study Type | This compound Dosage | Sitagliptin Dosage | Mean Change in HbA1c from Baseline (this compound) | Mean Change in HbA1c from Baseline (Sitagliptin) | Inter-group Difference | Key Findings |
| Randomized, double-blind, non-inferiority trial | 20 mg/day | 100 mg/day | -1.03% ± 0.10% (p < 0.0001)[1] | -1.02% ± 0.10% (p < 0.0001)[1] | -0.01% (95% CI: -0.28, 0.26)[1] | This compound was non-inferior to Sitagliptin.[1][2] |
| Prospective, open-label, randomized study | 20 mg/day | 100 mg/day | -1.19% ± 1.16% (p < 0.0001)[4] | -0.92% ± 0.95% (p < 0.0001)[4] | Not statistically significant[4] | Both drugs provided similar glycemic control.[4] |
Fasting Plasma Glucose (FPG) Reduction
Reductions in fasting plasma glucose were also comparable between the two agents in several studies. The Korean non-inferiority trial reported significant FPG reductions for both this compound and Sitagliptin, with no statistically significant difference between the groups.[1] An observational study, however, suggested a significantly greater reduction in FPG with this compound at 8 and 12 weeks.[5]
| Study Type | This compound Dosage | Sitagliptin Dosage | Mean Change in FPG from Baseline (this compound) | Mean Change in FPG from Baseline (Sitagliptin) | Inter-group Difference | Key Findings |
| Randomized, double-blind, non-inferiority trial | 20 mg/day | 100 mg/day | -12.00 ± 3.42 mg/dL (p < 0.0001) | -14.36 ± 3.53 mg/dL (p = 0.0006) | 2.36 mg/dL (95% CI: -7.35, 12.06) | No significant difference between groups.[1] |
| Prospective, open-label, randomized study | 20 mg/day | 100 mg/day | -28.3 ± 63.0 mg/dL (p = 0.01)[4] | -22.9 ± 47.4 mg/dL (p = 0.006)[4] | Not statistically significant[4] | Reductions were similar between arms.[4] |
| Observational study | 20 mg/day | 100 mg/day | Statistically significant decrease at 8 & 12 weeks (p<0.05, p<0.001) | Less significant decrease compared to this compound | Statistically significant in favor of this compound at 8 & 12 weeks | This compound showed a significantly greater reduction in FPG.[5] |
Postprandial Glucose (PPG) Reduction
The impact on postprandial glucose levels has shown some variability across studies. A prospective, randomized study in Indian patients demonstrated significant reductions in postprandial blood glucose for both drugs, with no significant difference between them.[3][4] Conversely, a Bayesian network meta-analysis suggested that Sitagliptin might have a slight advantage in reducing 2-hour postprandial glucose (2h PPG).[5][6]
| Study Type | This compound Dosage | Sitagliptin Dosage | Mean Change in PPG from Baseline (this compound) | Mean Change in PPG from Baseline (Sitagliptin) | Key Findings |
| Prospective, open-label, randomized study | 20 mg/day | 100 mg/day | -41.3 ± 85.4 mg/dL[4] | -54.7 ± 85.6 mg/dL[4] | Both drugs significantly reduced PPBG, with no significant difference between them.[3][4] |
| Bayesian network meta-analysis | 10, 20, 40 mg/day | 100 mg/day | Weaker efficacy in reducing 2h PPG compared to Sitagliptin.[6] | - | Sitagliptin showed a trend towards better 2h PPG reduction.[5][6] |
Safety and Tolerability Profile
Both this compound and Sitagliptin are generally well-tolerated, with a low risk of adverse events.
Overall Adverse Events and Hypoglycemia
Head-to-head trials report similar rates of adverse events and hypoglycemia for both drugs.[1][2][4] The Korean non-inferiority trial found no significant difference in the incidence of adverse events (61.76% for this compound vs. 62.24% for Sitagliptin) or hypoglycemia (31.37% for this compound vs. 28.57% for Sitagliptin).[1][2]
| Study Type | This compound Adverse Event Rate | Sitagliptin Adverse Event Rate | This compound Hypoglycemia Rate | Sitagliptin Hypoglycemia Rate | Key Findings |
| Randomized, double-blind, non-inferiority trial | 61.76% (n=63)[2] | 62.24% (n=61)[2] | 31.37% (n=32)[2] | 28.57% (n=28)[2] | Rates of adverse events and hypoglycemia were similar.[1][2] |
| Prospective, open-label, randomized study | Not specified | Not specified | Not specified | Not specified | Both gliptins were well-tolerated with no difference in the number of adverse events.[4] |
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are summaries of typical experimental protocols used in these head-to-head comparisons.
Randomized Controlled Trial (RCT) Protocol
A randomized, double-blind, non-inferiority trial is a gold standard for comparing the efficacy of two active drugs.[5]
-
Patient Population: Adult patients with type 2 diabetes who have inadequate glycemic control despite being on a stable dose of other oral antidiabetic agents like metformin and glimepiride. Typically, patients with HbA1c levels ranging from 7.0% to 11.0% are included.[5]
-
Study Design: A multicenter, randomized, double-blind, parallel-group, non-inferiority study design is often used.[5] Patients are randomly assigned in a 1:1 ratio to receive either this compound or Sitagliptin for a predefined duration, such as 24 weeks.[5]
-
Dosage: this compound is commonly administered at a dose of 20 mg once daily, while Sitagliptin is given at 100 mg once daily.[5]
-
Efficacy Endpoints: The primary endpoint is typically the change in HbA1c from baseline to the end of the treatment period.[5] Secondary endpoints often include the change in fasting plasma glucose (FPG) and the proportion of patients achieving target HbA1c levels (e.g., <7.0%).[5]
-
Data Analysis: The non-inferiority of this compound to Sitagliptin is assessed by constructing a 95% confidence interval for the difference in the mean change of HbA1c.[5]
Crossover Study Protocol
A crossover design allows for within-subject comparison, which can reduce the impact of inter-individual variability.[5]
-
Patient Population: Drug-naïve patients with type 2 diabetes are often recruited for these studies.[5]
-
Study Design: In a typical two-period, two-sequence crossover design, patients are randomly allocated to receive either this compound (e.g., 20 mg/day) or Sitagliptin (e.g., 50-100 mg/day) for a set period (e.g., 7 days). Following a washout period (if applicable), patients are then switched to the other treatment for the same duration.[5]
-
Data Collection: Efficacy parameters are measured at the end of each treatment period. Continuous glucose monitoring (CGM) may be used to evaluate glucose fluctuations.[5]
-
Primary Endpoint: A common primary endpoint is the maximum glucose level after a standardized meal (e.g., supper).[5]
Mechanism of Action and Signaling Pathway
Both this compound and Sitagliptin belong to the class of DPP-4 inhibitors. Their therapeutic effect is mediated by inhibiting the dipeptidyl peptidase-4 enzyme.[5] This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-4, these drugs increase the bioavailability of active GLP-1 and GIP.[5] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[5]
References
- 1. This compound versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double‐blind, non‐inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound versus sitagliptin in Korean patients with type 2 diabetes inadequately controlled with metformin and glimepiride: A randomized, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bluecrosslabs.com [bluecrosslabs.com]
- 4. A ProspectIve, OpeN-Label, Randomized Study Comparing EffIcacy and Safety of this compound VErsus Sitagliptin in Indian Patients with Inadequately Controlled Type 2 Diabetes Mellitus: INSITES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
A Comprehensive Guide to the Validation of RP-HPLC Methods for Teneligliptin Analysis Following ICH Q2(R1) Guidelines
The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. For Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed analytical technique.[1] The validation of these methods according to the International Council for Harmonisation (ICH) Q2(R1) guidelines ensures that the analytical procedure is suitable for its intended purpose, providing accurate and precise results.[2][3][4] This guide provides a comparative overview of various validated RP-HPLC methods for this compound, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification of this compound. A comparison of different validated methods reveals a range of successful approaches.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | Kromasil C18 (250x4.6 mm, 5 µm)[5] | Grace Smart C18 (250mm x 4.6mm, 5µm)[6] | Kromasil C18 (150 mm × 4.6 mm, 5.0 µm)[7] | Grace C18 (250mm x 4.6ID, 5 micron)[8] | Cosmosil C18 (250mm x 4.6ID, 5 micron)[1] |
| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v)[5] | 0.05M KH2PO4 (pH 4.0): Acetonitrile (80:20, v/v)[6] | A: Acetonitrile, Water, TFA B: Acetonitrile, TFA[7] | Methanol: 0.05% OPA (20:80, v/v)[8] | Methanol: Phosphate buffer (pH 3.0) (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[7] | 0.8 mL/min[8][9] | Not Specified |
| Detection Wavelength | 254 nm[5] | 242 nm[6] | 245 nm[7] | 249 nm[8][9] | 246 nm[1] |
| Retention Time (min) | 2.842[5] | 7.443[6] | ~11.2[7] | 5.255[8] | Not Specified |
Validation Parameters: A Comparative Summary
The ICH Q2(R1) guideline outlines key validation parameters that must be assessed to ensure the reliability of an analytical method.[2] The following tables summarize the performance of different RP-HPLC methods for this compound across these parameters.
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
| Parameter | Method 1 | Method 2 |
| Theoretical Plates | > 2000 | Not Specified |
| Tailing Factor | < 2 | Not Specified |
| %RSD of Peak Area | < 2.0 | < 2.0[8] |
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Concentration Range (µg/mL) | 5-30[5] | 500-3000[6] | 50-150[7] | 10-50[8] | 10-50[1] |
| Correlation Coefficient (R²) | Not Specified | 0.998[6] | 0.999[7] | 0.999[8] | 0.9968[1] |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed by recovery studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Concentration Levels | 50%, 100%, 150% | 50%, 100%, 150%[6] | Not Specified |
| % Recovery | 99.35-99.94[5] | 99.315 ± 0.283[6] | 99.89–100.34[9] |
Precision
Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
| Parameter | Method 1 (%RSD) | Method 2 (%RSD) | Method 3 (%RSD) |
| Repeatability (Intra-day) | < 2.0 | < 2.0 | 0.23[8] |
| Intermediate Precision (Inter-day) | < 2.0 | < 2.0 | 0.24[8] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Method 1 |
| LOD (µg/mL) | 0.109[1] |
| LOQ (µg/mL) | 0.3305[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for key validation experiments as per ICH Q2(R1) guidelines.
1. Linearity Study
-
Objective: To determine the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure:
-
Prepare a stock solution of this compound reference standard of a known concentration.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the samples.
-
Inject each dilution in triplicate into the HPLC system.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line. An R² value of ≥ 0.995 is generally considered acceptable.[2]
-
2. Accuracy (Recovery) Study
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte) sample.
-
Spike the placebo with known amounts of this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]
-
Prepare each concentration level in triplicate.
-
Analyze the prepared samples using the developed RP-HPLC method.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100. The recovery is typically expected to be within 98.0% to 102.0%.[10]
-
3. Precision (Repeatability and Intermediate Precision) Study
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six samples at 100% of the test concentration or nine samples covering the specified range (three concentrations, three replicates each).[4]
-
Analyze these samples on the same day under the same experimental conditions.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined data from both days. The acceptance criterion for precision is typically a %RSD of not more than 2%.[8]
-
-
4. Specificity Study
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Procedure:
-
Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.
-
Analyze samples of this compound that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the degradation products do not interfere with the quantification of this compound.
-
If available, analyze samples containing known impurities of this compound.
-
The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to confirm its homogeneity.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow of the RP-HPLC method validation process for this compound in accordance with ICH Q2(R1) guidelines.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rjptonline.org [rjptonline.org]
- 8. ijbpas.com [ijbpas.com]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Teneligliptin's Binding Mode with Other DPP-4 Inhibitors
A deep dive into the structural interactions and kinetic properties that differentiate Teneligliptin in the landscape of gliptin-based diabetes therapy.
In the management of type 2 diabetes mellitus, dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have emerged as a cornerstone of oral antihyperglycemic therapy. These agents function by preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. While all DPP-4 inhibitors share this common mechanism, their chemical structures, binding modes to the DPP-4 enzyme, and resulting pharmacokinetic and pharmacodynamic profiles exhibit notable differences. This guide provides a comparative study of this compound's binding characteristics against other prominent DPP-4 inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Unique Structural and Binding Features of this compound
This compound is distinguished by its unique and rigid 'J-shaped' structure, which is formed by five contiguous rings.[1][2][3] This structural conformation plays a crucial role in its potent and sustained inhibition of the DPP-4 enzyme. A key feature of this compound's interaction is its "anchor-lock domain," which facilitates a strong binding affinity.[2][3]
The DPP-4 enzyme possesses several subsites that are crucial for inhibitor binding: S1, S2, S1', S2', and the S2 extensive subsite.[4][5] Based on their interactions with these subsites, DPP-4 inhibitors are broadly classified into three classes.[2][4]
-
Class 1: These inhibitors, such as Vildagliptin and Saxagliptin, primarily bind to the S1 and S2 subsites.[2][4]
-
Class 2: This class, which includes Alogliptin and Linagliptin, interacts with the S1, S2, and the additional S1' and S2' subsites.[2][4]
-
Class 3: this compound, along with Sitagliptin, belongs to this class, characterized by binding to the S1, S2, and the S2 extensive subsite.[2][4][6]
It is this interaction with the S2 extensive subsite that is believed to contribute to the more extensive and potent DPP-4 inhibition observed with Class 3 inhibitors.[2][4]
Comparative Binding Interactions
While both this compound and Sitagliptin are Class 3 inhibitors, studies have indicated that this compound exhibits a five-fold higher activity than Sitagliptin.[4][6] This enhanced potency is attributed to several factors. The unique 'J-shaped' structure of this compound results in a smaller entropy loss upon binding to the DPP-4 enzyme.[6] Furthermore, this compound forms a hydrogen bond between its carbonyl group and the side chain of Asn710 at the S2 subsite.[6] Crucially, the "anchor lock domain" of this compound engages in strong hydrophobic interactions with the S2 extensive subsite, which may contribute to its prolonged duration of action.[2][6]
Linagliptin and this compound are noted to have larger interaction energies and consequently higher inhibitory activities compared to Alogliptin and Sitagliptin, which is attributed to stronger cumulative hydrophobic interactions within the DPP-4 active site.[5][7]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of DPP-4 inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.
| DPP-4 Inhibitor | IC50 (nmol/L) for recombinant human DPP-4 | IC50 (nmol/L) for human plasma DPP-4 | Reference |
| This compound | 0.889 | 1.75 | [6][8][9] |
| Sitagliptin | 6.74 | 4.88 | [9] |
| Vildagliptin | 10.5 | 7.67 | [9] |
Experimental Protocols
Determination of IC50 using a Fluorometric In Vitro DPP-4 Inhibitor Screening Assay
This assay is a standard method to determine the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50%.[1][10][11]
Objective: To quantify the in vitro potency of DPP-4 inhibitors.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-Aminomethylcoumarin)
-
DPP-4 assay buffer
-
DPP-4 inhibitor (e.g., Sitagliptin as a positive control)
-
Test compounds (this compound and other gliptins)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and various concentrations of the test inhibitors and control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, DPP-4 enzyme solution, and the different concentrations of the inhibitors to their designated wells. Include wells for 100% enzyme activity (enzyme and buffer only) and blank wells (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.[1]
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically over a set period at 37°C.[10][11]
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence signal. The percent inhibition is determined for each inhibitor concentration relative to the uninhibited control. The IC50 value is then calculated by fitting the percent inhibition versus inhibitor concentration data to a dose-response curve.
Analysis of Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to measure the real-time association and dissociation of inhibitors to their target enzyme, providing insights into the binding kinetics.[12][13][14][15]
Objective: To determine the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D) of DPP-4 inhibitors.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human DPP-4
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP)
-
DPP-4 inhibitors
Procedure:
-
DPP-4 Immobilization: The DPP-4 enzyme is immobilized on the sensor chip surface using standard amine coupling chemistry.[14]
-
Binding Analysis: A continuous flow of running buffer is passed over the sensor chip. Different concentrations of the DPP-4 inhibitor (analyte) are injected over the surface for a specific duration (association phase), followed by a period of buffer flow without the inhibitor (dissociation phase).[14]
-
Data Analysis: The changes in the refractive index at the sensor surface are recorded as a sensorgram. The association (k_on) and dissociation (k_off) rate constants are obtained by fitting this data to a suitable binding model, such as a 1:1 Langmuir binding model. The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off/k_on.[14]
Visualizing the Pathways and Workflows
Caption: Mechanism of action of DPP-4 inhibitors like this compound.
Caption: Workflow for DPP-4 Binding Kinetics Analysis using SPR.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Heralding Change in Type 2 Diabetes [scirp.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound in management of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Unique Pharmacological and Pharmacokinetic Profile of this compound: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpscr.info [ijpscr.info]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 12. Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Teneligliptin Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of active pharmaceutical ingredients (APIs) is fundamental to ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of various analytical methods for the quantification of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. A critical aspect of analytical method lifecycle management is cross-validation, which ensures the consistency and reliability of results when a method is transferred between different laboratories or when two different methods are used to analyze the same samples. This document outlines the performance characteristics of several common analytical techniques and provides detailed experimental protocols to facilitate method replication and inter-laboratory cross-validation.
Comparative Analysis of Validated Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as pharmacokinetic studies, routine quality control, or stability testing. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry are the most widely employed techniques for this compound quantification.[1][2] The following tables summarize the key performance parameters of these validated methods, providing a basis for comparison.
Table 1: Comparison of RP-HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Kromasil C18 (250x4.6 mm, 5µm)[3] | Grace Smart C18 (250mm x 4.6mm, 5µm)[4] | Cosmosil C18 (250mm x 4.6ID, 5µm)[5] | Kromasil C18 (150mm x 4.6mm, 5.0µm)[6] |
| Mobile Phase | Phosphate Buffer (pH 6.0) : Acetonitrile (60:40 v/v)[3] | 0.05M KH2PO4 (pH 4.0) : Acetonitrile (80:20 v/v)[4] | Methanol : Phosphate Buffer (pH 3.0) (70:30 v/v)[5] | Acetonitrile, Water, TFA (Gradient)[6] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection (λmax) | 246 nm[3] | 242 nm[4] | 246 nm[5] | 245 nm[6] |
| Linearity Range | 100 - 500 µg/mL[3] | 500 - 3000 µg/mL[4] | 10 - 50 µg/mL[5] | 50 - 150 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[3] | 0.998[4] | 0.9968[5] | 0.999[6] |
| % Recovery | 98.6 - 101.2%[3] | 99.315 ± 0.283%[4] | Not Specified | Not Specified |
| Precision (%RSD) | < 2%[3] | < 2%[4] | < 2%[5] | Not Specified |
| LOD | Not Specified | Not Specified | 0.109 µg/mL[5] | Not Specified |
| LOQ | Not Specified | Not Specified | 0.3305 µg/mL[5] | Not Specified |
Table 2: Comparison of UV-Spectrophotometric Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Methanol[7] | Distilled Water[8] | Distilled Water[9] |
| λmax | 246 nm[7] | 244 nm[8] | 244 nm[9] |
| Linearity Range | 10 - 50 µg/mL[7] | 10 - 50 µg/mL[8] | 5 - 70 µg/mL[9] |
| Correlation Coefficient (r²) | 0.9952[7] | 0.9994[8] | 0.999[9] |
| % Recovery | 101.58%[7] | 97.7%[8] | 98.54 - 101.80%[9] |
| Precision (%RSD) | Not Specified | < 2%[8] | < 2%[9] |
| LOD | 2.25 µg/mL[7] | 0.5439 µg/mL[8] | Not Specified |
| LOQ | 6.83 µg/mL[7] | 1.648 µg/mL[8] | Not Specified |
Table 3: Comparison of HPTLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60 F254 Aluminium Plates[10] | Silica gel 60F254 Aluminium Plates[11] |
| Mobile Phase | Butanol : Water : Glacial Acetic Acid (6:2:2 v/v/v)[10] | 0.25% Ammonium Sulphate in Water : Ethyl Acetate : Methanol (10:2.5:2.5 v/v/v)[11] |
| Detection (λmax) | 245 nm[10] | 243 nm[11] |
| Rf Value | 0.65[10] | 0.33 ± 0.02[11] |
| Linearity Range | 250 - 1250 ng/band[10] | 400 - 1600 ng/band[11] |
| Correlation Coefficient (r²) | 0.998[10] | Not Specified |
| % Recovery | 98.58 - 99.24%[10] | 99.41 - 99.97%[11] |
| LOD | 60.50 ng/band[10] | Not Specified |
| LOQ | 183.36 ng/band[10] | Not Specified |
Table 4: Comparison of LC-MS/MS vs. RP-HPLC for Bioanalysis of this compound
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Linearity Range | 5 - 1000 ng/mL[12][13] | 7.20 - 470 ng/mL[13] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[12][13] | 7.20 ng/mL[13] |
| Accuracy (%) | Within ±15% of nominal concentration[13] | 90 - 110% of nominal concentration[13] |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15%[13] | Inter-day CV < 5%[13] |
| Recovery (%) | > 85%[13] | > 82%[13] |
| Internal Standard | This compound D8[13] | Sitagliptin[13] |
| Metabolite Quantification | Yes (this compound sulfoxide)[12][13] | No[13] |
The LC-MS/MS method demonstrates superior sensitivity and specificity, along with the capability of simultaneous metabolite quantification, making it the preferred choice for pharmacokinetic studies.[12][13] The RP-HPLC method, while less sensitive, offers a robust and cost-effective alternative for routine analysis where metabolite quantification is not necessary.[13]
Experimental Protocols
Detailed methodologies are essential for the successful replication and cross-validation of analytical assays. Below are representative experimental protocols for RP-HPLC and UV-Spectrophotometric methods.
Protocol 1: RP-HPLC Method
This protocol is based on a validated method for the determination of this compound in bulk and pharmaceutical formulations.[5]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector, such as the Analytical Technologies HPLC-3000 series.[5]
-
Column: Cosmosil C18 (250mm x 4.6ID, Particle size: 5 micron).[5]
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer by dissolving 1.36g of Potassium dihydrogen orthophosphate & 2 ml of triethylamine in 800ml of HPLC grade water.[5]
-
Adjust the pH to 3 with orthophosphoric acid and make up the volume to 1000ml with HPLC grade water.[5]
-
The mobile phase consists of Methanol and the prepared Phosphate buffer in a ratio of 70:30 (v/v).[5]
-
Sonicate the mobile phase for 15 minutes and filter through a 0.45 µm membrane filter.[5]
-
-
Standard Stock Solution Preparation:
-
Sample Preparation (from tablets):
-
Weigh and powder 20 tablets.[5]
-
Accurately weigh an amount of powder equivalent to 10mg of this compound and transfer it to a 10ml volumetric flask.[5]
-
Add about 10ml of mobile phase and sonicate for 5 minutes. Make up the final volume with the mobile phase.[5]
-
Filter the solution through a 0.45µm membrane filter. This solution has a concentration of 1000µg/ml.[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 246 nm[5]
-
Protocol 2: UV-Spectrophotometric Method
This protocol is based on a simple and validated UV spectrophotometric method for this compound estimation.[7]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Methanol (MeOH).[7]
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in a 100 ml volumetric flask with methanol to get a concentration of 100 µg/ml.
-
-
Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions in the concentration range of 10-50 µg/ml with methanol.[7]
-
-
Procedure:
-
Scan the prepared standard solutions in the UV range to determine the absorption maximum (λmax), which is approximately 246 nm.[7]
-
Measure the absorbance of the standard and sample solutions at 246 nm against a methanol blank.[7]
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.[7]
-
Visualization of Workflows
To further elucidate the experimental and logical processes, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for Inter-Laboratory Cross-Validation of this compound Assays.
Caption: General Workflow for Analytical Method Validation as per ICH Guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. hrpub.org [hrpub.org]
- 3. d-nb.info [d-nb.info]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijtsrd.com [ijtsrd.com]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Method development and validation of this compound in pharmaceutical dosage form by UV spectrophotometric methods - Int J Pharm Chem Anal [ijpca.org]
- 10. app.utu.ac.in [app.utu.ac.in]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Development of a liquid chromatography/tandem-mass spectrometry assay for the simultaneous determination of this compound and its active metabolite this compound sulfoxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Teneligliptin: A Comparative Analysis of Cost-Effectiveness in Type 2 Diabetes Mellitus Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cost-effectiveness of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, for the treatment of type 2 diabetes mellitus (T2DM). By synthesizing data from pharmacoeconomic studies and clinical trials, this document aims to offer an objective resource for evaluating this compound's performance against other oral hypoglycemic agents.
Executive Summary
This compound has emerged as a cost-effective treatment option for T2DM, particularly in markets like India and Japan. Clinical evidence suggests that this compound exhibits comparable efficacy in glycemic control to other DPP-4 inhibitors, such as sitagliptin, vildagliptin, and linagliptin, but often at a lower acquisition cost.[1][2][3][4] When compared to older generation oral hypoglycemic agents like the sulfonylurea glimepiride, the cost-effectiveness of this compound is more nuanced. While some studies indicate that glimepiride may be a more cost-effective initial add-on therapy to metformin in certain patient populations due to its lower price[5][6][7][8][9], this compound offers potential advantages such as a lower risk of hypoglycemia and weight neutrality.[4] The choice between this compound and its alternatives is therefore dependent on a variety of factors including local drug pricing, healthcare system perspectives, and individual patient characteristics.
Data Presentation
The following tables summarize the available quantitative data from various studies, comparing the cost and effectiveness of this compound with other oral hypoglycemic agents.
Table 1: Cost-Effectiveness of this compound vs. Other DPP-4 Inhibitors
| Comparator | Region/Country | Key Findings | Reference |
| Sitagliptin, Vildagliptin, Linagliptin, Saxagliptin | India | This compound has a significantly lower per-day therapy cost with comparable efficacy in HbA1c reduction.[1][10][11][12] | [1][10][11][12] |
| Vildagliptin | India | Reductions in fasting plasma glucose (FPG) and HbA1c were comparable between this compound and Vildagliptin.[3][4][13] | [3][4][13] |
| Sitagliptin | India | This compound was found to be an equally effective and more cost-effective option as an add-on to metformin.[14] | [14] |
| Linagliptin | - | Switching from linagliptin to this compound showed improved glycemic control in older patients with T2DM.[15] | [15] |
Table 2: Cost-Effectiveness of this compound vs. Glimepiride (as add-on to Metformin)
| Parameter | Metformin + this compound | Metformin + Glimepiride | Significance | Reference |
| Average Cost-Effectiveness Ratio (ACER) for FBG reduction (INR) | 25.98 | 10.98 | Glimepiride combination is more cost-effective.[5][9] | [5][9] |
| Average Cost-Effectiveness Ratio (ACER) for PPBG reduction (INR) | 20.37 | 9.91 | Glimepiride combination is more cost-effective.[6][9] | [6][9] |
| Cost per 0.1% reduction in HbA1c (INR) | Higher | Significantly Lower (p < 0.05) | Glimepiride combination is more cost-effective for HbA1c reduction.[7][8][16][17][18] | [7][8][16][17][18] |
Table 3: Efficacy of this compound from Clinical Trials
| Study Type | Comparator | Key Efficacy Endpoints | Findings | Reference |
| Meta-analysis | Placebo | Change in HbA1c, FPG | This compound significantly reduced HbA1c and FPG levels.[19][20][21] | [19][20][21] |
| Bayesian Network Meta-analysis | Placebo, Sitagliptin, Vildagliptin, Metformin | Change in FPG, 2h PPG, proportion of patients achieving HbA1c < 7% | Higher doses of this compound showed better efficacy in reducing FPG. Sitagliptin showed a slight edge in reducing 2h PPG.[22][23][24][25] | [22][23][24][25] |
| Long-term Surveillance | Real-world setting | Sustained reduction in HbA1c | Reduction in HbA1c was sustained for 3 years.[26] | [26] |
| Randomized, double-blind, placebo-controlled | Glimepiride | Change in HbA1c, FPG, 2h PPG | Addition of this compound to glimepiride was effective and well-tolerated.[12] | [12] |
Experimental Protocols
Below are detailed methodologies for key types of experiments cited in the cost-effectiveness analysis of this compound.
Pharmacoeconomic Analysis (Cost-Effectiveness Study)
A prospective, observational, comparative study design is commonly employed to assess the cost-effectiveness of this compound in a real-world setting.[7][17][18]
-
Objective: To compare the cost-effectiveness of this compound in combination with metformin versus an alternative therapy (e.g., glimepiride with metformin) in patients with T2DM.
-
Study Population: Patients with a diagnosis of T2DM who are inadequately controlled on metformin monotherapy. Inclusion criteria typically include a baseline HbA1c level above a certain threshold (e.g., >7.0%). Exclusion criteria often include patients with type 1 diabetes, severe renal or hepatic impairment, and pregnant or lactating women.
-
Intervention: Patients are randomized to receive either this compound (e.g., 20 mg once daily) as an add-on to metformin or the comparator drug (e.g., glimepiride 1 mg once daily) in addition to their existing metformin regimen.
-
Data Collection:
-
Cost Data: Direct medical costs are collected, including the acquisition cost of the drugs, physician consultation fees, and costs of laboratory investigations (e.g., HbA1c, FPG, postprandial blood glucose - PPBG).
-
Effectiveness Data: Clinical outcomes are measured at baseline and at specified follow-up intervals (e.g., 3, 6, and 12 months). The primary effectiveness measures are typically the reduction in HbA1c, FPG, and PPBG from baseline.
-
-
Analysis:
-
Average Cost-Effectiveness Ratio (ACER): This is calculated by dividing the average cost of treatment by the average clinical effectiveness (e.g., average reduction in HbA1c).
-
Incremental Cost-Effectiveness Ratio (ICER): This is calculated as the difference in the cost of the two interventions divided by the difference in their effectiveness. The ICER represents the additional cost per unit of health gain.
-
Statistical Analysis: Appropriate statistical tests (e.g., t-tests, ANOVA) are used to compare the cost and effectiveness outcomes between the treatment groups.
-
In Vitro DPP-4 Inhibition Assay
This assay is used to determine the inhibitory potency of this compound on the DPP-4 enzyme.
-
Principle: The assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a synthetic substrate that releases a fluorescent or colorimetric signal upon cleavage. The presence of an inhibitor like this compound reduces the signal in a concentration-dependent manner.
-
Materials:
-
Recombinant human DPP-4 enzyme.
-
Fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC).
-
This compound and other comparator DPP-4 inhibitors.
-
Assay buffer.
-
Microplate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
A series of dilutions of this compound and comparator inhibitors are prepared.
-
The DPP-4 enzyme is pre-incubated with the inhibitors or vehicle control in the assay buffer.
-
The enzymatic reaction is initiated by adding the DPP-4 substrate.
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The fluorescence or absorbance is measured using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of DPP-4 inhibitors like this compound.
Experimental Workflows
Caption: A typical workflow for a cost-effectiveness analysis study.
Logical Relationships
Caption: Logical relationships in the comparative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] this compound versus vildagliptin in Indian patients with type 2 diabetes inadequately controlled with metformin | Semantic Scholar [semanticscholar.org]
- 4. jmpas.com [jmpas.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer.gov [cancer.gov]
- 7. Cost effectiveness of dipeptidyl peptidase-4 inhibitors for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jppm.tums.ac.ir [jppm.tums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. jppm.tums.ac.ir [jppm.tums.ac.ir]
- 12. Efficacy and safety of this compound added to glimepiride in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled study with an open-label, long-term extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
- 17. Cost-Effectiveness of Dipeptidylpeptidase-4 Inhibitors Added to Metformin in Patients With Type 2 Diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cost-effectiveness analysis of empagliflozin versus sitagliptin as second-line therapy for treatment in patients with type 2 diabetes in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 21. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 22. projectmanager.com [projectmanager.com]
- 23. Choice across 10 pharmacologic combination strategies for type 2 diabetes: a cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 25. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Long-Term, Real-World Safety and Efficacy of this compound: A Post-Marketing Surveillance of More Than 10,000 Patients with Type 2 Diabetes in Japan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Stability-Indicating Methods for Teneligliptin
For researchers, scientists, and drug development professionals, the validation of a stability-indicating analytical method is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. This guide provides a comparative overview of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The stability-indicating nature of these methods ensures that the drug can be accurately quantified in the presence of its degradation products.
This guide summarizes key quantitative performance data from multiple studies, details common experimental protocols for method validation, and provides a visual workflow for the validation process, all in accordance with International Council for Harmonisation (ICH) guidelines.
Comparative Analysis of Validated RP-HPLC Methods
The following table summarizes the validation parameters of different stability-indicating RP-HPLC methods developed for the quantification of this compound, either alone or in combination with other drugs. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 (this compound & Metformin) [1] | Method 2 (this compound, Dapagliflozin & Metformin) [2] | Method 3 (this compound) [3] | Method 4 (this compound) [4] | Method 5 (this compound & Remogliflozin) [5] |
| Chromatographic Column | Kromasil C18 (250×4.6 mm, 5 µm) | Inertsil C-18 (250 mm x 4.6 mm) | Cosmosil C18 (250mm x 4.6ID, 5 micron) | Grace C18 (250mm x 4.6ID, 5 micron) | Inertsil C18 (4.6 x 150mm, 4.8µm) |
| Mobile Phase | Buffer:Acetonitrile:Methanol (65:25:10, v/v/v) | Methanol:Buffer (70:30, v/v) | Methanol:Phosphate buffer pH 3 (70:30, v/v) | Methanol:0.05% OPA (20:80, v/v) | Acetonitrile:OPA buffer pH 4.4 (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 254 nm | 246 nm | 249 nm | 210 nm |
| Retention Time (min) | 2.842 | 6.01 | 4.2 | 5.255 | 2.748 |
| Linearity Range (µg/mL) | 5-30 | 2-20 | 10-50 | 10-50 | 1.25-7.5 |
| Correlation Coefficient (r²) | 0.999 | 0.9912 | 0.9968 | 0.999 | 0.999 |
| Accuracy (% Recovery) | Not explicitly stated | 99.9% | Within acceptable limits | Not explicitly stated | 100.13% |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated | < 2.0% | Intraday: 0.23%, Interday: 0.24% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated | 0.05 | 0.109 | Not explicitly stated | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | Not explicitly stated | 0.18 | 0.3305 | Not explicitly stated | 0.15 |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are the typical experimental protocols for key validation experiments as described in the cited literature.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on this compound under various stress conditions as per ICH guidelines.[1]
-
Acid Degradation: A sample of this compound is treated with 0.1 N HCl and refluxed at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[1][6] The solution is then neutralized with 0.1 N NaOH.
-
Alkali Degradation: A sample is treated with 0.1 N NaOH and refluxed under similar conditions to acid degradation.[1][7] The solution is subsequently neutralized with 0.1 N HCl.
-
Oxidative Degradation: The drug sample is exposed to a solution of hydrogen peroxide (e.g., 3-20% v/v) at a controlled temperature for a specific duration.[1][6]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 69°C) for an extended period (e.g., 48 hours).[6]
-
Photostability: The drug sample is exposed to UV light (e.g., at 365 nm) for a defined period to assess its sensitivity to light.[6]
Specificity
The specificity of the method is evaluated by analyzing a placebo and a standard solution of this compound. The chromatograms are observed to ensure that there are no interfering peaks from excipients at the retention time of this compound.[1] The separation of the drug peak from the degradation product peaks in the forced degradation samples further confirms the specificity.
Linearity
To determine the linearity of the method, a series of standard solutions of this compound are prepared at different concentrations.[3][4] Each solution is injected into the HPLC system, and the peak areas are recorded. A calibration curve is then constructed by plotting the peak area versus the concentration. The correlation coefficient (r²) is calculated to assess the linearity.[3][4]
Accuracy
The accuracy of the method is determined by recovery studies.[2] A known amount of standard this compound is added to a pre-analyzed sample solution at different concentration levels (e.g., 50%, 100%, and 150%).[8] The samples are then analyzed, and the percentage recovery of the added drug is calculated.
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-day Precision): The precision of the method is determined by analyzing a specific concentration of this compound multiple times on the same day under the same experimental conditions.[4]
-
Intermediate Precision (Inter-day Precision): The analysis is repeated on different days by different analysts to assess the reproducibility of the method.[4]
The relative standard deviation (%RSD) of the results is calculated to express the precision.
Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating method for this compound.
Caption: Workflow for validating a stability-indicating analytical method.
References
- 1. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijbpas.com [ijbpas.com]
- 5. soeagra.com [soeagra.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
Comparative assessment of the renoprotective effects of different DPP-4 inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have garnered significant attention for their potential renoprotective effects in the setting of diabetic kidney disease (DKD). Beyond their glucose-lowering capabilities, these agents appear to exert beneficial effects on the kidney through various mechanisms, including anti-inflammatory, anti-fibrotic, and anti-oxidative stress pathways. This guide provides a comparative assessment of the renoprotective effects of different DPP-4 inhibitors, supported by experimental data from preclinical and clinical studies, to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Executive Summary
Preclinical and clinical evidence suggests that DPP-4 inhibitors as a class can mitigate key pathological processes in diabetic nephropathy. The primary mechanisms involve both glucagon-like peptide-1 (GLP-1)-dependent and -independent pathways. While direct head-to-head comparative studies are limited, available data point to potential differences in the efficacy and mechanisms of action among individual DPP-4 inhibitors. Linagliptin, in particular, has been extensively studied for its potent anti-fibrotic effects, largely attributed to its distinct pharmacokinetic profile of predominantly non-renal excretion. Other inhibitors, including sitagliptin, vildagliptin, saxagliptin, and alogliptin, have also demonstrated renoprotective properties, although their comparative efficacy remains an area of active investigation.
Comparative Data on Renoprotective Outcomes
The following tables summarize quantitative data from preclinical and clinical studies, offering a comparative look at the effects of different DPP-4 inhibitors on key markers of renal function and damage. It is important to note that direct comparisons should be interpreted with caution due to variations in experimental models and clinical trial designs.
Table 1: Preclinical Studies in Models of Diabetic Nephropathy
| DPP-4 Inhibitor | Animal Model | Key Renoprotective Outcomes | Reference |
| Linagliptin | Streptozotocin (STZ)-induced diabetic rats | Reduced albuminuria, glomerulosclerosis, and tubulointerstitial fibrosis.[1] | [1] |
| db/db mice (Type 2 diabetes model) | Decreased urinary albumin excretion and ameliorated glomerular hyperfiltration. | ||
| Sitagliptin | STZ-induced diabetic rats | Attenuated proteinuria and renal injury; inhibited the TGF-β/Smad pathway.[2] | [2] |
| Zucker diabetic fatty (ZDF) rats | Reduced albuminuria and ameliorated histological changes.[3] | [3] | |
| Vildagliptin | STZ-induced diabetic rats | Reduced albuminuria, interstitial expansion, and glomerulosclerosis.[2] | [2] |
| High-fat diet/STZ-induced diabetic rats | Diminished blood glucose, oxidative stress, and creatinine; improved renal histology.[1] | [1] | |
| Saxagliptin | STZ-induced diabetic rats | Reduced renal tubulointerstitial inflammation, hypertrophy, and fibrosis.[1] Ameliorated renal apoptosis by downregulating caspase 3 and PARP-1.[4] | [1][4] |
| Alogliptin | STZ-induced diabetic rats | Reduced histological changes, oxidative stress, and inflammation; modulated AMPK/mTOR signaling.[4] | [4] |
Table 2: Clinical Studies and Meta-Analyses
| DPP-4 Inhibitor(s) | Study Design | Key Renal Outcomes | Reference |
| Linagliptin | Pooled analysis of 4 RCTs | Reduced urinary albumin-to-creatinine ratio (UACR) by 32% vs. 6% with placebo in patients with albuminuria on RAAS inhibitors.[3][5] | [3][5] |
| Sitagliptin | Retrospective cohort study | Associated with a reduction in albuminuria.[6][7] | [6][7] |
| Saxagliptin | SAVOR-TIMI 53 trial (secondary analysis) | Significantly reduced UACR independent of glycemic control.[8][9] | [8][9] |
| Alogliptin vs. Vildagliptin | Prospective randomized open-label study | Vildagliptin showed a more significant decrease in log urinary albumin excretion.[10] | [10] |
| All DPP-4 Inhibitors | Meta-analysis of 23 RCTs | Significantly reduced the risk of incident microalbuminuria (RR 0.89) and macroalbuminuria (RR 0.77).[11] | [11] |
| All DPP-4 Inhibitors | Meta-analysis of RCTs | Associated with a greater decline in eGFR compared to comparators.[2] | [2] |
Key Signaling Pathways in Renoprotection
The renoprotective effects of DPP-4 inhibitors are mediated through a complex interplay of signaling pathways. A central mechanism is the inhibition of the pro-fibrotic Transforming Growth Factor-β (TGF-β) pathway.[2][12]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative assessment of DPP-4 inhibitors' renoprotective effects.
Induction of Diabetic Nephropathy in Rodent Models
A common method to induce type 1 diabetes and subsequent nephropathy is through the administration of streptozotocin (STZ).
Measurement of Glomerular Filtration Rate (GFR)
GFR, a key indicator of kidney function, can be measured in conscious mice using fluorescein isothiocyanate (FITC)-inulin clearance.[2][10][13][14][15]
-
Procedure:
-
A single bolus of FITC-inulin is injected intravenously.
-
Blood samples are collected at multiple time points (e.g., 3, 5, 7, 10, 15, 35, 55, and 75 minutes) via the saphenous vein.
-
Plasma is separated by centrifugation.
-
The fluorescence of FITC-inulin in plasma samples is measured using a fluorometer.
-
GFR is calculated based on the clearance kinetics of plasma FITC-inulin using a two-compartment model.[13]
-
Assessment of Albuminuria
The urinary albumin-to-creatinine ratio (UACR) is a standard measure of albuminuria.
-
Procedure:
-
Urine samples are collected from mice housed in metabolic cages.
-
Urinary albumin concentration is determined using an enzyme-linked immunosorbent assay (ELISA) kit specific for rodent albumin.
-
Urinary creatinine concentration is measured using a colorimetric assay.
-
UACR is calculated by dividing the albumin concentration (in mg) by the creatinine concentration (in g).
-
Histopathological Analysis of Renal Fibrosis
Immunohistochemical staining for key fibrotic markers like collagen IV is used to assess the extent of renal fibrosis.[16][17][18][19][20]
-
Procedure:
-
Kidneys are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Paraffin-embedded kidney sections (4 μm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using citrate buffer).
-
Sections are incubated with a primary antibody against collagen IV.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogen (e.g., diaminobenzidine), resulting in a brown stain where collagen IV is present.
-
Sections are counterstained with hematoxylin.
-
The stained area is quantified using image analysis software.
-
Western Blot Analysis of Fibrotic and Signaling Proteins
Western blotting is employed to quantify the expression of specific proteins involved in fibrosis and related signaling pathways (e.g., TGF-β, Smad).
Conclusion and Future Directions
The available evidence strongly supports the renoprotective effects of DPP-4 inhibitors in the context of diabetic kidney disease. These agents have been shown to reduce albuminuria and attenuate renal fibrosis through multiple signaling pathways, most notably by inhibiting the TGF-β cascade. While all DPP-4 inhibitors share a common mechanism of action, differences in their pharmacokinetic profiles and potentially in their pleiotropic effects may lead to variations in their renoprotective efficacy.
A critical gap in the current literature is the lack of extensive head-to-head comparative studies in relevant preclinical models of diabetic nephropathy and in large-scale clinical trials. Such studies are crucial for elucidating the relative renoprotective benefits of individual DPP-4 inhibitors and for guiding clinical decision-making. Future research should focus on direct comparative efficacy studies, exploring the differential effects of these agents on key renal outcomes and their modulation of various signaling pathways. A deeper understanding of these differences will ultimately enable a more personalized approach to the treatment of diabetic kidney disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of Glomerular Filtration Rate in Conscious Mice using FITC-inulin [protocols.io]
- 3. Linagliptin Lowers Albuminuria on Top of Recommended Standard Treatment in Patients With Type 2 Diabetes and Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saxagliptin protects against diabetic nephropathy by inhibiting caspase 3/PARP-1-dependent nephrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Sitagliptin reduces albuminuria in patients with type 2 diabetes [Rapid Communication] [jstage.jst.go.jp]
- 8. Comparative Renal Effects of Dipeptidyl Peptidase-4 Inhibitors and Sodium-Glucose Cotransporter 2 Inhibitors on Individual Outcomes in Patients with Type 2 Diabetes: A Systematic Review and Network Meta-Analysis [e-enm.org]
- 9. Dipeptidyl Peptidase-4 Inhibitors and Diabetic Kidney Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
- 11. Effects of Dipeptidyl Peptidase-4 Inhibitors on Renal Outcomes in Patients with Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dipeptidyl peptidase-4 and kidney fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Serial determination of glomerular filtration rate in conscious mice using FITC-inulin clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. biocare.net [biocare.net]
- 18. researchgate.net [researchgate.net]
- 19. Immunohistochemical localization of extracellular matrix components in human diabetic glomerular lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Precision in Teneligliptin Analysis: A Comparative Guide to Inter-day and Intra-day Studies
For researchers, scientists, and professionals in drug development, the precision of an analytical method is a critical parameter for ensuring the reliability and reproducibility of results. This guide provides a comparative overview of inter-day and intra-day precision studies for the quantitative analysis of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The data presented is compiled from various validated High-Performance Liquid Chromatography (HPLC) methods.
Understanding Analytical Precision
Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][2] It is typically expressed as the relative standard deviation (%RSD). Precision studies are categorized into:
-
Intra-day Precision (Repeatability): This assesses the precision over a short period (within the same day) by the same analyst using the same equipment.[3]
-
Inter-day Precision (Intermediate Precision): This evaluates the precision over a longer period (on different days), and may also involve different analysts, equipment, or reagents.[4]
According to ICH guidelines, a %RSD of not more than 2.0% is generally considered acceptable for the precision of an analytical method for the assay of a drug substance.[5][6]
Comparative Analysis of Precision Studies
The following tables summarize the inter-day and intra-day precision data for this compound from various RP-HPLC analytical methods. These studies demonstrate the high precision of the methods for the quantification of this compound in bulk and pharmaceutical dosage forms.
Table 1: Inter-day and Intra-day Precision of this compound Analysis
| Analytical Method | Analyte(s) | Concentration(s) Tested (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC | This compound | 30 | Not explicitly stated, but overall precision RSD < 2.0% | 0.30 | [5] |
| RP-HPLC | This compound | Not Specified | 0.23 | 0.24 | [7] |
| RP-HPLC | This compound | 75 (six injections) | %RSD < 2.0 | %RSD < 2.0 | [3] |
| RP-HPLC | This compound & Metformin | 5-30 (this compound) | RSD % < 2.0 | Determined on different days, RSD % < 2.0 | [4] |
| RP-HPLC | This compound & Impurities | 1500, 2000, 2500 | %RSD < 2.0 | %RSD < 2.0 | [8] |
| RP-HPLC | This compound & Metformin | Not Specified | 0.8 | 0.7 | [6] |
| RP-HPLC | This compound | 300 | %RSD ≤ 2.0 | %RSD ≤ 2.0 | [9] |
| UPLC | This compound, Metformin & Pioglitazone | 0.8, 1.6, 2.4 | 0.33 - 0.52 | 0.28 - 0.47 | [10] |
Table 2: Comparison with Alternative Gliptins (Simultaneous Estimation Methods)
| Analytical Method | Analyte(s) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC | This compound & Metformin | 0.8 (this compound) | 0.7 (this compound) | [6] |
| UPLC | This compound, Metformin & Pioglitazone | 0.33 - 0.52 (this compound) | 0.28 - 0.47 (this compound) | [10] |
The data consistently shows that the analytical methods for this compound, both alone and in combination with other drugs, exhibit excellent precision with %RSD values well below the accepted limit of 2.0%.
Experimental Protocols
The following are representative experimental protocols for the determination of this compound precision, based on the cited literature.
Protocol 1: RP-HPLC Method for this compound[5]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: Cosmosil C18 (250mm x 4.6ID, 5 micron particle size).
-
Mobile Phase: A mixture of Methanol and Phosphate buffer (pH 3.0) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) is prepared in the mobile phase. Working standards are prepared by appropriate dilution.
-
Intra-day Precision: The repeatability of the method was assessed by performing six replicate injections of a 100% concentration solution (30 µg/mL of this compound) on the same day. The %RSD was then calculated.
-
Inter-day Precision: The intermediate precision was evaluated by analyzing the same concentration solution on two different days, with three injections each day. The %RSD was calculated from the mean of the six injections.
Protocol 2: RP-HPLC Method for Simultaneous Estimation of this compound and Metformin[4]
-
Instrumentation: An HPLC system with a UV-Visible detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of buffer, acetonitrile, and methanol in the ratio of 65:25:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Intra-day Precision (Intermediate Precision): Six replicate injections of the sample solution were made on the same day, and the %RSD of the peak areas was calculated.
-
Inter-day Precision (Method Precision): Sample solutions were injected six times on six different days, and the %RSD of the peak areas was recorded.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting inter-day and intra-day precision studies for an analytical method.
References
- 1. wjarr.com [wjarr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijrdo.org [ijrdo.org]
- 4. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of this compound and Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. iajpr.com [iajpr.com]
- 7. ijbpas.com [ijbpas.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
Comparative analysis of the safety profiles of Teneligliptin and other gliptins
An Objective Guide for Researchers and Drug Development Professionals
The dipeptidyl peptidase-4 (DPP-4) inhibitors, or "gliptins," have become a cornerstone in the management of type 2 diabetes mellitus (T2DM). Their mechanism of action, which involves enhancing the incretin system, offers effective glycemic control with a generally low risk of hypoglycemia.[1] Within this class, Teneligliptin has emerged as a widely used agent, particularly in several Asian countries. This guide provides a detailed comparative analysis of the safety profile of this compound against other commonly prescribed gliptins, such as Sitagliptin, Vildagliptin, Linagliptin, and Saxagliptin, supported by data from clinical trials, meta-analyses, and real-world surveillance studies.
Executive Summary of Comparative Safety
This compound demonstrates a safety and tolerability profile that is largely comparable to other DPP-4 inhibitors. Key areas of comparison include cardiovascular outcomes, renal safety, risk of hypoglycemia, and concerns regarding pancreatitis. A notable distinguishing feature of this compound is its dual route of excretion, which allows for its use in patients with all stages of renal impairment without the need for dose adjustment, a significant advantage in the diabetic patient population prone to kidney disease.[2][3]
Cardiovascular Safety Profile
Large-scale cardiovascular outcome trials (CVOTs) have been pivotal in establishing the cardiovascular safety of the DPP-4 inhibitor class. The consensus from these trials is that DPP-4 inhibitors, as a class, do not increase the risk of major adverse cardiovascular events (MACE) compared to placebo in patients with T2DM and high cardiovascular risk.[4][5][6]
While a dedicated large-scale CVOT for this compound is not as prominent as those for some other gliptins (e.g., SAVOR-TIMI 53 for Saxagliptin, TECOS for Sitagliptin, EXAMINE for Alogliptin), available evidence from various clinical studies and real-world data supports its cardiovascular safety.[2][3] Some studies even suggest potential positive effects on cardiovascular markers, such as improvements in left ventricular diastolic function and endothelial function.[2][7] A retrospective population-based study in Korea found that this compound was not associated with an increased risk of mortality or cardiovascular outcomes, including hospitalization for heart failure, when compared to sulfonylureas.[8]
A meta-analysis of six major CVOTs involving 52,520 patients treated with other DPP-4 inhibitors showed a neutral effect on most major cardiovascular events, including myocardial infarction, stroke, and cardiovascular death.[6][9] There was, however, a noted non-significant increase in the risk for hospitalization for heart failure in the pooled data.[6]
Table 1: Comparative Cardiovascular Safety Outcomes (DPP-4 Inhibitor Class vs. Placebo/Comparator)
| Outcome | DPP-4 Inhibitor Class (Pooled Data from CVOTs) Risk Ratio (95% CI) | This compound (vs. Sulfonylurea) Hazard Ratio (95% CI) | Reference |
| Major Adverse Cardiovascular Events (MACE) | Neutral Effect / Non-inferiority demonstrated | Not directly assessed in a large CVOT | [4][5] |
| All-Cause Mortality | N/A | 1.00 (0.85 to 1.19) | [10] |
| Hospitalization for Heart Failure | 1.09 (0.92 to 1.29) | 0.99 (0.86 to 1.14) | [6][10] |
| Myocardial Infarction | 1.02 (0.94 to 1.11) | 0.90 (0.68 to 1.20) | [6][10] |
| Stroke | 0.96 (0.85 to 1.08) | 1.00 (0.86 to 1.17) | [6][10] |
| Cardiovascular Death | 1.02 (0.93 to 1.11) | N/A | [6] |
Note: Data for the DPP-4 inhibitor class is pooled from trials primarily involving sitagliptin, saxagliptin, alogliptin, and linagliptin. This compound data is from a real-world study comparing it against sulfonylureas, not placebo.
Renal Safety and Dosing Considerations
A key differentiator for this compound is its safety profile in patients with renal impairment. Due to its dual route of excretion (renal and hepatic), this compound can be administered at the standard dose of 20 mg once daily across all stages of chronic kidney disease (CKD), including to patients on dialysis, without requiring dose adjustment.[11][12] This simplifies treatment regimens for a vulnerable patient subgroup.
In contrast, other gliptins often require dose adjustments based on the estimated glomerular filtration rate (eGFR):
-
Sitagliptin: Dose reduction required for moderate to severe renal impairment.
-
Vildagliptin: Dose reduction required for moderate to severe renal impairment.
-
Saxagliptin: Dose reduction required for moderate to severe renal impairment.
-
Linagliptin: Similar to this compound, it is primarily excreted via the enterohepatic system and does not require dose adjustment in renal impairment.
A post-marketing surveillance study (RUBY) in Japan involving over 11,000 patients confirmed that this compound was well-tolerated in patients at all stages of renal impairment, with no significant differences in the adverse drug reaction (ADR) profile between subgroups.[11][12]
Risk of Hypoglycemia
The risk of hypoglycemia with DPP-4 inhibitors is inherently low because their mechanism of stimulating insulin secretion is glucose-dependent.[13] Multiple meta-analyses and clinical trials have shown that this compound, when used as monotherapy or in combination with metformin, does not significantly increase the risk of hypoglycemia compared to placebo.[14][15][16]
The risk of hypoglycemia is comparable across the gliptin class. A real-world study directly comparing this compound to sulfonylureas demonstrated a significantly lower risk of hypoglycemic events with this compound (HR 0.68).[10] The risk can, however, increase when any DPP-4 inhibitor is used in combination with agents known to cause hypoglycemia, such as sulfonylureas or insulin.[16]
Table 2: Risk of Hypoglycemia
| Comparison | Drug | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) | Reference |
| vs. Placebo (Monotherapy) | This compound 20 mg | 1.30 (0.70 to 2.19) | [14] |
| vs. Placebo (Monotherapy or Add-on) | This compound | 1.16 (0.59 to 2.26) | [15] |
| vs. Sulfonylurea | This compound | 0.68 (0.49 to 0.94) | [10] |
Pancreatitis and Pancreatic Cancer
The potential association between incretin-based therapies and pancreatic adverse events has been a topic of extensive investigation and debate. Early post-marketing reports raised concerns for the entire DPP-4 inhibitor class.[17]
However, a large and updated meta-analysis of 165 randomized controlled trials found that DPP-4 inhibitors were not associated with an increased risk of pancreatitis (OR 1.13) or pancreatic cancer (OR 0.86).[18] This finding is consistent across the individual molecules within the class. While some observational studies have suggested a possible link, data from large, prospectively designed CVOTs have not substantiated this concern.[19][20] Currently, available evidence does not support a definitive causal association between this compound or other DPP-4 inhibitors and pancreatitis or pancreatic cancer.[18] Nevertheless, it remains a potential adverse reaction listed in the product information for all DPP-4 inhibitors, and these drugs should be discontinued if pancreatitis is suspected.[17]
Signaling Pathways and Experimental Workflows
DPP-4 Inhibition Signaling Pathway
The primary mechanism of action for all gliptins is the inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, gliptins increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon secretion from pancreatic α-cells.
Experimental Workflow for a Cardiovascular Outcome Trial (CVOT)
The safety of new antidiabetic drugs is rigorously assessed through large-scale, randomized, placebo-controlled CVOTs, particularly for high-risk populations. The workflow for such a trial is standardized to ensure robust and unbiased results.
Experimental Protocols
Protocol for Adjudication of Major Adverse Cardiovascular Events (MACE)
The determination of MACE in CVOTs is a critical process that requires a standardized and unbiased approach to prevent misclassification.[5]
-
Objective: To systematically and consistently identify and classify potential cardiovascular events as primary or secondary endpoints.
-
Committee: An independent Clinical Endpoint Committee (CEC), composed of expert cardiologists and neurologists blinded to treatment allocation, is established.
-
Event Identification: Investigators at clinical sites report all potential endpoint events, including all deaths, myocardial infarctions (MIs), strokes, hospitalizations for unstable angina, and heart failure events, to a central coordinating center.
-
Dossier Compilation: For each potential event, the coordinating center compiles a comprehensive dossier containing de-identified source documents. This includes hospitalization records, physician notes, ECGs, cardiac enzyme results, imaging reports (e.g., angiography, CT, MRI), and autopsy reports.
-
Adjudication Process:
-
Each event dossier is independently reviewed by at least two CEC members.
-
Reviewers apply pre-defined, standardized endpoint definitions (e.g., Universal Definition of MI).
-
If the reviewers agree on the event classification, the adjudication is complete.
-
If there is disagreement, the case is presented to the full CEC for discussion and final consensus adjudication.
-
-
Data Analysis: Only CEC-adjudicated events are included in the final statistical analysis of the trial.
Protocol for Assessment of Hypoglycemia in Clinical Trials
Assessing the risk of hypoglycemia is a key safety endpoint for any antidiabetic agent.[21]
-
Objective: To quantify and classify the incidence of hypoglycemic events.
-
Event Reporting: All participants are educated on the symptoms of hypoglycemia and instructed to report any such events to the investigator. Self-monitoring of blood glucose (SMBG) is typically required.
-
Classification of Hypoglycemia:
-
Severe Hypoglycemia: An event requiring the assistance of another person to administer carbohydrates, glucagon, or take other corrective actions. Plasma glucose measurement may not be available, but neurologic recovery following the resolution of symptoms is considered sufficient evidence.[13]
-
Documented Symptomatic Hypoglycemia: An event during which typical symptoms of hypoglycemia are accompanied by a measured plasma glucose concentration ≤ 70 mg/dL (3.9 mmol/L).
-
Asymptomatic Hypoglycemia: An event not accompanied by typical symptoms of hypoglycemia but with a measured plasma glucose concentration ≤ 70 mg/dL (3.9 mmol/L).
-
-
Data Collection: Investigators record the date, time, symptoms, blood glucose level (if available), severity, and treatment for each reported hypoglycemic event in the electronic Case Report Form (eCRF).
-
Statistical Analysis: The incidence and event rate of hypoglycemia (overall, severe, and documented symptomatic) are calculated and compared between the treatment and control arms.
Conclusion
This compound exhibits a safety profile that is consistent with the established profile of the DPP-4 inhibitor class. It is generally well-tolerated, with a low risk of hypoglycemia and a neutral impact on cardiovascular outcomes.[2][15] Its primary distinguishing safety feature is its suitability for use in patients with any degree of renal impairment without dose modification, offering a significant clinical advantage over several other gliptins.[11] While the risk of pancreatitis remains a class-wide consideration, extensive analysis of data from large randomized controlled trials does not indicate a significant increased risk.[18] For researchers and drug development professionals, this compound stands as a safe and effective option within the gliptin class, with a particularly favorable profile for patients with concomitant chronic kidney disease.
References
- 1. Effect of Switching from Linagliptin to this compound Dipeptidyl Peptidase-4 Inhibitors in Older Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. (PDF) this compound: a review on cardio-renal safety - (2016) | Dixit K. Patel | 10 Citations [scispace.com]
- 4. Clinical trial simulation methods for estimating the impact of DPP-4 inhibitors on cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Effect of this compound versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea | Semantic Scholar [semanticscholar.org]
- 11. Safety and Efficacy of this compound in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance | springermedizin.de [springermedizin.de]
- 12. Safety and Efficacy of this compound in Patients with Type 2 Diabetes Mellitus and Impaired Renal Function: Interim Report from Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Frontiers | Efficacy and safety of this compound in patients with type 2 diabetes mellitus: a Bayesian network meta-analysis [frontiersin.org]
- 15. Frontiers | Efficacy and Safety of this compound in Patients With Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. gov.uk [gov.uk]
- 18. Pancreatitis and pancreatic cancer in patientes treated with Dipeptidyl Peptidase-4 inhibitors: An extensive and updated meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potential linkage between dipeptidyl peptidase‐4 inhibitor use and the risk of pancreatitis/pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pancreatic safety of DPP-4 inhibitors in type 2 diabetes millitus: A protocol for systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New guide, new endpoint: Studying hypoglycaemia for diabetic drug efficacy - Clinical Trials Arena [clinicaltrialsarena.com]
Safety Operating Guide
Proper Disposal of Teneligliptin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, requires meticulous handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a step-by-step operational plan for the proper disposal of this compound and associated materials in a laboratory setting.
Core Disposal Procedures
The primary methods for the disposal of this compound involve controlled incineration or transfer to a licensed chemical destruction facility.[1][2] It is imperative to adhere to all federal, state, and local regulations governing pharmaceutical waste.[2][3][4][5] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate waterways, soil, or food supplies.[1][6]
**Step-by-Step Disposal Protocol
1. Initial Assessment and Segregation:
-
Identify all expired, excess, or unwanted this compound materials.
-
Treat this compound as a dedicated chemical waste product.[3]
-
Carefully segregate this compound waste, including any contaminated items like personal protective equipment (PPE), from other laboratory waste streams to prevent cross-contamination.[2][3]
2. Containment and Labeling:
-
Collect all this compound waste into suitable, sealed, and clearly labeled containers to prevent any leakage or spillage.[1][2][3]
-
The container must be clearly marked with the chemical name "this compound" and any appropriate hazard warnings.
3. On-Site Storage (Prior to Disposal):
-
Store the contained waste in a designated, secure, and well-ventilated area.
-
Keep the storage area cool and protected from direct sunlight and any sources of ignition.[2]
-
Ensure the waste is stored away from incompatible materials, such as strong oxidizing agents.[2]
4. Professional Disposal:
-
Engage a licensed and certified hazardous material disposal company that specializes in chemical and pharmaceutical waste.[2][3][7]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully informed of the material's properties.[2]
5. Handling of Contaminated Materials:
-
Packaging: Dispose of contaminated packaging in the same manner as the product itself.[2] Containers may be triple-rinsed (or an equivalent method) and then offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill or through controlled incineration.[1][2]
-
Spill Management: In the event of a spill, take immediate steps to prevent the material from entering drains, water courses, or soil.[2][4] Absorb the spill using an inert, non-combustible material (e.g., diatomite, universal binders) and collect it for disposal according to the procedures outlined above.[2][4]
Data on Disposal Methodologies
| Disposal Method | Key Considerations | Regulatory Compliance |
| Controlled Incineration | The preferred method for complete destruction.[2] The facility must be equipped with an afterburner and scrubber to manage emissions and neutralize harmful off-gases.[2][3] | Must be performed by a licensed facility in accordance with federal, state, and local environmental regulations. |
| Chemical Destruction Plant | An alternative to incineration where the material is treated and disposed of by a licensed facility.[2] | Requires a licensed chemical waste disposal company to handle transport and destruction. |
| Sanitary Landfill | Only applicable for appropriately prepared packaging (e.g., punctured to prevent reuse) and not for the chemical product itself.[1][2] | Subject to local landfill regulations and waste acceptance criteria. |
Experimental Protocols
Currently, there are no standardized experimental protocols cited in the search results specifically for the disposal of this compound. The procedural guidance is derived from safety data sheets and general guidelines for pharmaceutical waste management. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Teneligliptin
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Teneligliptin. It is intended for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and proper management of this active pharmaceutical ingredient.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate it can cause skin and eye irritation.[1][2] Therefore, adopting a cautious approach and adhering to the following personal protective equipment (PPE) and handling guidelines is essential.
Personal Protective Equipment (PPE) Requirements
A summary of recommended personal protective equipment when handling this compound is provided below. Consistency in the application of these measures is key to minimizing exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with this compound powder or solutions, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | To prevent skin contact, as this compound can cause skin irritation.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator or a full-face respirator should be used. | To avoid inhalation of the powder, which may cause respiratory irritation.[2][3][4] |
Experimental Protocol: Safe Handling and Disposal of this compound
The following step-by-step protocol outlines the necessary procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep it away from strong acids/alkalis and strong oxidizing/reducing agents.[3]
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[3][4]
-
Don appropriate PPE as specified in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[1]
3. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[3] A physician should be consulted.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3]
4. Spill Management:
-
For spills, wear full personal protective equipment.[3]
-
Prevent the substance from entering drains or water courses.[3]
-
Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[5]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials as chemical waste in accordance with all federal, state, and local regulations.[6]
-
Do not mix with general laboratory trash or dispose of down the drain.[6]
-
The recommended method of disposal is through a licensed hazardous material disposal company or by controlled incineration in a facility equipped with an afterburner and scrubber.[4][5][6]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[5]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of procedures for safely managing this compound within a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
